molecular formula C9H9NO2 B1520045 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one CAS No. 22246-05-5

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B1520045
CAS No.: 22246-05-5
M. Wt: 163.17 g/mol
InChI Key: CZORCICKCUXXCZ-UHFFFAOYSA-N
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Description

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-2,5,11H,3-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZORCICKCUXXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657883
Record name 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-05-5
Record name 3,4-Dihydro-7-hydroxy-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound that has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. Its structure, featuring a bicyclic isoquinolinone core with a hydroxyl group, imparts a unique combination of properties that make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, along with an exploration of its current and potential applications, particularly focusing on its neuroprotective and antioxidant activities. Detailed experimental protocols and characterization data are provided to support researchers in their exploration of this versatile molecule.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a prevalent structural motif in numerous natural products and biologically active compounds[1]. The introduction of a hydroxyl group at the 7-position significantly influences the molecule's electronic properties, solubility, and biological interactions, making this compound a particularly interesting subject for investigation. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 22246-05-5[2]
Molecular Formula C₉H₉NO₂[2]
Molecular Weight 163.17 g/mol [2]
Appearance Off-white to white crystalline powder[3]
Melting Point Not available
Solubility Soluble in DMSO and methanol[3]
Storage 0-8°C, under an inert atmosphere[3]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process. A logical and efficient synthetic route involves the initial construction of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline core via the Pictet-Spengler reaction, followed by a selective oxidation to yield the desired lactam.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a two-step process:

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Oxidation 3-Hydroxyphenethylamine 3-Hydroxyphenethylamine 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline 3-Hydroxyphenethylamine->7-Hydroxy-1,2,3,4-tetrahydroisoquinoline  HCHO, H+ Formaldehyde Formaldehyde Formaldehyde->7-Hydroxy-1,2,3,4-tetrahydroisoquinoline Intermediate 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline Target This compound Intermediate->Target [O] G M [M]+. m/z 163 F1 [M-CO]+. m/z 135 M->F1 - CO F2 [M-C2H4]+. m/z 135 M->F2 RDA F3 Further fragmentation F1->F3 F2->F3 G cluster_0 Mechanism Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage

Sources

An In-Depth Technical Guide to 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS: 22246-05-5)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Scaffold in Contemporary Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its structural motif is a key pharmacophore in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and established biological activities, with a particular focus on its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor, its neuroprotective potential, and its antioxidant capacity. Detailed experimental protocols are provided to facilitate further research and application of this compound in drug development programs.

Introduction: The Significance of the Isoquinolinone Core

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, frequently found in natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a hydroxyl group at the 7-position enhances the molecule's polarity and provides a crucial site for hydrogen bonding, significantly influencing its pharmacokinetic profile and target interactions.[3] This modification makes this compound an attractive starting point for the design of novel therapeutic agents, particularly in the fields of oncology and neurology.[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 22246-05-5N/A
Molecular Formula C₉H₉NO₂N/A
Molecular Weight 163.17 g/mol N/A
Appearance White to off-white solidN/A
Storage Inert atmosphere, Room TemperatureN/A

Analytical Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their splitting patterns revealing their substitution on the benzene ring. The protons of the dihydroisoquinoline core will appear as multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons (with those attached to the hydroxyl and nitrogen atoms shifted accordingly), and the aliphatic carbons of the heterocyclic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenolic group, the N-H stretch of the lactam, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic portions.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of 3,4-dihydroisoquinolin-1-one derivatives can be achieved through several established synthetic routes. The Bischler-Napieralski and Pictet-Spengler reactions are classical methods for the construction of the isoquinoline core.[3][5][6][7][8][9][10][11][12] A plausible synthetic approach for this compound could involve a modification of these established procedures, starting from a readily available precursor such as m-tyramine or a suitably substituted phenylethylamine.

Conceptual Synthetic Workflow (Bischler-Napieralski Approach):

G cluster_0 Synthesis of this compound A m-Tyramine B N-formyl-m-tyramine A->B Formylation (e.g., Acetic anhydride/Formic acid) C 7-Hydroxy-3,4-dihydroisoquinoline B->C Cyclization (Bischler-Napieralski) (e.g., POCl₃, P₂O₅) D This compound C->D Oxidation

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Protocol (Hypothetical):

Causality: This hypothetical protocol is based on established methodologies for isoquinoline synthesis. The choice of reagents and conditions would require optimization for this specific substrate.

  • N-Formylation of m-Tyramine: m-Tyramine is treated with a formylating agent, such as a mixture of acetic anhydride and formic acid, to yield N-formyl-m-tyramine. This step introduces the necessary carbon atom for the C1 position of the isoquinoline ring.

  • Bischler-Napieralski Cyclization: The resulting N-formyl derivative undergoes intramolecular electrophilic aromatic substitution in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][10] This cyclization forms the 3,4-dihydroisoquinoline ring system. The electron-donating hydroxyl group on the aromatic ring facilitates this electrophilic attack.

  • Oxidation to the Lactam: The resulting 7-hydroxy-3,4-dihydroisoquinoline can then be oxidized to the corresponding lactam, this compound.

Biological Activities and Therapeutic Potential

PARP Inhibition: A Key Oncological Target

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[13] Inhibition of PARP, particularly PARP1, has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[13] The isoquinolinone scaffold is a well-established pharmacophore for PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.[13][14]

Mechanism of Action:

G cluster_0 PARP Inhibition and Synthetic Lethality DNA_SSB Single-Strand DNA Break (SSB) PARP1 PARP1 Recruitment DNA_SSB->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Replication DNA Replication PARP1->Replication BER Base Excision Repair (BER) PARylation->BER Repair DNA Repair BER->Repair Inhibitor 7-Hydroxy-3,4-dihydro-2H- isoquinolin-1-one (PARP Inhibitor) Inhibitor->PARP1 Inhibition & PARP Trapping DSB Double-Strand Break (DSB) Replication->DSB Replication Fork Collapse HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR HR->Repair Apoptosis Cell Death (Apoptosis) HR->Apoptosis HR Deficiency (e.g., BRCA mutation)

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol provides a general framework for assessing the PARP1 inhibitory activity of test compounds.

Causality: This assay measures the consumption of NAD⁺ by PARP1, which is inhibited in the presence of an effective inhibitor. The amount of remaining NAD⁺ is then quantified colorimetrically.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.

    • Prepare solutions of activated DNA (histone-bound), recombinant human PARP1 enzyme, and NAD⁺.

    • Prepare a biotinylated NAD⁺ solution for detection.

  • Assay Procedure (96-well plate format):

    • Add the reaction buffer to each well.

    • Add the activated DNA and PARP1 enzyme to each well.

    • Add serial dilutions of the test compound or a known PARP inhibitor (positive control) to the appropriate wells.

    • Initiate the reaction by adding NAD⁺ and biotinylated NAD⁺.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated PAR chains to bind.

    • Wash the plate to remove unbound reagents.

    • Add a streptavidin-peroxidase conjugate and incubate.

    • Wash the plate again.

    • Add a colorimetric peroxidase substrate (e.g., TMB) and incubate until color develops.

    • Stop the color development with a stop solution (e.g., sulfuric acid).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Neuroprotective Effects

The isoquinoline core is present in numerous compounds with neuroprotective properties.[3] Oxidative stress and neuronal apoptosis are key pathological features of neurodegenerative diseases such as Parkinson's disease. The potential of this compound to mitigate these processes makes it a compound of interest for neuroprotective drug discovery.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes an in vitro model of Parkinson's disease using the neurotoxin MPP⁺ to induce neuronal cell death in the SH-SY5Y human neuroblastoma cell line.

Causality: MPP⁺ selectively damages dopaminergic neurons by inhibiting mitochondrial complex I, leading to oxidative stress and apoptosis. A neuroprotective compound will counteract these effects and improve cell viability.

G cluster_0 Neuroprotection Assay Workflow A Seed SH-SY5Y cells B Pre-treat with This compound A->B C Induce neurotoxicity with MPP⁺ B->C D Assess cell viability (e.g., MTT assay) C->D E Data Analysis D->E

Caption: Workflow for assessing the neuroprotective effects of the compound.

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a predetermined pre-incubation period (e.g., 24 hours).

    • Induce neurotoxicity by adding MPP⁺ to the culture medium at a final concentration determined to cause approximately 50% cell death.

    • Incubate the cells for a further 24-48 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the concentration at which the compound provides significant neuroprotection.

Antioxidant Activity

The phenolic hydroxyl group in the structure of this compound suggests potential antioxidant activity. Phenolic compounds are known to act as free radical scavengers, which can help mitigate oxidative stress implicated in various diseases.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Causality: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol or ethanol.

    • Prepare a series of dilutions of this compound in a suitable solvent.

    • Prepare a solution of a standard antioxidant (e.g., ascorbic acid or Trolox) for comparison.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound or standard to each well.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Plot the percentage of scavenging activity against the concentration of the test compound.

    • Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Future Perspectives and Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics. Its potential as a PARP inhibitor warrants further investigation, including the determination of its specific IC₅₀ value and its efficacy in relevant cancer cell lines and animal models. The exploration of its neuroprotective and antioxidant properties could lead to the development of new treatments for neurodegenerative diseases. The synthetic accessibility of the isoquinolinone core allows for the generation of diverse libraries of analogs, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a solid foundation for researchers to unlock the full therapeutic potential of this promising molecule.

References

  • Moroni, F., Meli, E., Peruginelli, F., Chiarugi, A., Cozzi, A., Piccolo, S., ... & Pellicciari, R. (2003). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Cerebral Blood Flow & Metabolism, 23(11), 1315-1325. [Link]

  • Khotimchenko, M., & Zakharenko, A. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]

  • Maksimainen, M. M., & Lehtiö, L. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry, 65(9), 6499-6526. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

  • Chem-Impex. (n.d.). 7-hydroxy-3,4-dihydro-2H-isoquinoléine-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • Chem-Station. (2018, January 15). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]

  • Khotimchenko, M., & Zakharenko, A. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

  • Dyadyuchenko, V. V., & Zakharenko, A. L. (2021). Synthesis of 1(2H)-Isoquinolones. (Review). Chemistry of Heterocyclic Compounds, 57(7), 675-687. [Link]

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  • Wang, Y., Li, Y., Zhang, Y., Li, Y., Zhang, Y., & Li, Y. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(18), 12283-12295. [Link]

  • Govindarajan, R., & Rajamannar, T. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • NIST. (n.d.). Hymecromone. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Zhang, Y., & Li, Y. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Molecules, 28(20), 7087. [Link]

  • PubChem. (n.d.). 7-hydroxy-6-methoxy-2H-isoquinolin-1-one. Retrieved from [Link]

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  • O'Reilly, T., & O'Sullivan, J. (1981). Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine. Biochemical Pharmacology, 30(17), 2461-2468. [Link]

  • Fu, D., Li, X., Johnson, K. M., & Nichols, D. E. (2006). trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline: synthesis, resolution, and preliminary pharmacological characterization of a new dopamine D1 receptor full agonist. Journal of Medicinal Chemistry, 49(1), 266-275. [Link]

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Sources

Discovery and synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its discovery, biological importance, and detailed synthetic pathways, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoquinolinone Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities.[1][2][3] this compound (CAS 22246-05-5) is a key derivative within this class, recognized for its potential as a versatile bioactive molecule and a crucial intermediate in the synthesis of more complex therapeutic agents.[4][5]

The presence of the hydroxyl group at the 7-position enhances its solubility and reactivity, making it an attractive starting point for drug design.[4][5] Researchers have actively explored its role in neuroprotective studies and its potential antioxidant properties, which are beneficial in combating diseases related to oxidative stress.[4][5] Its structural framework has served as the foundation for developing potent and selective inhibitors of key biological targets, such as the KDR (Kinase Insert Domain Receptor), highlighting its importance in oncology research.[6] This guide will delve into the synthetic methodologies that enable access to this valuable compound.

Strategic Synthesis of the Core Structure

The construction of the 3,4-dihydro-2H-isoquinolin-1-one ring system can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

The Bischler-Napieralski Reaction: A Classic Approach

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclodehydration of a β-phenylethylamide using a dehydrating agent under acidic conditions.[7][8] This method is particularly effective for producing 3,4-dihydroisoquinolines.[9][10]

Mechanistic Rationale: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[8] The amide is first activated by a condensing agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), forming a reactive intermediate.[8][9] This intermediate can be a dichlorophosphoryl imine-ester or a nitrilium ion.[8] The electron-rich aromatic ring then attacks this electrophilic species, leading to cyclization. Subsequent neutralization yields the final 3,4-dihydroisoquinoline product. The presence of electron-donating groups on the aromatic ring, such as a hydroxyl or methoxy group, facilitates the crucial ring-closure step.

Bischler_Napieralski_Mechanism Start β-(3-Hydroxyphenyl)ethylamide Activated Activated Intermediate (e.g., Nitrilium Ion) Start->Activated + POCl₃ (Dehydrating Agent) Cyclized Cyclized Intermediate (Spiro-like) Activated->Cyclized Intramolecular Electrophilic Attack Product 7-Hydroxy-3,4-dihydroisoquinoline Cyclized->Product Rearomatization & Neutralization

Caption: Mechanism of the Bischler-Napieralski Reaction.

Field Insights: While classic, the Bischler-Napieralski reaction often requires high temperatures and strong acids, which can be incompatible with sensitive functional groups. Modern modifications utilize milder activating agents like trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, allowing for lower reaction temperatures and broader substrate scope.[11]

Palladium-Catalyzed C-H Activation and Annulation

Contemporary synthetic chemistry has embraced transition-metal-catalyzed C-H activation as a powerful and efficient tool for constructing heterocyclic systems.[12] Palladium-catalyzed annulation of N-substituted benzamides with coupling partners like allenes or alkynes provides a direct and regioselective route to isoquinolinones.

Mechanistic Rationale: This strategy typically involves the ortho-palladation of an N-substituted benzamide, directed by the amide group. The resulting palladacycle then undergoes migratory insertion with a suitable coupling partner, such as a 2,3-allenoic acid ester. This is followed by reductive elimination, which closes the heterocyclic ring and regenerates the palladium catalyst, affording the 3,4-substituted hydroisoquinolone product.[12]

CH_Activation_Workflow Substrates N-methoxy m-hydroxybenzamide + 2,3-Allenoic Acid Ester Reaction C-H Activation / Annulation Substrates->Reaction Catalyst Pd(II) Catalyst + Additives (Base, Oxidant) Catalyst->Reaction Workup Reaction Quenching & Aqueous Workup Reaction->Workup 1. Reaction Completion (monitored by TLC/LC-MS) Purification Column Chromatography Workup->Purification 2. Extraction of Organic Layer Product This compound Derivative Purification->Product 3. Isolation of Pure Compound

Caption: General workflow for Pd-catalyzed isoquinolinone synthesis.

Field Insights: The directing group on the amide nitrogen is critical for the success and regioselectivity of the C-H activation step. Groups like methoxy or picolinamide are commonly employed. This method offers excellent functional group tolerance and provides access to complex substitution patterns that are difficult to achieve through classical methods.[12]

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Bischler-Napieralski reaction, adapted for the specific target molecule.

Objective: To synthesize this compound from N-[2-(3-methoxyphenyl)ethyl]acetamide.

Step 1: Synthesis of the Precursor N-[2-(3-methoxyphenyl)ethyl]acetamide

  • To a solution of 2-(3-methoxyphenyl)ethylamine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add acetyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide precursor, which can often be used without further purification.

Step 2: Bischler-Napieralski Cyclization

  • In a round-bottom flask fitted with a reflux condenser, add the N-[2-(3-methoxyphenyl)ethyl]acetamide precursor (1.0 eq) to an excess of phosphoryl chloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.

  • Monitor the formation of the 3,4-dihydroisoquinoline intermediate by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Basify the aqueous solution with a concentrated NaOH or NH₄OH solution to pH > 10.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude 7-methoxy-3,4-dihydroisoquinoline.

Step 3: Demethylation to Yield the Final Product

  • Dissolve the crude 7-methoxy intermediate in DCM (0.1 M) and cool to 0 °C.

  • Slowly add a solution of boron tribromide (BBr₃, 1.5-2.0 eq) in DCM dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound. Note: The lactam (isoquinolin-1-one) is often formed directly or during workup from the dihydroisoquinoline intermediate in the presence of water.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValueReference(s)
CAS Number 22246-05-5[5][13][14]
Molecular Formula C₉H₉NO₂[5][13][14]
Molecular Weight 163.17 g/mol [5][14]
Appearance Off-white crystalline powder[5]
Purity ≥ 95-98%[5][15]
Storage Conditions Inert atmosphere, Room Temperature or 0-8°C[5][15]

Spectroscopic data is critical for structural elucidation. Key techniques include:

  • ¹H NMR: To determine the proton environment, including aromatic and aliphatic signals.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and amide carbonyl (C=O) stretches.

Comprehensive spectral data for this compound can be found in specialized chemical databases.[16]

Conclusion and Future Directions

This compound is a valuable building block in modern medicinal chemistry. The synthetic strategies outlined in this guide, from the classic Bischler-Napieralski reaction to modern palladium-catalyzed methods, provide robust pathways for its preparation. The demonstrated biological relevance of the isoquinolinone scaffold ensures that this compound and its derivatives will remain a focal point for research in neurology, oncology, and beyond.[4][6] Future work will likely focus on developing even more efficient, enantioselective, and environmentally benign synthetic routes to expand the chemical space around this important core structure.

References

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).
  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Organic Reactions.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
  • Pictet Spengler synthesis of isoquinoline. (n.d.). Química Organica.org.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.).
  • Bischler–Napieralski reaction. (n.d.). In Wikipedia.
  • A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. (n.d.). Chemical Science (RSC Publishing).
  • Scope of β‐ketoesters 2 for synthesis of isoquinoline N‐oxides. (n.d.). ResearchGate.
  • Synthesis of 3,4-dihydroisoquinolines. (n.d.). Organic Chemistry Portal.
  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. (n.d.). PMC - NIH.
  • Application of the Pictet–Spengler condensation in enantioselective synthesis of isoquinoline alkyloids. (n.d.). RSC Publishing.
  • This compound. (n.d.). Chem-Impex.
  • Catalytic Enantioselective Hydrogenation of Quinolines and Isoquinolines. (n.d.).
  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. (n.d.).
  • Understanding 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Properties and Applications. (n.d.).
  • 7-hydroxy-3,4-dihydro-2H-isoquinoléine-1-one. (n.d.). Chem-Impex.
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (n.d.). MDPI.
  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates We are grateful for the financial support. (2006).
  • This compound | CAS 22246-05-5 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • This compound(22246-05-5) 1 h nmr. (n.d.). ChemicalBook.
  • This compound, 98%. (n.d.). Lab-Chemicals.Com.
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). NIH.
  • Synthesis of 1(2H)-Isoquinolones. (Review). (2025). ResearchGate.
  • CAS 22246-05-5 | this compound. (n.d.). Synblock.
  • Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties. (2008). PubMed.
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Publishing.

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An In-Depth Technical Guide to 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: Molecular Structure, Properties, and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its isoquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a hydroxyl group and a lactam functionality imparts unique physicochemical properties, making it a versatile intermediate for the synthesis of more complex molecules and a potential pharmacophore in its own right. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and an exploration of its known and potential biological activities, offering a valuable resource for researchers engaged in its study and application.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

Molecular Formula: C₉H₉NO₂[1][2]

Molecular Weight: 163.17 g/mol [1][3]

CAS Number: 22246-05-5[1][2]

Appearance: Typically an off-white crystalline powder.[4]

The structure consists of a dihydrogenated isoquinoline ring system with a ketone group at position 1 (lactam) and a hydroxyl group at position 7. This arrangement influences its polarity, solubility, and reactivity. The lactam moiety can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), while the phenolic hydroxyl group is also a hydrogen bond donor and can act as a proton donor in chemical reactions.

Physicochemical Data Summary
PropertyValueSource(s)
Molecular FormulaC₉H₉NO₂[1][2]
Molecular Weight163.17 g/mol [1][3]
CAS Number22246-05-5[1][2]
AppearanceOff-white crystalline powder[4]
Purity≥ 95% (NMR)[4][5]
Storage Conditions0-8°C, Inert atmosphere[3][4][5]
Molecular Structure Visualization

Caption: Molecular structure of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5br s1HNH
~9.8s1HOH
~7.5d1HH-5
~6.8dd1HH-6
~6.7d1HH-8
~2.9t2HH-3
~2.5t2HH-4

¹³C NMR (Predicted in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165C=O (C-1)
~157C-7
~139C-8a
~129C-5
~125C-4a
~114C-6
~112C-8
~39C-3
~28C-4
Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadO-H and N-H stretching
~3100-3000MediumAromatic C-H stretching
~2950-2850MediumAliphatic C-H stretching
~1660StrongC=O (amide I band) stretching
~1600, ~1480MediumAromatic C=C stretching
~1250MediumC-O (phenol) stretching
Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 163. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and subsequent rearrangements of the isoquinoline core.

Experimental Protocol: Chemical Synthesis

Several synthetic routes to this compound have been reported. A common and effective method involves a multi-step synthesis starting from readily available precursors. The following protocol is a representative example.

Objective: To synthesize this compound.

Materials:

  • m-Anisidine

  • Acryloyl chloride

  • Aluminum chloride (anhydrous)

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrobromic acid (48%)

  • Sodium bicarbonate

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

  • Amide Formation:

    • Dissolve m-anisidine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a solution of acryloyl chloride in anhydrous dichloromethane dropwise to the cooled solution of m-anisidine, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-methoxyphenyl)acrylamide.

  • Intramolecular Friedel-Crafts Acylation (Cyclization):

    • Add the crude N-(3-methoxyphenyl)acrylamide to a flask containing anhydrous aluminum chloride.

    • Heat the mixture to 120-130°C for 2-3 hours. The reaction mixture will become a viscous melt.

    • Cool the reaction mixture to room temperature and then carefully quench by adding crushed ice, followed by concentrated hydrochloric acid.

    • The resulting precipitate is filtered, washed with cold water, and dried to afford 7-methoxy-3,4-dihydro-2H-isoquinolin-1-one.

  • Demethylation:

    • Reflux the 7-methoxy-3,4-dihydro-2H-isoquinolin-1-one in 48% hydrobromic acid for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is filtered, washed with water, and dried.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere in the first step prevents unwanted side reactions with atmospheric moisture and oxygen.

  • The dropwise addition of acryloyl chloride at 0°C controls the exothermic reaction and prevents the formation of byproducts.

  • Anhydrous aluminum chloride is a strong Lewis acid that catalyzes the intramolecular Friedel-Crafts acylation, facilitating the cyclization to form the isoquinolinone ring.

  • Hydrobromic acid is a strong acid commonly used for the cleavage of methyl ethers to yield the corresponding phenols.

Biological and Pharmaceutical Relevance

This compound is a molecule of significant interest due to its structural similarity to other bioactive compounds and its utility as a synthetic intermediate.

Antioxidant Properties

The phenolic hydroxyl group in the structure suggests potential antioxidant activity.[4][5] Phenolic compounds are known to act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to stabilize free radicals, thereby mitigating oxidative stress. This property is being investigated for its potential in combating oxidative stress-related diseases.[4]

Role in Drug Development

This compound is a key intermediate in the synthesis of several pharmaceutical agents.[4] Its structural features allow for chemical modifications to develop new derivatives with enhanced biological activities.[4][5] One of the most notable applications is in the synthesis of Aripiprazole, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.

Neuroprotective Potential

Given its structural relationship to compounds with neurological activity, this compound and its derivatives are being explored for their neuroprotective effects.[5] Research in this area is ongoing, with a focus on its potential to interact with specific receptors in the brain and modulate signaling pathways involved in neuronal survival and function.

Potential Signaling Pathway Involvement

Based on its antioxidant and neuroprotective potential, this compound may influence cellular signaling pathways sensitive to redox status, such as the Nrf2-ARE pathway.

Potential_Signaling_Pathway ROS Oxidative Stress (e.g., ROS) Nrf2 Nrf2 ROS->Nrf2 induces dissociation Compound 7-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one Compound->ROS scavenges Compound->Nrf2 may promote dissociation Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection & Neuroprotection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Hypothetical role in the Nrf2-ARE antioxidant response pathway.

Conclusion

This compound is a valuable chemical entity with a well-defined molecular structure and interesting physicochemical properties. Its synthesis is achievable through established organic chemistry methodologies, and its biological potential, particularly as an antioxidant and a neuroprotective agent, continues to be an active area of research. As a key building block in the synthesis of important pharmaceuticals, it remains a compound of high interest to the drug development community. This guide has provided a detailed overview to aid researchers and scientists in their endeavors with this versatile molecule.

References

  • Aripiprazole intermediate insights. Understanding 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Properties and Applications. [Link]

Sources

Spectroscopic Data of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS No. 22246-05-5) is a key heterocyclic compound with significant applications in medicinal chemistry and drug development.[1] Its structural motif is present in various biologically active molecules, making the thorough characterization of its spectroscopic properties essential for researchers in the field. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is crucial for confirming molecular structure, assessing purity, and understanding the electronic and vibrational characteristics of the molecule.

While direct experimental spectra for this compound can be sourced through commercial suppliers such as Synblock and Santa Cruz Biotechnology, this guide will focus on the foundational principles and expected spectral features based on the analysis of analogous structures and established spectroscopic theory.[2]

Molecular Structure and Spectroscopic Overview

The molecular formula for this compound is C₉H₉NO₂, with a molecular weight of 163.17 g/mol .[2][3] The structure consists of a di-substituted benzene ring fused to a dihydropyridinone ring, with a hydroxyl group at the 7-position. This arrangement of aromatic and saturated rings, along with the amide and hydroxyl functional groups, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the dihydro-isoquinolinone core, the N-H proton of the amide, and the O-H proton of the phenol.

Expected Chemical Shifts and Coupling Patterns:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5~7.8-8.0d~8.0-9.0Located ortho to the carbonyl group, this proton is significantly deshielded. It will appear as a doublet due to coupling with H-6.
H-6~6.8-7.0dd~8.0-9.0, ~2.0-3.0This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.
H-8~6.7-6.9d~2.0-3.0Situated meta to the carbonyl and ortho to the hydroxyl group, it will appear as a doublet due to coupling with H-6.
H-4~3.4-3.6t~6.0-7.0These methylene protons are adjacent to the nitrogen of the amide and will appear as a triplet due to coupling with the H-3 protons.
H-3~2.9-3.1t~6.0-7.0These methylene protons are adjacent to the carbonyl group and will appear as a triplet due to coupling with the H-4 protons.
N-H~8.0-8.5br s-The amide proton is typically broad and its chemical shift can be concentration and solvent dependent.
O-H~9.0-10.0br s-The phenolic proton is also broad and its chemical shift is highly dependent on solvent and concentration.

Experimental Considerations:

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this analysis as it can solubilize the compound and allow for the observation of exchangeable N-H and O-H protons. In deuterated chloroform (CDCl₃), these peaks may be broader or exchange with trace D₂O.

  • D₂O Exchange: Addition of a drop of D₂O to the NMR tube will cause the N-H and O-H signals to disappear, confirming their assignment.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide information on the nine distinct carbon environments in the molecule.

Expected Chemical Shifts:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C-1 (C=O)~165-170The amide carbonyl carbon is characteristically found in this downfield region.
C-8a~135-140Aromatic quaternary carbon at the ring junction.
C-7 (C-OH)~155-160Aromatic carbon attached to the hydroxyl group, significantly deshielded.
C-4a~125-130Aromatic quaternary carbon at the ring junction.
C-5~128-132Aromatic methine carbon.
C-6~115-120Aromatic methine carbon.
C-8~110-115Aromatic methine carbon.
C-4~40-45Aliphatic methylene carbon adjacent to the nitrogen.
C-3~28-33Aliphatic methylene carbon adjacent to the carbonyl group.

Workflow for NMR Data Acquisition and Processing:

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data of this compound provides a detailed picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. The predicted data and interpretations presented in this guide, based on fundamental principles and analysis of related compounds, offer a robust framework for researchers working with this important molecule. For definitive experimental data, it is recommended to consult the spectral information available from commercial suppliers.

References

  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10683-10695. [Link]

Sources

The Emerging Potential of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one as a PARP Inhibitor: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-2H-isoquinolin-1-one scaffold has emerged as a privileged structure in the design of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that has revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways. This technical guide provides an in-depth exploration of the biological activity of a specific analog, 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, as a potential PARP inhibitor. While direct extensive studies on this particular molecule are nascent, its structural features, in the context of extensive research on related isoquinolinone derivatives, strongly suggest its potential as a valuable lead compound. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a scientifically grounded framework for the investigation and validation of this compound as a novel therapeutic agent. We will delve into the mechanistic rationale, provide detailed experimental protocols for in vitro and in vivo evaluation, and discuss the interpretation of key data, thereby creating a self-validating system for its characterization.

Introduction: The Rationale for Investigating this compound as a PARP Inhibitor

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the DNA damage response (DDR).[1] These enzymes detect single-strand breaks (SSBs) in DNA and, upon activation, catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins.[2] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[3] These cancer cells become heavily reliant on PARP-mediated base excision repair (BER) to mend SSBs. Inhibition of PARP in such contexts leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, are converted into toxic DSBs.[2] Without a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This concept of "synthetic lethality" is the cornerstone of PARP inhibitor therapy.

The isoquinolinone core has been successfully exploited in the design of numerous potent PARP inhibitors.[4][5][6][7][8] The lactam ring of the isoquinolinone scaffold mimics the nicotinamide moiety of the PARP substrate NAD+, enabling competitive inhibition at the catalytic site. The 7-hydroxy substituent on the 3,4-dihydro-2H-isoquinolin-1-one molecule presents an interesting opportunity for further chemical modification to enhance potency and selectivity, as well as potentially improving pharmacokinetic properties.

This guide will outline a systematic approach to validate the hypothesis that this compound possesses PARP inhibitory activity.

Mechanistic Insights: PARP Inhibition and Trapping

The therapeutic efficacy of PARP inhibitors is attributed to two primary mechanisms: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: The inhibitor molecule binds to the NAD+ binding pocket of the PARP enzyme, preventing the synthesis of PAR chains. This abrogates the recruitment of downstream DNA repair factors.

  • PARP Trapping: A subset of PARP inhibitors not only block catalytic activity but also "trap" the PARP enzyme on the DNA at the site of the break.[9] This creates a toxic protein-DNA complex that obstructs DNA replication and transcription, leading to a more potent cytotoxic effect, especially in HR-deficient cells.[10]

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the dual mechanism of action of PARP inhibitors.

PARP_Inhibition_Mechanism Mechanism of PARP1 Inhibition and Trapping cluster_0 Normal DNA Repair cluster_1 PARP Inhibition SSB Single-Strand Break (SSB) PARP1_binds PARP1 Binds to SSB SSB->PARP1_binds PARylation Auto-PARylation PARP1_binds->PARylation NAD+ consumption Catalytic_Inhibition Catalytic Inhibition PARP1_binds->Catalytic_Inhibition PARP_Trapping PARP Trapping PARP1_binds->PARP_Trapping Prevents dissociation Recruitment Recruitment of Repair Proteins PARylation->Recruitment Repair DNA Repair Recruitment->Repair PARP_Inhibitor 7-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one PARP_Inhibitor->PARP1_binds Binds to NAD+ pocket No_PARylation No PAR Synthesis Catalytic_Inhibition->No_PARylation Inhibition_of_Repair Inhibition of Repair No_PARylation->Inhibition_of_Repair Replication_Stress Replication Stress & Cell Death Inhibition_of_Repair->Replication_Stress PARP_Trapping->Replication_Stress In_Vitro_Workflow In Vitro Evaluation Workflow cluster_0 Enzymatic Assays cluster_1 Cellular Assays Compound 7-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one Enzymatic_Assay PARP1/2 Enzymatic Assay (Fluorometric or Colorimetric) Compound->Enzymatic_Assay IC50 Determine IC50 and Selectivity Enzymatic_Assay->IC50 Western_Blot Western Blot for PAR Levels IC50->Western_Blot If active Trapping_Assay PARP Trapping Assay IC50->Trapping_Assay If active PAR_Reduction Confirm PAR Reduction Western_Blot->PAR_Reduction Trapping_Potency Quantify Trapping Potency Trapping_Assay->Trapping_Potency

Caption: In Vitro Evaluation Workflow.

In Vivo Preclinical Evaluation

Promising in vitro activity warrants progression to in vivo studies to assess efficacy and pharmacokinetics.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential. Studies in rodents (mice or rats) are typically the first step. While specific PK data for this compound is not extensively published, general methodologies for isoquinoline derivatives can be applied. [11][12][13][14] Experimental Design:

  • Administer the compound via intravenous (IV) and oral (PO) routes to different cohorts of animals.

  • Collect blood samples at various time points.

  • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Xenograft Efficacy Studies

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the gold standard for evaluating the in vivo antitumor activity of PARP inhibitors. [15][16][17] Experimental Protocol:

  • Model Selection:

    • Choose an appropriate immunodeficient mouse model (e.g., nude or SCID mice).

    • Implant a human cancer cell line with a known BRCA mutation (e.g., MDA-MB-436) or a patient-derived tumor fragment subcutaneously. [4]

  • Study Design:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound, a vehicle control, and a positive control (e.g., a known PARP inhibitor like Olaparib) daily via an appropriate route (e.g., oral gavage).

  • Efficacy Endpoints:

    • Measure tumor volume regularly with calipers.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for PAR levels to confirm target engagement).

  • Data Analysis:

    • Compare the tumor growth inhibition in the treated groups to the vehicle control group.

    • Assess the statistical significance of the observed antitumor effects.

The following table summarizes key quantitative data for selected isoquinolinone-based PARP inhibitors from the literature, providing a benchmark for the evaluation of this compound.

Compound ClassPARP-1 IC₅₀Cellular ActivityIn Vivo EfficacyReference
Thieno[2,3-c]isoquinolin-5-one (TIQ-A)0.45 µMNeuroprotective in OGD modelNot reported[5]
Imidazoquinolinone (BYK49187)pIC₅₀ = 8.36Inhibits PAR synthesis in cellsReduces myocardial infarct size[7]
Naphthyridinone derivative (Compound 34)Potent (specific value not stated)Good cellular potencyAntitumor efficacy in BRCA1 mutant xenograft[4]
3,4-dihydroisoquinol-1-one-4-carboxamideLead compound identifiedFavorable ADME characteristicsFurther preclinical investigation warranted[6]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PARP inhibitors. Its structural similarity to known active compounds provides a strong rationale for its investigation. The systematic in vitro and in vivo evaluation pipeline detailed in this guide offers a robust framework for characterizing its biological activity, including its potency as both a catalytic inhibitor and a PARP trapping agent.

Future work should focus on a comprehensive SAR study, synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic profile. The ultimate goal is the identification of a preclinical candidate with superior efficacy and a favorable safety profile for the treatment of cancers with underlying DNA damage repair deficiencies.

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology. [Link]

  • Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. (2025). BenchChem.
  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. (2020). Bioorganic & Medicinal Chemistry. [Link]

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7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one as a natural product derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: A Natural Product-Inspired Scaffold for Drug Discovery

Authored by: Gemini, Senior Application Scientist

Foreword: The quest for novel therapeutic agents frequently leads researchers to the intricate and diverse world of natural products. These molecules, honed by evolution, provide privileged scaffolds for the development of new drugs. This guide focuses on this compound, a derivative of the widespread isoquinoline alkaloid family. While not a direct natural isolate in abundance, its core structure is deeply rooted in nature, making it a compelling starting point for medicinal chemistry exploration. This document provides a technical overview of its synthesis, characterization, and, most significantly, the biological potential of its derivatives, with a primary focus on the inhibition of Poly(ADP-ribose) polymerase (PARP) for oncology applications. We will also explore its potential as an antioxidant and cytotoxic agent, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Isoquinolinone Core: A Privileged Scaffold from Nature

The isoquinoline skeleton, a fusion of a benzene and a pyridine ring, is the foundational structure for over 2,500 known natural alkaloids.[1] These compounds are predominantly found in plant families such as Papaveraceae (e.g., opium poppy), Berberidaceae, and Ranunculaceae.[1][2] Famous examples of isoquinoline alkaloids with profound medicinal importance include morphine, codeine, and berberine.[3][4]

The 3,4-dihydro-2H-isoquinolin-1-one moiety, the central theme of this guide, represents a partially saturated and oxidized form of the isoquinoline core. This structural motif is also present in numerous natural products and has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this core have demonstrated a vast array of pharmacological activities, including antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3] The inherent drug-like properties of this scaffold make this compound an exemplary starting point for the design of novel therapeutics.

Synthesis of the 3,4-dihydro-2H-isoquinolin-1-one Scaffold

The construction of the dihydroisoquinolinone core can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the Bischler-Napieralski, Pictet-Spengler, and Castagnoli-Cushman reactions.

  • Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The resulting 3,4-dihydroisoquinoline can then be further processed.[5][6][7][8] This is a robust method for creating the core dihydroisoquinoline ring system.[8]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[9][10][11] Subsequent oxidation can then yield the desired dihydroisoquinolinone. This method is particularly useful for generating stereochemical diversity.

  • Castagnoli-Cushman Reaction (CCR): This is a highly versatile multicomponent reaction that involves the condensation of a homophthalic anhydride with an imine (which can be formed in situ from an amine and an aldehyde).[12][13] The CCR has proven exceptionally effective for the synthesis of densely functionalized 3,4-dihydroisoquinolin-1-one derivatives, particularly those with substitutions at the 3 and 4 positions.[14][15] This method was successfully employed to create a library of potent PARP inhibitors based on this scaffold.[16]

G cluster_BN Bischler-Napieralski Reaction cluster_PS Pictet-Spengler Reaction cluster_CCR Castagnoli-Cushman Reaction bn_start β-Arylethylamide bn_reagent POCl₃ or P₂O₅ bn_start->bn_reagent bn_intermediate 3,4-Dihydroisoquinoline bn_reagent->bn_intermediate ps_start1 β-Arylethylamine ps_intermediate Tetrahydroisoquinoline ps_start1->ps_intermediate Acid Catalyst ps_start2 Aldehyde/Ketone ps_start2->ps_intermediate Acid Catalyst ps_end Oxidation ps_intermediate->ps_end ccr_start1 Homophthalic Anhydride ccr_end Substituted 3,4-Dihydroisoquinolin-1-one ccr_start1->ccr_end Cyclocondensation ccr_start2 Amine + Aldehyde (forms imine in situ) ccr_start2->ccr_end Cyclocondensation

Figure 1: Key synthetic strategies for the 3,4-dihydro-2H-isoquinolin-1-one scaffold.

Physicochemical and Spectroscopic Characterization

Chemical Properties:

PropertyValue
CAS Number 22246-05-5
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Synonyms 3,4-Dihydro-7-hydroxy-1(2H)-isoquinolinone

Spectroscopic Analysis (Predicted):

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, with their splitting patterns dictated by their positions on the benzene ring. The protons on the saturated portion of the dihydroisoquinolinone ring (at C3 and C4) would likely appear as triplets. The phenolic hydroxyl proton and the amide N-H proton would appear as broad singlets, and their chemical shifts could be concentration-dependent and would disappear upon D₂O exchange.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the lactam would be the most downfield signal (typically >160 ppm). The aromatic carbons would appear in the typical aromatic region (110-160 ppm), with the carbon attached to the hydroxyl group showing a characteristic shift. The two aliphatic carbons (C3 and C4) would be found in the upfield region of the spectrum.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 163. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₉NO₂.

Biological Activities and Therapeutic Potential

The true value of the this compound scaffold lies in the potent and diverse biological activities exhibited by its derivatives.

Potent Inhibition of Poly(ADP-ribose) Polymerase (PARP)

A landmark application of the 3,4-dihydro-2H-isoquinolin-1-one scaffold has been in the development of highly potent inhibitors of Poly(ADP-ribose) polymerase (PARP).

The Role of PARP in Cancer Therapy: PARP, particularly PARP1 and PARP2, is a family of enzymes crucial for DNA single-strand break repair through the base excision repair (BER) pathway. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is deficient. Inhibition of PARP in these cancer cells creates a "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death. Several PARP inhibitors, such as Olaparib, are now approved for treating BRCA-mutated cancers.

Dihydroisoquinolinone-based PARP Inhibitors: Researchers have successfully designed and synthesized a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides that act as potent PARP inhibitors.[16][17] These compounds mimic the nicotinamide portion of the NAD⁺ cofactor, binding to the catalytic domain of PARP. The 7-position of the isoquinolinone ring is a key interaction point within the enzyme's active site, and modifications at this position, such as the introduction of a fluorine atom, have been shown to be advantageous.[14][15]

G cluster_normal Normal Cell (Functional HR Repair) cluster_cancer BRCA-mutant Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 ber Base Excision Repair (BER) parp1->ber survival1 DNA Repair & Cell Survival ber->survival1 dsb1 Double-Strand Break (DSB) hr Homologous Recombination (HR) dsb1->hr hr->survival1 ssb2 Single-Strand Break (SSB) parp_inhibitor PARP Inhibitor (e.g., Dihydroisoquinolinone derivative) ssb2->parp_inhibitor parp2 PARP Trapping/ Inhibition parp_inhibitor->parp2 ber_blocked BER Blocked parp2->ber_blocked stalled_fork Replication Fork Collapse ber_blocked->stalled_fork dsb2 Double-Strand Break (DSB) stalled_fork->dsb2 hr_deficient HR Deficient (BRCA mutant) dsb2->hr_deficient apoptosis Apoptosis/ Cell Death hr_deficient->apoptosis

Figure 2: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.

Quantitative Data on Dihydroisoquinolinone-based PARP Inhibitors:

Compound IDR-group at C3R-group at C7PARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Reference
2e CyclopropylH26.418.3[15]
6 CyclopropylF22.04.0[15]

This table presents a selection of potent derivatives to illustrate the structure-activity relationship.

Experimental Protocol: In Vitro PARP Inhibition Assay (Colorimetric)

This protocol describes a general method for assessing the inhibitory activity of test compounds against PARP1/2 using a commercially available colorimetric assay kit.

  • Preparation of Reagents:

    • Reconstitute PARP enzyme, activated DNA, and other kit components according to the manufacturer's instructions.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a series of dilutions to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Procedure:

    • To a 96-well plate coated with histones, add 50 µL of the reaction buffer.

    • Add 5 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.

    • Add 10 µL of a mixture containing NAD⁺ and activated DNA.

    • Initiate the reaction by adding 10 µL of diluted PARP enzyme to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate 3-4 times with the provided wash buffer to remove unbound reagents.

    • Add 100 µL of streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again as described above.

    • Add 100 µL of the colorimetric HRP substrate and incubate for 15-30 minutes, or until a blue color develops in the control wells.

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 1 M HCl). The color will change from blue to yellow.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antioxidant Potential

The presence of a phenolic hydroxyl group at the C7 position of the isoquinolinone scaffold strongly suggests inherent antioxidant activity. Phenolic compounds are well-known free radical scavengers, capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

G cluster_antioxidant Antioxidant Mechanism Phenolic Antioxidant (Ar-OH) Phenolic Antioxidant (Ar-OH) Stable Phenoxyl Radical (Ar-O•) Stable Phenoxyl Radical (Ar-O•) Phenolic Antioxidant (Ar-OH)->Stable Phenoxyl Radical (Ar-O•) Donates H• Free Radical (R•) Free Radical (R•) Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) Accepts H•

Figure 3: Hydrogen atom transfer mechanism for phenolic antioxidants.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines a standard method for evaluating the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL in methanol) and create a series of dilutions.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the various dilutions of the test compound, positive control, or methanol (as a blank).

    • Add 100 µL of the DPPH solution to each well.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(A_control - A_sample) / A_control] * 100

      • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging against the concentration of the compound.[18][19]

Cytotoxic and Anticancer Potential

The isoquinoline scaffold is a common feature in many anticancer agents. Derivatives of 1,2,3,4-tetrahydroisoquinoline have demonstrated tumor-specific cytotoxicity against various cancer cell lines, including human oral squamous cell carcinoma.[20] The mechanisms of action are diverse and can include the induction of apoptosis or autophagy.[20]

One study on a structurally related natural product, 7-hydroxy-3,4-dihydrocadalene, found that it inhibited the viability of MCF7 breast cancer cells with an IC₅₀ of approximately 55 µM.[21] The mechanism was linked to the induction of oxidative stress, leading to an increase in intracellular ROS, lipid peroxidation, and ultimately, apoptosis.[21] This suggests that the 7-hydroxy-dihydroisoquinolinone scaffold could also exert cytotoxic effects through similar pathways.

Representative Cytotoxic Activities of Isoquinoline Derivatives:

Compound TypeCell LineActivity (IC₅₀)Reference
Tetrahydroisoquinoline Derivative (TQ9)HSC-2 (Oral Cancer)~10 µg/mL[20]
7-hydroxy-3,4-dihydrocadaleneMCF-7 (Breast Cancer)55.24 µM[21]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The studies on 3,4-dihydro-2H-isoquinolin-1-one derivatives have provided valuable insights into their structure-activity relationships, particularly for PARP inhibition:

  • The Lactam Core: The dihydroisoquinolinone core acts as a nicotinamide mimic and is essential for binding to the PARP catalytic domain.

  • Substitution at C4: The presence of a carboxamide group at the C4 position is critical for potent PARP inhibitory activity. The nature of the amide substituent can significantly influence potency and pharmacokinetic properties.

  • Substitution at C3: Small, non-polar groups, such as a cyclopropyl group, at the C3 position have been shown to enhance PARP inhibitory activity.[15]

  • Substitution at C7: The introduction of a fluorine atom at the C7 position can increase potency, possibly by forming favorable interactions within the enzyme's active site.[14][15]

Conclusion and Future Perspectives

This compound is a compelling, natural product-inspired scaffold with significant potential in drug discovery. While the core molecule itself requires further biological evaluation, its derivatives have demonstrated exceptional promise, most notably as a new class of highly potent PARP inhibitors for cancer therapy. The synthetic accessibility of this scaffold, particularly through versatile methods like the Castagnoli-Cushman reaction, allows for extensive chemical modification and optimization.

Future research should focus on several key areas:

  • Synthesis of Novel Derivatives: The creation of new libraries of derivatives with diverse substitutions at positions N2, C3, C4, and on the aromatic ring will be crucial for exploring a wider range of biological targets.

  • Exploration of Other Therapeutic Areas: Beyond oncology, the anti-inflammatory, neuroprotective, and antimicrobial potential of this scaffold remains largely untapped and warrants investigation.

  • Detailed Mechanistic Studies: For promising lead compounds, in-depth studies are needed to elucidate their precise mechanisms of action and identify specific molecular targets.

  • Pharmacokinetic Profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds is essential for their progression into preclinical and clinical development.

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An In-Depth Technical Guide to the Antioxidant Properties of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. This has spurred intensive research into novel antioxidant compounds. 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, a phenolic derivative of the dihydroisoquinolinone scaffold, presents a compelling molecular architecture for antioxidant activity. This technical guide provides a comprehensive overview of the theoretical antioxidant mechanisms of this compound, detailed protocols for its empirical validation, and a perspective on its potential in therapeutic development. While direct experimental data on this specific molecule is emerging, this document synthesizes information from structurally analogous compounds to provide a robust predictive framework for its evaluation.

Introduction: The Therapeutic Potential of Phenolic Isoquinolinones

The 3,4-dihydroisoquinolin-1-one core is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products.[1] The introduction of a hydroxyl group at the 7-position fundamentally alters its electronic properties, imparting significant potential for antioxidant activity. This is attributed to the phenolic moiety, which can readily donate a hydrogen atom or an electron to neutralize free radicals.[2][3] The lactam ring may also contribute to the molecule's overall electronic environment and stability.

Our understanding of structure-activity relationships in phenolic compounds suggests that the 7-hydroxy substituent on the aromatic ring is the primary driver of the predicted antioxidant capacity. This guide will detail the presumed mechanisms of action and provide the rigorous experimental workflows required to quantify this activity.

Predicted Mechanism of Antioxidant Action

The antioxidant activity of this compound is predicated on its ability to scavenge free radicals through two primary mechanisms characteristic of phenolic compounds: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate its hydrogen atom to a free radical (R•), effectively neutralizing it and forming a more stable phenoxyl radical. This phenoxyl radical is stabilized by resonance delocalization of the unpaired electron across the aromatic ring.

  • Single Electron Transfer (SET): The compound can donate a single electron to a free radical, forming a radical cation and an anion. This is often followed by proton loss (Sequential Proton-Loss Electron Transfer, SPLET) to yield the same stable phenoxyl radical as in the HAT mechanism.

The interplay of these mechanisms is influenced by factors such as the type of radical, the solvent, and the pH of the system.

Antioxidant_Mechanism A Compound (Ar-OH) C Phenoxyl Radical (Ar-O•) (Resonance Stabilized) A->C H• donation (HAT) A->C e- donation (SET) B Radical (R•) D Neutralized Species (RH) B->D H• acceptance B->D e- acceptance

Caption: Predicted antioxidant mechanism via Hydrogen Atom Transfer (HAT).

Synthesis of the Core Compound

A plausible and efficient route for the synthesis of this compound involves the Bischler-Napieralski reaction.[2] This classic method facilitates the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.

The general workflow would be:

  • Starting Material: Begin with a commercially available phenethylamine, such as 3-methoxyphenethylamine. The methoxy group serves as a protected form of the final hydroxyl group.

  • Amide Formation: Acylate the phenethylamine with a suitable reagent like acetyl chloride to form the corresponding N-acetyl-β-(3-methoxyphenyl)ethylamine.

  • Cyclization (Bischler-Napieralski): Treat the amide with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under heating. This induces an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline ring.

  • Demethylation: Cleave the methyl ether using a reagent like boron tribromide (BBr₃) to reveal the final 7-hydroxy group.

Synthesis_Workflow start 3-Methoxyphenethylamine step1 Amide Formation (e.g., Acetyl Chloride) start->step1 step2 Bischler-Napieralski Cyclization (e.g., POCl3, heat) step1->step2 step3 Demethylation (e.g., BBr3) step2->step3 end 7-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one step3->end

Caption: General synthetic workflow for the target compound.

In Vitro Evaluation of Antioxidant Capacity

To empirically determine the antioxidant properties of this compound, a panel of established in vitro assays is recommended. Each assay targets a different aspect of antioxidant activity, providing a comprehensive profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol. Store in an amber bottle at 4°C.

    • Prepare a series of concentrations of this compound (e.g., 1 to 200 µM) in methanol.

    • Prepare a similar concentration series of a standard antioxidant, such as Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the test compound or standard solution.

    • Add 100 µL of the 0.1 mM DPPH solution to initiate the reaction.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the % scavenging against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of the test compound or Trolox standard at various concentrations to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of the test compound, standard (FeSO₄ or Trolox), or blank (solvent) to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent.

    • Incubate at 37°C for 4-30 minutes (time can be optimized).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using a known concentration of FeSO₄.

    • The FRAP value of the sample is calculated from the standard curve and expressed as µM Fe(II) equivalents.

Predictive In Vitro Antioxidant Activity

While specific experimental values for this compound are not yet widely published, we can predict its activity based on structurally similar phenolic compounds.

AssayPredicted Activity MetricPredicted Value RangeStandard Reference
DPPH IC₅₀ (µM)20 - 100Ascorbic Acid (IC₅₀ ~ 25-50 µM)
ABTS TEAC (Trolox Equivalents)0.5 - 2.0Trolox (TEAC = 1.0)
FRAP FRAP Value (µM Fe(II)/µM)1.0 - 2.5Trolox (FRAP Value ~ 2.5)

Note: These values are predictive and serve as a benchmark for experimental design. Actual values must be determined empirically.

Cellular Antioxidant Activity (CAA) Assay

To move beyond simple chemical reactions and assess antioxidant activity in a biologically relevant system, the Cellular Antioxidant Activity (CAA) assay is indispensable. This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cultured cells.

The principle involves the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will prevent this conversion.

CAA_Workflow cluster_cell Hepatocyte (e.g., HepG2) probe_in DCFH-DA (Probe) (Cell Permeable) esterase Cellular Esterases probe_in->esterase probe_trapped DCFH (Trapped inside cell) esterase->probe_trapped dcf DCF (Fluorescent) probe_trapped->dcf Oxidation ros ROS (from ABAP) ros->probe_trapped compound Antioxidant (Test Compound) compound->ros Inhibits outside->probe_in outside->ros ABAP added outside->compound

Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.

Experimental Protocol:

  • Cell Culture:

    • Seed HepG2 (human liver cancer) cells in a 96-well, black, clear-bottom plate at a density of 6 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Remove the growth medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing the test compound at various concentrations, along with 25 µM DCFH-DA. Quercetin is often used as a standard.

    • Incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP), a peroxyl radical generator.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure fluorescence (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.

    • Calculate the area under the curve (AUC) for fluorescence versus time.

    • The CAA value is calculated as: CAA Unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Results are often expressed as EC₅₀ values in micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.

Conclusion and Future Directions

This compound is a promising candidate for antioxidant research. Its phenolic structure provides a strong theoretical basis for potent radical scavenging activity. The comprehensive suite of assays detailed in this guide—from fundamental chemical tests like DPPH, ABTS, and FRAP to the more biologically relevant CAA assay—provides a robust framework for the empirical validation of this potential.

Future research should focus on obtaining precise IC₅₀ and TEAC values for the pure compound, exploring its efficacy in various cellular models of oxidative stress, and investigating its metabolic fate and bioavailability. Structure-activity relationship studies, involving modification of the isoquinolinone core, could further optimize its antioxidant potency and lead to the development of novel therapeutics for oxidative stress-related pathologies.

References

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  • Kopacz, M., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15837-15862. [Link]

  • Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Google Patents. (n.d.). US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline.
  • MDPI. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 27(15), 4998. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10833-10845. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13, 10833-10845. [Link]

  • MDPI. (2021). Profile and Content of Phenolic Compounds in Leaves, Flowers, Roots, and Stalks of Sanguisorba officinalis L. Determined with the LC-DAD-ESI-QTOF-MS/MS Analysis and Their In Vitro Antioxidant, Antidiabetic, Antiproliferative Potency. Molecules, 26(11), 3169. [Link]

  • Neliti. (2017). Isolation and Structure Determination of Antioxidants Active Compounds from Ethyl Acetate Extract of Heartwood Namnam (Cynometra cauliflora L.). Indonesian Journal of Applied Chemistry, 19(1), 49-59. [Link]

  • MDPI. (2022). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Molecules, 27(19), 6668. [Link]

  • MDPI. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(16), 4923. [Link]

  • National Center for Biotechnology Information. (2020). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. Molecules, 25(2), 313. [Link]

  • PubMed Central. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Asian Pacific Journal of Tropical Medicine, 8(12), 971-978. [Link]

Sources

The Neuroprotective Potential of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide to Mechanistic Evaluation and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases represent a formidable challenge to modern medicine, characterized by a progressive loss of neuronal structure and function. The therapeutic pipeline for these conditions remains sparsely populated, necessitating the exploration of novel chemical scaffolds with neuroprotective capabilities. 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, a heterocyclic compound, has emerged as a molecule of interest. While primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic aripiprazole, its structural features—specifically the phenolic hydroxyl group and the dihydroisoquinolinone core—suggest a latent potential for neuroprotection. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the neuroprotective properties of this compound. We will delve into three putative mechanisms of action: Poly (ADP-ribose) Polymerase (PARP) inhibition, antioxidant activity via the Nrf2 signaling pathway, and attenuation of glutamate-induced excitotoxicity. This document outlines the causal relationships behind these hypotheses, provides detailed, self-validating experimental protocols for their investigation, and presents a clear roadmap for advancing our understanding of this promising molecule.

Introduction: Rationale for Investigation

The 3,4-dihydroisoquinolin-1-one scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds. Notably, derivatives of this scaffold have been successfully developed as potent inhibitors of Poly (ADP-ribose) Polymerase (PARP), a family of enzymes critically involved in DNA repair and cell death pathways.[1] Overactivation of PARP, particularly PARP-1, is a key event in the pathophysiology of neuronal death following ischemic injury and other neurotoxic insults.[2] Therefore, the core structure of this compound provides a strong rationale for investigating its potential as a PARP inhibitor.

Furthermore, the presence of a hydroxyl group on the aromatic ring imparts phenolic character to the molecule. Phenolic compounds are a well-established class of antioxidants capable of mitigating oxidative stress, a common pathological hallmark across a spectrum of neurodegenerative disorders.[3] These compounds often exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses.[4][5][6] The "7-hydroxy" moiety thus presents a compelling reason to explore the antioxidant and Nrf2-activating properties of this molecule.

Finally, related tetrahydroisoquinoline compounds have demonstrated neuroprotective effects by counteracting glutamate-induced excitotoxicity, a process of neuronal damage triggered by the overactivation of glutamate receptors.[7] Given the structural similarity, it is plausible that this compound could share this anti-excitotoxic activity.

This guide will systematically address each of these potential mechanisms, providing the scientific background and detailed methodologies to rigorously test these hypotheses.

Putative Mechanism I: PARP-1 Inhibition

In the central nervous system, excessive DNA damage, often triggered by severe oxidative stress such as in cerebral ischemia, leads to the hyperactivation of PARP-1. This enzymatic over-response depletes cellular energy reserves (NAD+ and ATP) and initiates a unique caspase-independent cell death pathway known as parthanatos, culminating in the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[2][8] Inhibition of PARP-1 has been shown to be a highly effective neuroprotective strategy in preclinical models of stroke.[9] The 3,4-dihydroisoquinolin-1-one core is a key pharmacophore in several known PARP inhibitors.[1]

Signaling Pathway: PARP-1-Mediated Neuronal Death (Parthanatos)

The following diagram illustrates the critical role of PARP-1 in this neuronal death cascade. Inhibition of PARP-1 represents a direct intervention to prevent the downstream depletion of NAD+ and subsequent AIF translocation.

PARP1_Pathway DNA_Damage DNA Damage (e.g., from ROS) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation NAD_Depletion NAD+ Depletion PARP1_Activation->NAD_Depletion Consumes NAD+ PAR_Accumulation Poly(ADP-ribose) (PAR) Polymer Accumulation PARP1_Activation->PAR_Accumulation ATP_Depletion ATP Depletion (Energy Failure) NAD_Depletion->ATP_Depletion Cell_Death Neuronal Death (Parthanatos) ATP_Depletion->Cell_Death AIF_Release AIF Release from Mitochondria PAR_Accumulation->AIF_Release Signals AIF_Translocation AIF Translocation to Nucleus AIF_Release->AIF_Translocation AIF_Translocation->Cell_Death Induces Chromatin Condensation Test_Compound 7-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one Test_Compound->PARP1_Activation Inhibition?

Caption: Proposed inhibition of the PARP-1 mediated cell death pathway.

Experimental Protocol: In Vitro PARP Activity Assay

This protocol is designed to directly measure the inhibitory effect of this compound on PARP-1 enzymatic activity. It utilizes a colorimetric approach where biotinylated NAD+ is used as a substrate, and the resulting biotinylated PAR polymers are detected.

Principle: Histone-coated plates provide a substrate for PARP-1. In the presence of activated DNA and biotinylated NAD+, active PARP-1 will add biotinylated poly(ADP-ribose) chains to the histones. These chains can be detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric HRP substrate. A reduction in color intensity in the presence of the test compound indicates PARP-1 inhibition.[10]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA solution

  • Biotinylated NAD+

  • This compound (test compound)

  • Olaparib or 3-Aminobenzamide (positive control inhibitors)

  • Assay Buffer

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a dilution series of the test compound and positive controls in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and below a non-inhibitory level (e.g., <1%).

  • Reaction Setup: To each well of the histone-coated plate, add the following in order:

    • 50 µL of Assay Buffer (for blanks) or the appropriate concentration of test compound/control.

    • 25 µL of a reaction cocktail containing activated DNA and biotinylated NAD+ in assay buffer.

  • Enzyme Addition: Initiate the reaction by adding 25 µL of diluted PARP-1 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unreacted components.

  • Detection: Add 100 µL of Streptavidin-HRP solution to each well and incubate for 60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of HRP substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Putative Mechanism II: Antioxidant and Nrf2 Pathway Activation

The phenolic hydroxyl group of this compound is a prime candidate for conferring antioxidant properties. Beyond direct radical scavenging, many phenolic compounds provide neuroprotection by activating the Nrf2-Antioxidant Response Element (ARE) pathway.[4] Nrf2 is a transcription factor that, under oxidative stress, translocates to the nucleus and binds to the ARE in the promoter region of numerous antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Signaling Pathway: Nrf2-ARE Activation

This diagram illustrates how a phenolic compound can induce the Nrf2 antioxidant response, leading to enhanced cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Test_Compound 7-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one Keap1_Nrf2 Keap1-Nrf2 Complex Test_Compound->Keap1_Nrf2 Modulates Keap1? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Oxidizes Keap1 Cysteines Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds with Maf Maf Maf Maf->ARE Gene_Expression Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

Caption: Proposed activation of the Nrf2-ARE antioxidant pathway.

Experimental Protocol: In Vitro Antioxidant Capacity and Cellular Neuroprotection

This section is divided into two parts: assessing direct antioxidant activity and evaluating protection in a cellular model of oxidative stress.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of a compound to act as a free radical scavenger. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom or electron from an antioxidant. This color change is measured spectrophotometrically.[11][12][13]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound (test compound)

  • Ascorbic acid or Trolox (positive controls)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a dilution series of the test compound and positive controls in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of the test compound/control dilutions to respective wells.

  • Initiation: Add 100 µL of the DPPH solution to all wells. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at approximately 517 nm.

  • Analysis: Calculate the percentage of scavenging activity for each concentration. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Principle: This assay evaluates the ability of the test compound to protect neuronal cells from death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂). Cell viability is assessed using a resazurin-based assay (e.g., AlamarBlue), where viable, metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin.[14][15]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or HT22)

  • Cell culture medium and supplements

  • This compound (test compound)

  • Hydrogen peroxide (H₂O₂)

  • Resazurin sodium salt solution

  • 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 2-24 hours. Include vehicle-only controls.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells (to a final concentration determined by a prior dose-response experiment to induce ~50% cell death) for a specified duration (e.g., 24 hours). A set of wells should remain untreated (no H₂O₂) as a 100% viability control.

  • Cell Viability Assessment:

    • Remove the treatment medium.

    • Add fresh medium containing resazurin solution (e.g., 10% v/v).

    • Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

  • Analysis: Express cell viability as a percentage relative to the untreated control cells. Determine the EC₅₀ (effective concentration for 50% protection) of the test compound.

Putative Mechanism III: Attenuation of Glutamate Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the brain. However, its excessive accumulation in the synaptic cleft leads to the over-stimulation of glutamate receptors (particularly NMDA receptors), causing a massive influx of Ca²⁺ ions. This ionic dysregulation triggers a cascade of neurotoxic events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of cell death pathways.[7] This process, known as excitotoxicity, is a major contributor to neuronal damage in stroke, epilepsy, and traumatic brain injury.

Signaling Pathway: Glutamate-Induced Excitotoxicity

The following diagram outlines the key events in the excitotoxic cascade and the potential point of intervention for a neuroprotective agent.

Excitotoxicity_Pathway cluster_downstream Downstream Neurotoxic Events Glutamate Excess Extracellular Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx Massive Ca²⁺ Influx NMDA_R->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS_Gen ROS Generation Ca_Influx->ROS_Gen Enzyme_Act Activation of Proteases & Nucleases Ca_Influx->Enzyme_Act Cell_Death Neuronal Death Mito_Dys->Cell_Death ROS_Gen->Cell_Death Enzyme_Act->Cell_Death Test_Compound 7-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one Test_Compound->NMDA_R Antagonism? Test_Compound->ROS_Gen Scavenging?

Caption: The cascade of glutamate-induced excitotoxicity.

Experimental Protocol: In Vitro Neuroprotection against Glutamate-Induced Toxicity

Principle: This protocol assesses the ability of the test compound to protect neurons from glutamate-induced cell death. Primary cortical neurons or a susceptible cell line like HT22 are exposed to a toxic concentration of glutamate. Cytotoxicity is quantified by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[15][16]

Materials:

  • Primary cortical neurons or HT22 cells

  • Cell culture medium and supplements

  • This compound (test compound)

  • L-Glutamic acid

  • MK-801 (positive control NMDA receptor antagonist)

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Spectrophotometric microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to establish for 24-48 hours (for cell lines) or several days (for primary neurons).

  • Pre-treatment: Treat the cells with a dilution series of the test compound and MK-801 for 2-24 hours. Include vehicle-only controls.

  • Induction of Excitotoxicity: Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5 mM for HT22 cells).

  • Incubation: Incubate for 24 hours at 37°C.

  • LDH Measurement:

    • Carefully collect a sample of the culture supernatant from each well.

    • Follow the manufacturer's protocol for the LDH assay kit. This typically involves incubating the supernatant with a reaction mixture that results in a colored formazan product.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Analysis: Determine the amount of LDH release for each condition. Maximum LDH release is determined from cells treated with a lysis buffer. Express cytotoxicity as a percentage of the maximum release. Calculate the protective effect of the compound at each concentration.

In Vivo Validation: A Roadmap

Positive results from the in vitro assays described above would provide a strong impetus for validation in animal models of neurodegeneration. An appropriate and widely used model for this purpose is the transient Middle Cerebral Artery Occlusion (tMCAO) model of ischemic stroke in rodents.[17][18][19]

Experimental Workflow: tMCAO Model

InVivo_Workflow Animal_Prep Animal Acclimation & Baseline Behavioral Testing tMCAO_Surgery tMCAO Surgery (e.g., 90 min occlusion) Animal_Prep->tMCAO_Surgery Drug_Admin Compound Administration (e.g., i.p. or i.v.) Pre- or Post-Ischemia tMCAO_Surgery->Drug_Admin Neuro_Assess Neurological Deficit Scoring (24h, 48h, 7d) Drug_Admin->Neuro_Assess Behavioral_Tests Behavioral Testing (e.g., Rotarod, Grip Strength) (Post-Surgery) Neuro_Assess->Behavioral_Tests Sacrifice Sacrifice & Tissue Collection Behavioral_Tests->Sacrifice Analysis Infarct Volume Measurement (TTC Staining) & Histological/Biochemical Analysis (e.g., PARP, Nrf2 markers) Sacrifice->Analysis

Caption: Proposed experimental workflow for in vivo validation.

Key Endpoints for In Vivo Studies:

  • Primary Endpoint: Reduction in cerebral infarct volume, typically measured by TTC staining.

  • Secondary Endpoints:

    • Improvement in neurological deficit scores.

    • Enhanced performance in motor and cognitive behavioral tests.

  • Mechanistic Endpoints:

    • Immunohistochemical analysis of brain tissue for markers of apoptosis (cleaved caspase-3), PARP activation (PAR polymers), and neuroinflammation (Iba1 for microglia).

    • Western blot or qPCR analysis of brain homogenates for Nrf2 and its target genes (HO-1, NQO1).

Conclusion

This compound stands at an interesting crossroads of synthetic chemistry and neuropharmacology. While its role as a building block is established, its potential as a neuroprotective agent is a compelling, yet underexplored, hypothesis. The structural motifs inherent to this molecule provide a strong, scientifically-grounded rationale for investigating its capacity to inhibit PARP-1, activate the Nrf2 antioxidant pathway, and mitigate glutamate excitotoxicity. The experimental framework detailed in this guide offers a rigorous, multi-faceted approach to systematically evaluate this potential. Through the application of these self-validating protocols, the research community can effectively elucidate the mechanistic underpinnings of this compound's bioactivity and determine its viability as a lead candidate for the development of novel neurotherapeutics.

References

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The Emerging Role of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one in Neurological Disorders: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the scientific rationale, potential mechanisms of action, and proposed experimental validation for investigating 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one as a therapeutic candidate for neurological disorders. While direct experimental data for this specific compound is emerging, this document synthesizes the substantial body of evidence supporting the neuroprotective potential of the broader isoquinolinone chemical class. We delve into the critical roles of Poly(ADP-ribose) polymerase-1 (PARP-1) overactivation and oxidative stress in the pathophysiology of neurodegenerative diseases and cerebral ischemia. Drawing on data from structurally related analogs, we posit that this compound is a compelling candidate for PARP-1 inhibition and antioxidant activity. This guide provides detailed, field-proven protocols for the comprehensive preclinical evaluation of this and related compounds, intended to empower researchers and drug development professionals to explore this promising therapeutic avenue.

Introduction: The Unmet Need in Neurological Disorders and the Promise of Novel Scaffolds

Neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute conditions like stroke, represent a significant and growing global health burden. The complex and multifactorial nature of these diseases has challenged the development of effective disease-modifying therapies. A growing body of evidence points to shared pathological mechanisms, including excessive neuronal damage driven by excitotoxicity, oxidative stress, and the overactivation of specific enzymatic pathways.

One such pathway of critical importance is the DNA damage repair cascade mediated by Poly(ADP-ribose) polymerase-1 (PARP-1). While essential for maintaining genomic integrity under normal physiological conditions, its hyperactivation in the context of neurological insults can lead to cellular energy depletion and programmed cell death. This has positioned PARP-1 as a key therapeutic target for neuroprotection.

The isoquinolinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1][2] Notably, several compounds within this class have been identified as potent PARP-1 inhibitors. This compound, a bioactive molecule with known antioxidant properties, stands out as a particularly promising, yet underexplored, candidate for the development of novel neuroprotective agents.[1] This guide will lay out the scientific foundation for its investigation and provide the technical framework for its preclinical assessment.

Pathophysiological Rationale: Targeting PARP-1 and Oxidative Stress in the Brain

The Double-Edged Sword of PARP-1 Activation in Neurons

PARP-1 is a nuclear enzyme that plays a pivotal role in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. Upon detecting DNA damage, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting the necessary repair machinery.

However, in the context of severe or prolonged neuronal stress, such as that occurring during cerebral ischemia or in chronic neurodegenerative conditions, massive DNA damage leads to the hyperactivation of PARP-1. This unchecked enzymatic activity rapidly depletes the cellular pools of its substrate, NAD+, and subsequently ATP. This energy crisis culminates in mitochondrial dysfunction and ultimately, a form of programmed cell death known as parthanatos.

Oxidative Stress: The Convergent Pathway of Neuronal Demise

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a common feature of many neurological disorders. Neurons are particularly vulnerable to oxidative damage due to their high metabolic rate, abundant lipid-rich membranes, and relatively lower antioxidant capacity compared to other cell types. ROS can directly damage DNA, proteins, and lipids, contributing to the cycle of PARP-1 activation and neuronal injury.

The Isoquinolinone Scaffold: A Promising Framework for Neuroprotective Agents

The 3,4-dihydro-2H-isoquinolin-1-one core structure has proven to be a versatile template for the design of potent PARP-1 inhibitors. The structural rigidity and potential for diverse substitutions allow for the fine-tuning of inhibitory activity and pharmacokinetic properties.

While direct quantitative data for this compound is not yet publicly available, studies on closely related analogs provide compelling evidence for its potential as a PARP-1 inhibitor and neuroprotective agent.

Table 1: PARP-1 Inhibitory Activity and Neuroprotective Effects of Representative Isoquinolinone Derivatives

CompoundPARP-1 IC50 (µM)Neuroprotection IC50 (µM) in OGD ModelReference
Thieno[2,3-c]isoquinolin-5-one (TIQ-A)0.45 ± 0.10.15 ± 0.01[2]
5-Hydroxy TIQ-A derivative0.39 ± 0.19Not Reported[2]
5-Methoxy TIQ-A derivative0.21 ± 0.12Not Reported[2]
5-Hydroxy-dihydroisoquinolinone (5OH-DIQ)Not Reported71 ± 14[2]

OGD: Oxygen-Glucose Deprivation, an in vitro model of ischemia.

The sub-micromolar PARP-1 inhibitory activity of these analogs, coupled with their demonstrated neuroprotective efficacy in a relevant in vitro model of stroke, strongly suggests that this compound, with its key hydroxyl functional group, warrants thorough investigation.

Proposed Mechanism of Action of this compound

Based on the available evidence, we propose a dual mechanism of action for the neuroprotective effects of this compound:

  • Direct Inhibition of PARP-1: By binding to the catalytic domain of PARP-1, the compound is expected to prevent the hyper-synthesis of PAR, thereby preserving cellular NAD+ and ATP levels and averting the parthanatos cell death cascade.

  • Antioxidant Activity: The phenolic hydroxyl group at the 7-position is anticipated to confer potent antioxidant properties, enabling the compound to directly scavenge ROS and mitigate oxidative damage to neurons.[1]

Proposed_Neuroprotective_Mechanism cluster_1 Pathological Cascade Insult Neuronal Stress ROS ↑ Reactive Oxygen Species (ROS) Insult->ROS DNA_Damage DNA Damage Insult->DNA_Damage ROS->DNA_Damage PARP_Activation PARP-1 Hyperactivation DNA_Damage->PARP_Activation NAD_Depletion NAD+ Depletion PARP_Activation->NAD_Depletion Consumes NAD+ ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Neuronal Cell Death (Parthanatos) ATP_Depletion->Cell_Death Compound 7-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one Compound->ROS Scavenges Compound->PARP_Activation Inhibits

Caption: Proposed dual neuroprotective mechanism of this compound.

Experimental Protocols for Preclinical Evaluation

The following section provides detailed, step-by-step methodologies for the essential in vitro assays required to validate the neuroprotective potential of this compound.

Synthesis of this compound

While several synthetic routes to the isoquinolinone core exist, a common approach involves the cyclization of a suitably substituted phenethylamine derivative. A potential synthetic pathway could be adapted from established methods for similar structures.

Synthesis_Workflow Start Starting Materials (e.g., m-Methoxyphenethylamine) Intermediate1 Acylation Start->Intermediate1 Intermediate2 Bischler-Napieralski Cyclization Intermediate1->Intermediate2 Intermediate3 Reduction Intermediate2->Intermediate3 Final_Product Demethylation Intermediate3->Final_Product

Caption: Generalized synthetic workflow for 3,4-dihydro-2H-isoquinolin-1-ones.

In Vitro PARP-1 Inhibition Assay (Fluorometric)

This assay quantifies the inhibition of PARP-1 activity by measuring the consumption of its substrate, NAD+.

5.2.1. Materials:

  • Recombinant Human PARP-1 Enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-NAD+

  • PARP-1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Nicotinamidase

  • Developer Reagent (for fluorescent detection of NADH)

  • 96-well black, flat-bottom plates

  • Test Compound (this compound) and known PARP-1 inhibitor (e.g., Olaparib)

5.2.2. Protocol:

  • Prepare serial dilutions of the test compound and positive control in PARP-1 assay buffer.

  • In a 96-well plate, add 5 µL of each compound dilution.

  • Add 20 µL of a master mix containing PARP-1 enzyme and activated DNA to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of β-NAD+ solution to each well.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and develop the fluorescent signal by adding a mixture of nicotinamidase and developer reagent according to the manufacturer's instructions.

  • Incubate for 15-30 minutes at 37°C.

  • Measure fluorescence intensity (e.g., Ex/Em = 540/590 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vitro Neuroprotection and Neurotoxicity Assays using SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a widely used model for neurotoxicity and neuroprotection studies.

5.3.1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • For differentiation into a more mature neuronal phenotype, culture cells in low-serum medium containing retinoic acid (e.g., 10 µM) for 5-7 days.

5.3.2. Neurotoxicity Assay (MTT Assay):

  • Seed differentiated SH-SY5Y cells in a 96-well plate.

  • Expose cells to a neurotoxin relevant to the disease model of interest (e.g., H2O2 or MPP+ for Parkinson's disease models, glutamate for excitotoxicity models).

  • Co-treat with a range of concentrations of this compound.

  • Incubate for 24-48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO.

  • Measure absorbance at 570 nm.

  • Calculate cell viability relative to untreated controls.

5.3.3. Oxidative Stress Assay (ROS Measurement):

  • Seed differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Pre-treat cells with the test compound for 1-2 hours.

  • Induce oxidative stress with a suitable agent (e.g., H2O2).

  • Load cells with 10 µM H2DCF-DA for 30-45 minutes at 37°C in the dark.

  • Measure fluorescence intensity (Ex/Em = 485/535 nm).

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of a compound against peroxyl radicals.

5.4.1. Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black, flat-bottom plates

5.4.2. Protocol:

  • Prepare serial dilutions of Trolox standard and the test compound in phosphate buffer.

  • In a 96-well plate, add 25 µL of each standard or sample dilution.

  • Add 150 µL of fluorescein solution to each well.

  • Incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of AAPH solution to each well.

  • Immediately begin kinetic reading of fluorescence (Ex/Em = 485/520 nm) every 1-2 minutes for at least 60 minutes at 37°C.

  • Calculate the area under the curve (AUC) for each sample and standard.

  • Determine the ORAC value of the test compound in Trolox equivalents.

Pharmacokinetics and Blood-Brain Barrier Permeability: Considerations for In Vivo Studies

A critical aspect of developing CNS-active drugs is their ability to cross the blood-brain barrier (BBB). While no specific data exists for this compound, its relatively small molecular weight (163.17 g/mol ) and the presence of a hydroxyl group suggest it may have favorable properties for BBB penetration. However, this must be experimentally verified. Preliminary assessment can be performed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or co-culture systems of brain endothelial cells and astrocytes. Subsequent in vivo pharmacokinetic studies in animal models will be essential to determine its brain bioavailability and metabolic stability.

Conclusion and Future Directions

The convergence of evidence strongly suggests that this compound is a compelling candidate for further investigation as a neuroprotective agent. Its structural similarity to known potent PARP-1 inhibitors, combined with its inherent antioxidant potential, positions it as a promising lead compound for the development of novel therapeutics for a range of devastating neurological disorders.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its efficacy and mechanism of action. Future studies should focus on obtaining quantitative data for PARP-1 inhibition, confirming its neuroprotective effects in various in vitro and in vivo models of neurological disease, and thoroughly characterizing its pharmacokinetic and safety profiles. The exploration of this and related isoquinolinone derivatives could pave the way for a new generation of disease-modifying therapies for patients suffering from neurological disorders.

References

  • Chiarugi, A. (2005). Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia. Journal of Pharmacology and Experimental Therapeutics, 312(1), 137-145. [Link]

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7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: A Bioactive Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The 7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, bicyclic structure, coupled with the presence of a key phenolic hydroxyl group and a lactam moiety, provides a unique combination of features for molecular recognition by various biological targets. This guide offers a comprehensive overview of this scaffold, from its synthesis and characterization to its established and potential therapeutic applications, with a focus on its roles as an antioxidant, a neuroprotective agent, and a precursor for potent enzyme inhibitors.

This versatile compound has been explored for its potential in developing treatments for neurological disorders and in oncology.[1][2] The hydroxyl group enhances its solubility and reactivity, making it an attractive starting point for the synthesis of more complex drug candidates.[1][2] Furthermore, its structural features allow for modifications that can lead to the discovery of new derivatives with enhanced biological activities.[2] This guide will delve into the technical details required for researchers to effectively work with and innovate upon this promising molecular framework.

Synthesis and Characterization of the Core Scaffold

The synthesis of this compound and its derivatives is a critical aspect of its development as a bioactive scaffold. While various synthetic routes have been explored for the closely related quinolinone isomer, which is a key intermediate in the synthesis of the antipsychotic drug aripiprazole, this section will outline a plausible and adaptable protocol for the target isoquinolinone based on established chemical principles.[3][4][5]

Conceptual Synthetic Workflow

The synthesis of this compound can be conceptually approached through a multi-step process involving the formation of the core isoquinolinone structure followed by demethylation to unmask the crucial hydroxyl group.

G cluster_synthesis Conceptual Synthesis Workflow Start Starting Materials (e.g., m-methoxyphenylacetic acid) Step1 Amidation Start->Step1 Amine source Step2 Cyclization (e.g., Bischler-Napieralski or Pictet-Spengler type) Step1->Step2 Acylating conditions Step3 Reduction Step2->Step3 Reducing agent Step4 Demethylation Step3->Step4 Demethylating agent (e.g., BBr3) End This compound Step4->End

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Related Syntheses)

The following protocol is a representative, adaptable procedure for the synthesis of the target compound, drawing from established methods for similar structures.[3][5]

Step 1: Synthesis of N-(2-(3-methoxyphenyl)ethyl)acetamide

  • To a solution of 2-(3-methoxyphenyl)ethylamine (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

Step 2: Cyclization to 7-methoxy-3,4-dihydroisoquinoline

  • To the crude amide from Step 1, add a dehydrating/cyclizing agent such as phosphorus pentoxide or polyphosphoric acid.

  • Heat the mixture at an elevated temperature (e.g., 100-150°C) for several hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully quench with ice water.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude dihydroisoquinoline.

Step 3: Formation of 7-methoxy-3,4-dihydro-2H-isoquinolin-1-one

  • The crude dihydroisoquinoline can be oxidized to the corresponding lactam using an appropriate oxidizing agent. (This step may vary depending on the specific synthetic strategy).

Step 4: Demethylation to this compound

  • Dissolve the 7-methoxy-3,4-dihydro-2H-isoquinolin-1-one in a suitable solvent like dichloromethane.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add a solution of boron tribromide (BBr3) (1.2-1.5 equivalents) in dichloromethane dropwise.

  • Stir the reaction at -78°C for 1-2 hours and then allow it to warm to room temperature overnight.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Characterization Data (Representative)
Technique Expected Observations
¹H NMR Aromatic protons, two sets of methylene protons (triplets), a broad singlet for the N-H proton, and a singlet for the phenolic -OH proton.
¹³C NMR Signals for the carbonyl carbon, aromatic carbons, and two methylene carbons.
Mass Spec (HRMS) The calculated exact mass for C₉H₉NO₂ should be observed.
Infrared (IR) Characteristic peaks for N-H stretching, O-H stretching, C=O stretching (amide), and aromatic C-H stretching.

Bioactive Properties and Therapeutic Potential

The this compound scaffold has demonstrated significant potential in several therapeutic areas, primarily due to its antioxidant and neuroprotective properties, as well as its utility as a building block for more potent and selective inhibitors of key enzymes like Poly (ADP-ribose) polymerase (PARP).

Antioxidant and Neuroprotective Effects

The phenolic hydroxyl group is a key pharmacophore responsible for the antioxidant activity of this scaffold. It can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress, a key pathological factor in many neurodegenerative diseases.

Plausible Mechanism of Action: Nrf2 Pathway Activation

A likely mechanism for the antioxidant and neuroprotective effects of phenolic compounds like this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Electrophilic compounds or those that can be metabolized to electrophiles can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of antioxidant and cytoprotective genes.

G cluster_nrf2 Proposed Nrf2 Activation Pathway Compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nucleus->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Upregulates Protection Neuroprotection & Antioxidant Effects Genes->Protection

Sources

Methodological & Application

Synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one from m-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one from m-Anisidine

Abstract

This document provides a detailed, two-step protocol for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and a key intermediate in the synthesis of various pharmaceutical agents. The synthesis commences with the readily available starting material, m-anisidine. The first step involves a nucleophilic acyl substitution to generate the N-acylated intermediate, N-(3-methoxyphenyl)-3-chloropropionamide. The second, pivotal step employs a one-pot intramolecular Friedel-Crafts-type reaction catalyzed by aluminum chloride (AlCl₃), which facilitates both the critical cyclization to form the isoquinolinone ring and the concomitant demethylation of the methoxy group to yield the final phenolic product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and characterization data.

Introduction

The 3,4-dihydro-2H-isoquinolin-1-one core structure is a "privileged scaffold" frequently encountered in natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2] Specifically, the 7-hydroxy substituted analog serves as a crucial building block for more complex molecules, most notably in the synthesis of the atypical antipsychotic drug aripiprazole.[3] The strategic placement of the hydroxyl group provides a handle for further functionalization, making it a highly sought-after intermediate.

The synthetic route detailed herein begins with m-anisidine, an economical and commercially available starting material. The overall strategy is designed for efficiency, culminating in a one-pot cyclization and deprotection step that avoids the need to isolate the methoxylated intermediate, thereby improving atom economy and reducing operational complexity.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages: acylation followed by a Lewis acid-mediated cyclization and demethylation.

Synthetic_Scheme mAnisidine m-Anisidine Intermediate N-(3-methoxyphenyl)- 3-chloropropionamide FinalProduct 7-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one s1_struct s1_struct s2_struct s2_struct s1_struct->s2_struct 1. 3-Chloropropionyl chloride, Pyridine, DCM, 0 °C to rt s3_struct s3_struct s2_struct->s3_struct 2. AlCl₃ (anhydrous), Heat (e.g., 155-165 °C)

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of N-(3-methoxyphenyl)-3-chloropropionamide

Principle of Reaction

This initial step is a standard nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of m-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. A mild base, such as pyridine or triethylamine, is incorporated to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Acylation_Mechanism start m-Anisidine + 3-Chloropropionyl chloride attack Nucleophilic Attack (N on C=O) start->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral collapse Collapse of Intermediate (Cl⁻ leaves) tetrahedral->collapse proton_transfer Deprotonation by Base (Pyridine) collapse->proton_transfer product N-(3-methoxyphenyl)-3-chloropropionamide proton_transfer->product

Caption: Workflow for the acylation of m-anisidine.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
m-Anisidine123.1510.0 g81.2Starting material[4][5]
3-Chloropropionyl chloride126.9811.3 g (8.6 mL)89.31.1 equivalents, corrosive
Pyridine (anhydrous)79.107.2 g (7.4 mL)91.01.12 equivalents, base/catalyst
Dichloromethane (DCM, anhydrous)84.93150 mL-Reaction solvent
1 M Hydrochloric Acid (HCl)-~100 mL-For aqueous work-up
Saturated Sodium Bicarbonate-~100 mL-For aqueous work-up
Brine (Saturated NaCl)-~50 mL-For aqueous work-up
Anhydrous Magnesium Sulfate120.37~10 g-Drying agent

Procedure

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Initial Charging: To the flask, add m-anisidine (10.0 g, 81.2 mmol) and anhydrous dichloromethane (100 mL). Stir the solution until the m-anisidine is fully dissolved. Add pyridine (7.2 g, 91.0 mmol).

  • Addition of Acyl Chloride: Dissolve 3-chloropropionyl chloride (11.3 g, 89.3 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred m-anisidine solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting m-anisidine is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). The acid wash removes unreacted pyridine and any remaining m-anisidine, while the bicarbonate wash removes any excess HCl.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield N-(3-methoxyphenyl)-3-chloropropionamide as a white to off-white solid.

Part 2: Synthesis of this compound

Principle of Reaction

This transformation is a one-pot reaction that accomplishes two crucial steps: intramolecular cyclization and demethylation, driven by the strong Lewis acid, aluminum chloride.

  • Intramolecular Electrophilic Aromatic Substitution: AlCl₃ coordinates with the carbonyl oxygen of the amide, enhancing the electrophilicity of the system. This facilitates an intramolecular Friedel-Crafts-type acylation. The electron-donating methoxy group activates the aromatic ring, directing the substitution to the ortho and para positions. The cyclization occurs preferentially at the C6 position (para to the methoxy group) to form the six-membered ring of the isoquinolinone core, largely due to reduced steric hindrance compared to the ortho positions.

  • Demethylation: At elevated temperatures, AlCl₃ also acts as a potent reagent for the cleavage of aryl methyl ethers.[3][6] The Lewis acidic aluminum coordinates to the ether oxygen, weakening the C-O bond and making the methyl group susceptible to nucleophilic attack, thereby liberating the free phenol.[7][8]

Mechanism start Intermediate 1 + AlCl₃ activation Lewis Acid Activation of Amide Carbonyl start->activation cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) activation->cyclization sigma_complex Sigma Complex Intermediate cyclization->sigma_complex rearomatization Rearomatization (Loss of H⁺) sigma_complex->rearomatization methoxy_intermediate 7-Methoxy-3,4-dihydro- 2H-isoquinolin-1-one rearomatization->methoxy_intermediate demethylation Ether Cleavage (AlCl₃ mediated) methoxy_intermediate->demethylation Heat final_product 7-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one demethylation->final_product Aqueous Work-up

Caption: Key mechanistic stages of the one-pot reaction.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
N-(3-methoxyphenyl)-3-chloropropionamide213.6510.0 g0.047Intermediate from Part 1
Aluminum Chloride (AlCl₃, anhydrous)133.3431.2 g0.2345.0 equivalents, moisture-sensitive, highly reactive
Sodium Chloride (NaCl, anhydrous)58.445.0 g-Optional, helps maintain a stirrable slurry[3]
Ice-~200 g-For quenching
5% Hydrochloric Acid (HCl)-~200 mL-For quenching and dissolving aluminum salts
Ethyl Acetate-~300 mL-For extraction
Methanol-As needed-For recrystallization

Procedure

CAUTION: This reaction is performed at high temperatures with a strong Lewis acid and evolves HCl gas. It must be conducted in a well-ventilated fume hood. Anhydrous conditions are critical.

  • Setup: Charge a 250 mL reactor or round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas outlet connected to a bubbler or a gas scrubber (to trap HCl).

  • Charging Reagents: To the reactor, add N-(3-methoxyphenyl)-3-chloropropionamide (10.0 g, 0.047 mol), anhydrous aluminum chloride (31.2 g, 0.234 mol), and anhydrous sodium chloride (5.0 g).

  • Reaction: Begin stirring the solid mixture and slowly heat the reactor using an oil bath. The mixture will become a thick, stirrable slurry. Heat the reaction mixture to 155-165 °C and maintain this temperature for 3-4 hours.[3] The color of the mixture will darken significantly.

  • Quenching: After the reaction is complete (as monitored by TLC if possible, or after the set time), remove the heat source and allow the reactor to cool to approximately 50-60 °C.

  • CRITICAL STEP (QUENCHING): Very slowly and cautiously, add crushed ice and cold 5% HCl solution to the reaction mixture. This process is highly exothermic and will generate large volumes of HCl gas. Add in small portions to control the rate of reaction. Continue adding until all the dark, tarry material has dissolved and a clear solution is formed.

  • Work-up:

    • Cool the resulting aqueous solution in an ice bath. The product may begin to precipitate.

    • Collect the solid product by vacuum filtration.

    • If a significant amount of product remains in the filtrate, transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic extracts, dry over MgSO₄, filter, and concentrate to recover more crude product.

    • Combine all batches of the crude solid.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent like methanol or ethanol to obtain a pure, crystalline solid.

Expected Results and Characterization

CompoundFormYield (Typical)Melting Point (°C)
N-(3-methoxyphenyl)-3-chloropropionamideWhite/off-white solid85-95%88-90
This compoundColorless crystals60-70%230-232[3]

Characterization Data for this compound:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.55 (s, 1H, -OH), 7.85 (br s, 1H, -NH), 7.05 (d, J=8.0 Hz, 1H, Ar-H), 6.75 (dd, J=8.0, 2.4 Hz, 1H, Ar-H), 6.70 (d, J=2.4 Hz, 1H, Ar-H), 3.25 (t, J=6.6 Hz, 2H, -CH₂-N), 2.80 (t, J=6.6 Hz, 2H, -CH₂-Ar).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 170.5, 155.8, 139.5, 129.2, 125.0, 115.0, 112.8, 39.5, 28.0.

  • IR (KBr, cm⁻¹): 3200-3400 (O-H, N-H stretch), 1660 (C=O, amide I), 1610, 1500 (C=C aromatic).

  • Mass Spec (ESI+): m/z 164.07 [M+H]⁺.

References

  • Wikipedia. Demethylation. [Link]

  • ResearchGate. Demethylating Reaction of Methyl Ethers. [Link]

  • ResearchGate. An efficient method for demethylation of aryl methyl ethers. [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Link]

  • PubMed. Practical demethylation of aryl methyl ethers using an odorless thiol reagent. [Link]

  • Google Patents. Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
  • Wikipedia. Pictet–Spengler reaction. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Centurion University Courseware. Synthesis of isoquinolines. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • PubMed Central. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. [Link]

  • ElectronicsAndBooks. Photochemically induced cyclization of N-[2-(o-styryl)phenylethyl]acetamides and 5-styryl-1-methyl. [Link]

  • National Institutes of Health. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]

  • PubChem. Acetamide, N-(3-methoxyphenyl)-. [Link]

  • NIST WebBook. 3-Methoxyacetanilide. [Link]

  • PubMed Central. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Wikipedia. m-Anisidine. [Link]

  • ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Google Patents. Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
  • National Institutes of Health. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • Loba Chemie. m-ANISIDINE. [Link]

  • ChemBK. 7-METHOXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE. [Link]

  • YouTube. Synthetic routes 1. [Link]

  • RSC Publishing. Halogen bond-catalyzed Pictet–Spengler reaction. [Link]

  • RSC Publishing. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]

  • PubChem. 7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol. [Link]

  • ResearchGate. Cascade trifluoromethylthiolation and cyclization of N -[(3-aryl)propioloyl]indoles. [Link]

  • Google Patents.
  • National Institutes of Health. N-(4-Methoxy-3-nitrophenyl)acetamide. [Link]

  • PubChem. N-[methoxy(methylsulfanyl)phosphoryl]acetamide;(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate. [Link]

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Synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol herein details a robust and efficient two-step synthetic route commencing with the commercially available 3-hydroxyphenethylamine. The synthesis involves an initial N-acetylation followed by a regioselective, polyphosphoric acid (PPA) mediated Bischler-Napieralski cyclization. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and a detailed, step-by-step experimental procedure.

Introduction

The 3,4-dihydro-2H-isoquinolin-1-one core structure is a prevalent motif in a multitude of biologically active natural products and synthetic pharmaceuticals. The introduction of a hydroxyl group at the 7-position enhances the molecule's polarity and provides a crucial handle for further functionalization, making this compound a key intermediate in the synthesis of more complex therapeutic agents. Its derivatives have shown potential in the development of treatments for neurological disorders and as antioxidants.[1] This guide provides a reliable and scalable protocol for the preparation of this important building block.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence starting from 3-hydroxyphenethylamine. The overall synthetic transformation is depicted below:

Synthetic_Pathway start 3-Hydroxyphenethylamine (Starting Material) intermediate N-(2-(3-hydroxyphenyl)ethyl)acetamide (Intermediate) start->intermediate Step 1: N-Acetylation product This compound (Final Product) intermediate->product Step 2: Bischler-Napieralski Cyclization (PPA)

Caption: Overall synthetic workflow for this compound.

Step 1: N-Acetylation of 3-Hydroxyphenethylamine. The initial step involves the acylation of the primary amine of 3-hydroxyphenethylamine. This is a straightforward and high-yielding reaction, typically employing acetic anhydride or acetyl chloride as the acetylating agent. A base is used to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the amine. This step quantitatively converts the starting amine to its corresponding acetamide, N-(2-(3-hydroxyphenyl)ethyl)acetamide, which is the direct precursor for the subsequent cyclization.

Step 2: Bischler-Napieralski Cyclization. The core of this synthetic strategy lies in the intramolecular cyclization of the N-phenethylacetamide intermediate. The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating acid catalyst.[2][3] In this protocol, polyphosphoric acid (PPA) is employed as the cyclizing agent.[2] The electron-donating hydroxyl group on the aromatic ring activates the ortho positions for electrophilic substitution, facilitating the ring closure. The reaction is regioselective, with cyclization occurring at the position ortho to the ethylamide substituent and para to the hydroxyl group, to yield the desired this compound.

Detailed Experimental Protocols

Part 1: Synthesis of N-(2-(3-hydroxyphenyl)ethyl)acetamide (Intermediate)

This protocol describes the N-acetylation of 3-hydroxyphenethylamine hydrochloride.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Hydroxyphenethylamine hydrochlorideC₈H₁₂ClNO173.6410.01.74 g
Acetic AnhydrideC₄H₆O₃102.0912.01.13 mL
TriethylamineC₆H₁₅N101.1922.03.06 mL
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL
1 M Hydrochloric Acid (HCl)HCl36.46-20 mL
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-20 mL
BrineNaCl58.44-20 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As needed

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenethylamine hydrochloride (1.74 g, 10.0 mmol) and dichloromethane (DCM, 50 mL).

  • Basification: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (3.06 mL, 22.0 mmol) to the suspension. Stir for 10 minutes to liberate the free amine.

  • Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.13 mL, 12.0 mmol) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 1 M HCl (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Part 2: Synthesis of this compound (Final Product)

This protocol details the Bischler-Napieralski cyclization of the intermediate acetamide.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
N-(2-(3-hydroxyphenyl)ethyl)acetamideC₁₀H₁₃NO₂179.225.0896 mg
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)--~10 g
Ice WaterH₂O18.02-~100 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-100 mL
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-As needed
BrineNaCl58.44-20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As needed

Step-by-Step Procedure:

Cyclization_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Combine Acetamide and PPA B 2. Heat to 80-90°C under N₂ for 2-3h A->B C 3. Cool and Quench with Ice Water B->C D 4. Neutralize with NaHCO₃ C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash, Dry, and Concentrate E->F G 7. Column Chromatography or Recrystallization F->G

Caption: Experimental workflow for the Bischler-Napieralski cyclization step.

  • Reaction Setup: In a 50 mL round-bottom flask, place polyphosphoric acid (PPA, ~10 g). Heat the PPA to approximately 60 °C to reduce its viscosity, allowing for easier stirring.

  • Addition of Reactant: Add N-(2-(3-hydroxyphenyl)ethyl)acetamide (896 mg, 5.0 mmol) to the warm, stirring PPA.

  • Heating: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Maintain this temperature for 2-3 hours, monitoring the reaction by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous mixture into a beaker containing ice water (~100 mL) with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step method, involving N-acetylation and a PPA-mediated Bischler-Napieralski cyclization, is an efficient and scalable route to this valuable building block. The mechanistic insights and step-by-step instructions are designed to enable researchers to successfully synthesize this compound for applications in medicinal chemistry and drug discovery.

References

  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

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Application Note & Protocols: The Strategic Role of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone in Aripiprazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aripiprazole, a leading second-generation antipsychotic, is distinguished by its unique mechanism of action as a dopamine D2 partial agonist.[1] Its extensive clinical use and significant market presence have driven the need for efficient, scalable, and robust synthetic routes.[2][3] A cornerstone of modern aripiprazole synthesis is the strategic use of the key intermediate, 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone. This document provides a detailed examination of this intermediate, including its synthesis and its subsequent conversion to aripiprazole, offering field-proven insights and step-by-step protocols for laboratory and process chemistry applications.

Introduction to Aripiprazole and Synthetic Strategy

Aripiprazole (marketed as Abilify) is a critical therapeutic agent for schizophrenia and bipolar disorder.[4] Its efficacy stems from a unique pharmacological profile, exhibiting partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1][2][5] This complex activity mitigates the positive and negative symptoms of schizophrenia while reducing the risk of extrapyramidal side effects and weight gain often associated with other antipsychotics.[1][5]

The most widely adopted and industrially viable synthesis of aripiprazole hinges on a convergent strategy. This approach involves the preparation of two key fragments followed by their coupling. The central fragment, and the focus of this guide, is 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (hereafter referred to as 7-HQ). The efficiency of the entire synthesis is heavily reliant on the high-yield, high-purity production of 7-HQ.

The Keystone Intermediate: 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ)

The utility of 7-HQ extends beyond its role in aripiprazole synthesis, with research indicating potential in antitumor applications.[6] However, its primary industrial value is as a direct precursor to the butoxy-linked side chain of aripiprazole. A thorough understanding of its properties is essential for successful process development.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 22246-18-0[6]
Molecular Formula C₉H₉NO₂[6]
Molecular Weight 163.17 g/mol [6]
Appearance Off-white to white crystalline powder/solid[6]
Melting Point 233-237 °C[6]
Solubility Slightly soluble in DMSO and methanol[6]

Protocol I: Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ)

An efficient and scalable method for preparing 7-HQ involves an intramolecular Friedel-Crafts cyclization of N-(3-methoxyphenyl)-3-chloropropionamide (3-MPCA) using a strong Lewis acid like aluminum chloride (AlCl₃).[7] This process is advantageous as it avoids the formation of significant isomeric impurities that can arise from other methods.[7]

Causality of the Protocol

The core of this reaction is the Lewis acid-catalyzed cyclization. AlCl₃ coordinates with the carbonyl oxygen of the amide and the chlorine atom of the propionamide chain, facilitating the formation of an acylium ion intermediate. This electrophile then attacks the electron-rich aromatic ring, leading to the desired cyclized product. The subsequent demethylation of the methoxy group also occurs under these harsh acidic conditions. The addition of a salt like NaCl can improve the stirrability of the reaction mixture on a larger scale, preventing solidification.[7]

G cluster_0 Inputs cluster_1 Reaction cluster_2 Work-up cluster_3 Output 3-MPCA N-(3-methoxyphenyl)- 3-chloropropionamide (3-MPCA) Heat Heat to 155-165°C (4 hours) 3-MPCA->Heat AlCl3 Aluminum Chloride (AlCl₃) (Lewis Acid, 5 eq.) AlCl3->Heat NaCl Sodium Chloride (NaCl) (Optional, for slurry) NaCl->Heat Quench Cool to 50°C Quench with cold 5% HCl Heat->Quench Friedel-Crafts Cyclization Extract Heat to 95°C Cool and filter Quench->Extract Purify Recrystallize from Methanol Extract->Purify 7-HQ 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone (7-HQ) Purify->7-HQ

Caption: Workflow for the synthesis of 7-HQ via Friedel-Crafts cyclization.

Step-by-Step Methodology
  • Reactor Setup: Charge a suitable glass reactor with N-(3-methoxyphenyl)-3-chloropropionamide (1.0 eq.), anhydrous aluminum chloride (5.0 eq.), and optionally, anhydrous sodium chloride (0.5 eq. by weight relative to 3-MPCA).[7]

  • Reaction: Begin stirring and heat the mixture to approximately 160°C. The mixture will become a stirrable liquid or slurry. Maintain the internal temperature between 155-165°C for 4 hours.[7]

  • Quenching: Stop heating and allow the reaction mixture to cool to approximately 50°C. Cautiously and slowly add cold 5% hydrochloric acid to the reactor to quench the reaction. This step is highly exothermic.[7]

  • Isolation: Heat the quenched mixture to about 95°C for one hour to ensure complete dissolution of salts. Cool the mixture and collect the precipitated solid by filtration. Wash the solid with water.

  • Purification: The crude product can be recrystallized from methanol to yield pure 7-HQ as colorless crystals with a purity typically exceeding 99%.[7] The expected yield is in the range of 60-65%.[7]

Protocol II: Two-Step Synthesis of Aripiprazole from 7-HQ

The conversion of 7-HQ to aripiprazole is a robust two-step process involving O-alkylation followed by a nucleophilic substitution (condensation).[1][2][7]

G 7-HQ 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone (7-HQ) Alkylation Step 1: Alkylation (Reflux, 3h) 7-HQ->Alkylation Dibromobutane 1,4-Dibromobutane (3 eq.) Dibromobutane->Alkylation K2CO3 K₂CO₃ in Water K2CO3->Alkylation Bromo_Intermediate 7-(4-bromobutoxy)-3,4- dihydro-2(1H)-quinolinone Alkylation->Bromo_Intermediate Forms ether linkage Condensation Step 2: Condensation (Reflux, 3h) Bromo_Intermediate->Condensation DCPP 1-(2,3-dichlorophenyl)piperazine DCPP->Condensation NaI_TEA NaI, Triethylamine (TEA) in Acetonitrile NaI_TEA->Condensation Aripiprazole Aripiprazole Condensation->Aripiprazole Forms final C-N bond

Caption: The two-step synthesis of Aripiprazole starting from the 7-HQ intermediate.

Step 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
  • Causality: This is a standard Williamson ether synthesis. The base, potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 7-HQ, forming a more nucleophilic phenoxide ion. This ion then attacks one of the primary carbons of 1,4-dibromobutane in an SN2 reaction. A large excess of dibromobutane is used to minimize the formation of the dimerized diether byproduct.[1][7]

  • Methodology:

    • Charge a reactor with 7-HQ (1.0 eq.), potassium carbonate, 1,4-dibromobutane (3.0 eq.), and water.[7]

    • Heat the mixture to reflux and maintain for 3 hours.[7]

    • After cooling, extract the reaction mixture with a suitable organic solvent like dichloromethane.[7]

    • Dry the organic phase (e.g., with anhydrous magnesium sulfate), filter, and evaporate the solvent under reduced pressure.[7]

    • The resulting crude residue is purified by silica gel column chromatography or recrystallization from an ethanol/hexane mixture to yield the pure bromo-intermediate.[7]

Step 2: Condensation to form Aripiprazole
  • Causality: This is the final bond-forming step. The secondary amine of 1-(2,3-dichlorophenyl)piperazine acts as a nucleophile, displacing the bromide from the butoxy chain. The reaction is often catalyzed by sodium iodide (NaI). In an acetone or acetonitrile solvent, the NaI participates in a Finkelstein reaction, transiently converting the alkyl bromide to the more reactive alkyl iodide, which accelerates the rate of substitution. Triethylamine (TEA) acts as a base to scavenge the HBr generated during the reaction.[1][7]

  • Methodology:

    • Suspend the 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone intermediate (1.0 eq.) and sodium iodide (approx. 2.0 eq.) in acetonitrile and reflux for 30 minutes.[1][7]

    • Cool the mixture slightly and add triethylamine (approx. 2.0 eq.) and 1-(2,3-dichlorophenyl)piperazine (approx. 1.5 eq.).[1]

    • Heat the reaction mixture to reflux and maintain for an additional 3 hours.[7]

    • Cool the reaction mixture and filter to remove any inorganic salts.

    • Evaporate the solvent from the filtrate. The resulting crude residue is then recrystallized twice from ethanol to yield pure aripiprazole.[7] The overall yield for this final step is typically high, in the range of 85-90%.[5]

Conclusion

The synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone via intramolecular Friedel-Crafts cyclization provides a pure, scalable, and efficient starting point for the production of aripiprazole. The subsequent two-step alkylation and condensation sequence is a well-established and high-yielding pathway to the final active pharmaceutical ingredient. The protocols detailed herein represent a robust and validated approach, grounded in established chemical principles, providing researchers and development professionals with a reliable framework for the synthesis of this important antipsychotic agent.

References

  • Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. (2012). Mini-Reviews in Organic Chemistry.
  • Recent Approaches to the Synthesis of Aripiprazole - A New Generation Antypsychotic Drug. (2012). Bentham Science Publishers.
  • 7-hydroxy-3,4-dihydro-2H-isoquinoléine-1-one. Chem-Impex.
  • Synthesis and bioactivity of aripiprazole deriv
  • Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience.
  • Understanding 7-Hydroxy-3,4-dihydro-2(1H)
  • Optimization of aripiprazole synthesis.
  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006).
  • Preparation of 7-hydroxy-3,4-dihydroquinolinone useful as an intermediate in preparing aripiprazole for treating schizophrenia involves reacting N-(3-methoxyphenyl)-3-chloropropionamide with Lewis acid. (2005).
  • Aripiprazole synthesis. ChemicalBook.
  • 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone 97%. Sigma-Aldrich.

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Application Notes and Protocols for 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Bioactive Scaffold

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a versatile heterocyclic compound belonging to the isoquinolinone family.[1][2][3] This class of molecules has garnered significant interest within the scientific community for its diverse biological activities and potential therapeutic applications. Structurally, this compound features a bicyclic system with a hydroxyl group that enhances its solubility and reactivity, making it an attractive starting point for medicinal chemistry campaigns and a candidate for direct biological investigation.[1] Preliminary research suggests that this compound and its derivatives may possess antioxidant properties and could serve as valuable intermediates in the synthesis of more complex bioactive molecules.[1] Notably, the isoquinolinone core is a key pharmacophore in a class of targeted anticancer agents known as PARP inhibitors, suggesting a potential mechanism of action for this compound in cellular processes.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound in a cell culture setting. We will delve into its putative mechanism of action as a PARP inhibitor, provide detailed protocols for its application, and outline methods for assessing its biological effects.

Proposed Mechanism of Action: A Focus on PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central players in the cellular response to DNA damage.[5][6][7] Upon detecting a single-strand break in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[4][7] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[8]

Inhibition of PARP activity disrupts this crucial repair pathway.[9][10] While this may not be immediately lethal to healthy cells, which can utilize alternative repair mechanisms like homologous recombination, it can be catastrophic for cancer cells that harbor defects in these backup pathways (e.g., those with BRCA1/2 mutations).[11][12] The accumulation of unrepaired single-strand breaks leads to the formation of more lethal double-strand breaks during DNA replication, ultimately triggering cell death in these vulnerable cancer cells—a concept known as synthetic lethality.[11] Given the structural similarities of this compound to known PARP inhibitors, it is hypothesized that this compound may exert its biological effects through a similar mechanism.

Signaling Pathway of PARP-1 in DNA Repair

PARP_Pathway cluster_nucleus Cell Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 binds to DNA_repair Successful DNA Repair DNA_damage->DNA_repair PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Protein Complex PAR->Repair_Proteins recruits Repair_Proteins->DNA_damage repairs Compound 7-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one Compound->PARP1 inhibits

Caption: Proposed mechanism of PARP-1 inhibition.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for preparing and using this compound in cell culture experiments.

I. Preparation of Stock Solutions

The solubility of this compound has been reported in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[13] For cell culture applications, a high-purity solvent like dimethyl sulfoxide (DMSO) is recommended.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

Protocol:

  • Weighing: Accurately weigh a desired amount of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). This minimizes the final concentration of DMSO in the cell culture medium.

  • Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution if necessary.[14]

  • Sterilization: While not always necessary for DMSO stocks, if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Parameter Recommendation Rationale
Solvent Sterile DMSOHigh solubility and compatibility with most cell culture media at low final concentrations.
Stock Concentration 10-50 mMAllows for a wide range of working concentrations while keeping the final DMSO concentration low.
Final DMSO Concentration < 0.5% (v/v)High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.
Storage -20°C to -80°CEnsures the stability of the compound over time.
II. Determining Optimal Working Concentration: A Cytotoxicity Assay

Before assessing the biological activity of this compound, it is crucial to determine its cytotoxic profile in the cell line of interest. This will establish a concentration range that is suitable for further experiments. A common method for this is the MTT or similar cell viability assay.

Materials:

  • Selected cell line (e.g., MCF-7, HeLa, or a cell line with known DNA repair deficiencies)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the compound in complete cell culture medium. A typical starting range might be from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

III. Assessing PARP Inhibition in a Cellular Context

Several methods can be employed to assess the inhibitory effect of this compound on PARP activity within cells.

A. Western Blotting for PAR Levels: This method directly measures the product of PARP activity.

Protocol:

  • Cell Treatment: Treat cells with a non-toxic concentration of the compound for a defined period (e.g., 1-4 hours).

  • Induction of DNA Damage: Induce DNA damage using an agent like hydrogen peroxide (H₂O₂) or a topoisomerase inhibitor to stimulate PARP activity.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for poly(ADP-ribose).

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: A decrease in the PAR signal in the compound-treated, DNA-damaged cells compared to the vehicle-treated, DNA-damaged cells indicates PARP inhibition.

B. Immunofluorescence Staining: This technique allows for the visualization of PAR formation within individual cells.

Protocol:

  • Cell Culture on Coverslips: Grow cells on sterile coverslips in a multi-well plate.

  • Treatment and DNA Damage: Treat the cells with the compound and induce DNA damage as described above.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with a primary antibody against PAR.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. A reduction in the fluorescent signal corresponding to PAR indicates PARP inhibition.

C. Commercially Available PARP Activity Assays: Several kits are available that provide a more quantitative measure of PARP activity in cell lysates, often in a 96-well format.[9][10][15] These assays are typically based on ELISA or chemiluminescence and measure the incorporation of biotinylated NAD+ onto histone proteins.[15]

Experimental Workflow

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_Stock Prepare Compound Stock Solution (in DMSO) Cytotoxicity Determine IC50 (e.g., MTT Assay) Prep_Stock->Cytotoxicity Cell_Culture Culture Selected Cell Line Cell_Culture->Cytotoxicity Treatment Treat Cells with Non-Toxic Concentrations Cell_Culture->Treatment Cytotoxicity->Treatment Induce_Damage Induce DNA Damage (Optional, for PARP assays) Treatment->Induce_Damage Phenotypic_Assay Phenotypic Assays (e.g., Apoptosis, Cell Cycle) Treatment->Phenotypic_Assay PARP_Assay Assess PARP Inhibition (Western Blot, IF, Kit) Induce_Damage->PARP_Assay Data_Analysis Data Analysis and Interpretation PARP_Assay->Data_Analysis Phenotypic_Assay->Data_Analysis

Caption: A generalized workflow for cell-based experiments.

Further Considerations and Downstream Applications

  • Cell Line Selection: The choice of cell line is critical. To investigate the synthetic lethality hypothesis, it is advisable to use pairs of cell lines that are isogenic except for a key DNA repair gene (e.g., BRCA1-proficient and -deficient cells).

  • Combination Therapies: Explore the synergistic effects of this compound with DNA-damaging chemotherapeutic agents or radiation. PARP inhibitors are known to potentiate the effects of such treatments.[16]

  • Apoptosis and Cell Cycle Analysis: Following treatment with the compound, assess for markers of apoptosis (e.g., caspase activation, Annexin V staining) and changes in cell cycle distribution (e.g., by flow cytometry) to understand the mechanism of cell death.

  • Long-Term Assays: For a more comprehensive understanding of the compound's effects, consider long-term clonogenic survival assays.

Conclusion

This compound represents a promising scaffold for biological investigation. The protocols outlined in this application note provide a robust framework for researchers to explore its potential as a PARP inhibitor in a cell culture setting. By carefully determining its cytotoxic profile and employing specific assays to measure PARP activity and downstream cellular consequences, the scientific community can further elucidate the therapeutic potential of this intriguing molecule.

References

  • Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • Signal Transduction pathway of PARP enzyme. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • PARP1 - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • PARP Assays - BPS Bioscience. (n.d.). Retrieved January 7, 2026, from [Link]

  • PASTA: PARP activity screening and inhibitor testing assay - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • PARP assay kits - Cambridge Bioscience. (n.d.). Retrieved January 7, 2026, from [Link]

  • PARP assay for inhibitors | BMG LABTECH. (n.d.). Retrieved January 7, 2026, from [Link]

  • 7-hydroxy-3,4-dihydro-2H-isoquinoléine-1-one - Chem-Impex. (n.d.). Retrieved January 7, 2026, from [Link]

  • The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • PARP Inhibitors for Breast and Ovarian Cancers - OncLive. (n.d.). Retrieved January 7, 2026, from [Link]

  • 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • 7-Hydroxymitragynine - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • PARP Inhibitors in Reproductive System Cancers: Current Use and Developments - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • Overview of PARP Inhibitors in the Treatment of Ovarian Cancer - Pharmacy Times. (n.d.). Retrieved January 7, 2026, from [Link]

  • PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • Cytotoxicity of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • PARP Inhibitors: What They Are, Types & Side Effects - Cleveland Clinic. (n.d.). Retrieved January 7, 2026, from [Link]

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In vitro antioxidant assay protocol for 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Comprehensive In Vitro Evaluation of the Antioxidant Capacity of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Abstract

Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases, including neurodegenerative and cardiovascular disorders.[1][2] This has spurred research into novel antioxidant compounds. This compound is a bioactive isoquinoline derivative recognized for its potential in pharmaceutical development and has been investigated for its antioxidant properties.[3] A robust and multi-faceted evaluation is critical to accurately determine its antioxidant potential. This guide provides a comprehensive framework, detailing three distinct, well-established in vitro assays—DPPH, ABTS, and FRAP—to characterize the antioxidant profile of this compound from mechanistic and quantitative perspectives. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Compound Profile: this compound

  • Structure:

  • CAS Number: 22246-05-5[4][5][6][7]

  • Molecular Formula: C₉H₉NO₂[4][6]

  • Molecular Weight: 163.17 g/mol [6][8]

  • Description: An off-white crystalline powder, this compound's hydroxyl group enhances its reactivity and potential as a bioactive molecule.[3][5] Its structural features make it a valuable candidate for antioxidant research.[3]

The Imperative of a Multi-Assay Approach

No single assay can fully capture the complex nature of antioxidant activity. Antioxidants operate through two primary mechanisms:

  • Single Electron Transfer (SET): The antioxidant donates an electron to reduce a target molecule, including free radicals or metals. Assays like DPPH and FRAP are based on this mechanism.[9] The color change in these assays is proportional to the antioxidant's reducing capacity.

  • Hydrogen Atom Transfer (HAT): The antioxidant quenches a free radical by donating a hydrogen atom. The ABTS assay can operate via this mechanism, alongside SET.[9]

By employing assays that cover these distinct mechanisms, a more complete and reliable profile of the compound's antioxidant potential can be established.[10][11] This strategy mitigates the limitations of any individual method and provides a stronger basis for structure-activity relationship studies.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for assessing the antioxidant capacity of the target compound.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: In Vitro Assays (96-Well Plate) cluster_analysis Phase 3: Data Analysis & Interpretation Compound Test Compound (this compound) StockSol Prepare Stock Solution (e.g., 10 mM in DMSO) Compound->StockSol SerialDil Create Serial Dilutions (in assay-compatible solvent) StockSol->SerialDil DPPH DPPH Assay (Radical Scavenging) SerialDil->DPPH ABTS ABTS Assay (Radical Scavenging) SerialDil->ABTS FRAP FRAP Assay (Reducing Power) SerialDil->FRAP Controls Prepare Positive Controls (Trolox, Ascorbic Acid) Controls->DPPH Controls->ABTS Controls->FRAP Calc Calculate Key Metrics (% Inhibition, IC₅₀, Equivalents) DPPH->Calc ABTS->Calc FRAP->Calc Compare Compare with Controls Calc->Compare Profile Generate Antioxidant Profile Compare->Profile

Caption: High-level workflow from compound preparation to final antioxidant profile generation.

Detailed Experimental Protocols

This section provides step-by-step protocols optimized for a 96-well microplate format, which enhances throughput and reduces reagent consumption.

Essential Preliminary Steps: Reagent and Sample Preparation

a) Solvent Selection: The choice of solvent is critical. This compound is soluble in DMSO and methanol.[8] For initial stock solutions, high-purity DMSO is recommended. Subsequent dilutions for the assays should be made in methanol or ethanol, as high concentrations of DMSO can interfere with some radical-based assays.

b) Test Compound Stock and Dilutions:

  • Stock Solution (10 mM): Accurately weigh 1.632 mg of this compound and dissolve it in 1 mL of DMSO to create a 10 mM stock solution.

  • Working Solutions: Prepare a series of dilutions from the stock solution using methanol or ethanol. A typical concentration range for initial screening might be 1, 5, 10, 25, 50, and 100 µM. The final concentrations in the well will be lower after adding assay reagents.

c) Positive Controls: A positive control is non-negotiable for validating assay performance.

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E, it is the gold standard for most antioxidant assays. Prepare a 1 mM stock solution in methanol.

  • Ascorbic Acid (Vitamin C): A potent, well-characterized antioxidant. Prepare a 1 mM stock solution in ultrapure water immediately before use, as it is prone to oxidation.

Assay 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of Action: This assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH free radical.[12] The reduction of the deep purple DPPH radical to the yellow, non-radical form, DPPH-H, leads to a decrease in absorbance at 517 nm.[13][14] This method is rapid, simple, and highly sensitive.[9]

G cluster_gen cluster_scav ABTS ABTS ABTS_Radical ABTS•+ ABTS->ABTS_Radical 12-16h, Dark Persulfate Potassium Persulfate Persulfate->ABTS_Radical 12-16h, Dark Antioxidant Antioxidant ABTS_Reduced ABTS (Colorless) Antioxidant->ABTS_Reduced ABTS_Radical2 ABTS•+ (Blue-Green) ABTS_Radical2->ABTS_Reduced

Caption: Two-step process of the ABTS assay: radical generation and scavenging.

Reagents and Materials

Reagent/MaterialSpecifications
ABTS diammonium saltHigh Purity
Potassium persulfate (K₂S₂O₈)ACS Reagent Grade
Methanol or EthanolSpectrophotometric Grade
Test Compound & ControlsAs prepared in Section 3.1
96-well clear, flat-bottom platesPolystyrene, non-treated
Microplate readerCapable of reading absorbance at 734 nm

Protocol

  • ABTS•+ Stock Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS. [15] * Prepare a 2.45 mM aqueous solution of potassium persulfate. [15] * Mix equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical. [2]2. ABTS•+ Working Solution Preparation:

    • Before the assay, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm. [2]This working solution is stable for several days if stored in the dark at 4°C.

  • Assay Plate Setup:

    • Add 10 µL of each concentration of the test compound, positive controls, and solvent (for blank/control) to separate wells of a 96-well plate.

  • Reaction Initiation: Add 190 µL of the ABTS•+ working solution to each well. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes. [1][2]6. Measurement: Immediately measure the absorbance at 734 nm using a microplate reader. [1][2] Data Calculation The calculation for % inhibition is the same as for the DPPH assay. The results are often also expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . This is determined by generating a standard curve with known concentrations of Trolox and comparing the absorbance change caused by the test compound to that curve. The TEAC value represents the concentration of a Trolox solution that has the equivalent antioxidant capacity of a 1 mM solution of the compound being tested.

Assay 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Principle of Action: The FRAP assay directly measures the reducing ability of a compound. At a low pH (3.6), antioxidants reduce the colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the intensely blue-colored ferrous form (Fe²⁺-TPTZ), which has a maximum absorbance at 593 nm. [9][16][17]The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample. [18]

Caption: The reduction of Fe³⁺ to Fe²⁺ in the FRAP assay.

Reagents and Materials

Reagent/MaterialSpecifications
Acetate Buffer (300 mM, pH 3.6)Prepare from sodium acetate and acetic acid
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) Solution10 mM in 40 mM HCl
Ferric Chloride (FeCl₃·6H₂O) Solution20 mM in water
Ferrous Sulfate (FeSO₄·7H₂O) or TroloxFor standard curve
96-well clear, flat-bottom platesPolystyrene, non-treated
Microplate readerCapable of reading absorbance at 593 nm
Water bath or incubatorSet to 37°C

Protocol

  • FRAP Reagent Preparation: Prepare the FRAP working reagent fresh on the day of use. [19]Mix the following in a 10:1:1 ratio:

    • 25 mL of 300 mM Acetate Buffer (pH 3.6)

    • 2.5 mL of 10 mM TPTZ solution

    • 2.5 mL of 20 mM FeCl₃·6H₂O solution Warm this reagent to 37°C before use. [19]2. Standard Curve Preparation: Prepare a series of dilutions of FeSO₄ (e.g., 100 to 2000 µM) or Trolox in the appropriate solvent to create a standard curve.

  • Assay Plate Setup:

    • Add 20 µL of each concentration of the test compound, standards, and solvent (for blank) to separate wells of a 96-well plate. [19]4. Reaction Initiation: Add 150-180 µL of the pre-warmed FRAP reagent to all wells. Mix well. [19]5. Incubation: Incubate the plate at 37°C. Reaction time is critical; standard protocols often use 4 to 10 minutes, but this can be extended. [1][19]A consistent incubation time is crucial for reproducibility.

  • Measurement: Measure the absorbance at 593 nm. [1][9] Data Calculation

  • Subtract the absorbance of the blank from the absorbance readings of the samples and standards.

  • Plot the absorbance of the standards (FeSO₄ or Trolox) against their concentrations to generate a standard curve.

  • Use the linear regression equation from the standard curve (y = mx + c) to determine the FRAP value of the test compound, expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Data Summary and Interpretation

To ensure scientific integrity, the results from all three assays should be compiled and compared. This provides a holistic view of the compound's antioxidant profile.

Summary of Antioxidant Capacity

AssayMetricThis compoundTrolox (Positive Control)Ascorbic Acid (Positive Control)
DPPHIC₅₀ (µM)Experimental ValueExperimental ValueExperimental Value
ABTSIC₅₀ (µM)Experimental ValueExperimental ValueExperimental Value
ABTSTEACExperimental Value1.0 (by definition)Experimental Value
FRAPFRAP Value (µM Fe(II) Eq.)Experimental ValueExperimental ValueExperimental Value

Trustworthiness and Validation:

  • Reproducibility: All experiments must be performed with at least three biological replicates to ensure the statistical significance of the results.

  • Controls: The inclusion of both a negative control (solvent blank) and well-characterized positive controls (Trolox, Ascorbic Acid) is essential to validate that the assay is performing as expected.

  • Correlation: Analyzing the correlation between the results of the different assays (e.g., DPPH vs. FRAP) can provide deeper insights into the primary mechanism of action of the test compound. [11]

Conclusion

This application note provides a detailed, multi-assay protocol for the robust in vitro evaluation of the antioxidant activity of this compound. By integrating the DPPH, ABTS, and FRAP assays, researchers can obtain a comprehensive understanding of the compound's radical scavenging and reducing capabilities. Adherence to these standardized protocols, including the use of appropriate controls and a clear data analysis framework, will yield reliable and reproducible data crucial for advancing research and development in the fields of medicinal chemistry and pharmacology.

References

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  • BenchChem. (n.d.). Application Notes and Protocols for Preparing ABTS Working Solution for 96-Well Plate Assays. BenchChem.
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  • Konhub. (2025, June 22). ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism.
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  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
  • Zen-Bio, Inc. (2020, November). FRAP Antioxidant Assay Kit.
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  • Zen-Bio, Inc. (2013, December). DPPH Antioxidant Assay Kit.
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  • Chem-Impex. (n.d.). This compound.
  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ScienceDirect.
  • Chemenu. (n.d.). Understanding 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Properties and Applications.
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  • Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669–675.
  • ResearchGate. (n.d.). In vitro antioxidant activities (DPPH (a), ABTS (b), FRAP (c), and ORAC (d)) of RBOs from different japonica rice (Oryza sativa L.) varieties.
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  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Chem-Impex. (n.d.). 7-hydroxy-3,4-dihydro-2H-isoquinoléine-1-one.
  • Lab-Chemicals.Com. (n.d.). This compound, 98%.
  • ResearchGate. (2024, June 22). (PDF) Antioxidant Assays: Principles, Methods and Analyses.
  • Biosynth. (n.d.). 7-Hydroxy-3, 4-dihydro-2H-isoquinolin-1-one, min 98%, 100 mg.

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Application Note & Protocol: Evaluating the Antioxidant Activity of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one using the DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to determine the antioxidant potential of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. This protocol emphasizes scientific integrity, explains the causality behind experimental choices, and includes self-validating controls for trustworthy and reproducible results.

Introduction: The Quest for Novel Antioxidants

Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] Antioxidants mitigate this damage by neutralizing free radicals. The isoquinoline scaffold is a prominent structural motif in many natural and synthetic bioactive compounds, with derivatives known to exhibit a wide range of pharmacological effects, including antioxidant activities.[2][3][4][5]

This compound is an isoquinoline derivative of significant interest.[6][7] Evaluating its antioxidant capacity is a critical step in exploring its therapeutic potential. The DPPH assay is a rapid, simple, and widely used spectrophotometric method for screening the free-radical scavenging ability of compounds.[8][9][10] Its reliability and simplicity make it an ideal first-line test for assessing antioxidant potential.[1]

Principle of the DPPH Assay

The DPPH assay is centered on the reaction between the antioxidant compound and the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH•).

  • The Radical: DPPH is a stable free radical that possesses a deep violet color in solution due to its unpaired electron, with a characteristic maximum absorbance at approximately 517 nm.[1][9][11]

  • The Reaction: When an antioxidant (designated as AH) is introduced, it donates a hydrogen atom or an electron to the DPPH• radical. This act of donation neutralizes the radical, converting it to its reduced form, DPPH-H.[9][11]

  • The Measurement: This reduction process leads to a stoichiometric discoloration of the solution, from deep violet to a pale yellow or colorless state.[1][9][11] The decrease in absorbance at 517 nm is directly proportional to the number of electrons or hydrogen atoms captured, and thus, to the antioxidant activity of the tested compound.[1][9]

The core chemical transformation is illustrated below.

DPPH_Reaction cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• DPPH_H DPPH-H DPPH_Radical->DPPH_H H• donation Antioxidant +   AH (Antioxidant) Radical_Product +   A• Antioxidant->Radical_Product caption DPPH• radical (violet) is reduced to DPPH-H (yellow).

Caption: DPPH• radical (violet) is reduced to DPPH-H (yellow).

Materials and Equipment

Reagents
  • This compound (Test Compound, Purity ≥95%)[6]

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH), powder (CAS 1898-66-4)

  • Ascorbic acid or Trolox (Positive Control)

  • Methanol (Spectrophotometric Grade) or Ethanol

  • Dimethyl sulfoxide (DMSO, if required for solubility)

  • Deionized water

Equipment
  • UV-Vis Spectrophotometer or 96-well microplate reader capable of reading at 517 nm

  • Analytical balance (4-decimal place)

  • Adjustable micropipettes (10 µL to 1000 µL range)

  • 96-well flat-bottom microplates or quartz cuvettes

  • Volumetric flasks (10 mL, 100 mL)

  • Vortex mixer

  • Standard laboratory glassware

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for a 96-well microplate format to facilitate high-throughput screening of multiple concentrations.

Preparation of Solutions

Scientist's Note (Trustworthiness): The freshness and handling of the DPPH solution are paramount for reproducibility. DPPH is light-sensitive; exposure to light will cause it to degrade, leading to artificially low absorbance readings and inaccurate results. Always prepare it fresh and store it in the dark.

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol in a volumetric flask.[12]

    • Wrap the flask in aluminum foil to protect it from light.[11]

    • Causality Check: The goal is to achieve an initial absorbance of approximately 1.0 ± 0.2 at 517 nm.[9][11] This value ensures the measurement is within the spectrophotometer's linear dynamic range, providing a robust signal-to-noise ratio.

  • Test Compound Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of methanol in a volumetric flask.

    • Solubility Insight: If the compound does not fully dissolve in methanol, first dissolve it in a minimal volume of DMSO (e.g., 200 µL) and then bring the final volume to 10 mL with methanol. Note the final DMSO concentration, as it should be consistent across all wells.

  • Test Compound Working Solutions:

    • Perform serial dilutions of the stock solution with methanol to prepare a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). The concentration range should be wide enough to bracket the 50% inhibition point.

  • Positive Control Stock Solution (e.g., Ascorbic Acid, 1 mg/mL):

    • Prepare in the same manner as the test compound.

    • Create a similar set of serial dilutions (e.g., 50, 25, 12.5, 6.25, 3.125, 1.56 µg/mL).

    • Rationale: Including a positive control like ascorbic acid validates the assay's performance.[9] If the positive control does not yield its expected IC50 value, it may indicate issues with the DPPH reagent or the experimental setup.

Assay Procedure (96-Well Plate Method)

The following workflow ensures all necessary controls are in place for accurate data interpretation.

Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup (in Triplicate) Prep_DPPH Prepare 0.1 mM DPPH (Keep in Dark) Add_DPPH 2. Add 100 µL of DPPH Working Solution to all wells (except Sample Blanks) Prep_DPPH->Add_DPPH Prep_Sample Prepare Test Compound Serial Dilutions Add_Samples 1. Add 100 µL of Sample/ Control/Blank Solvent to appropriate wells Prep_Sample->Add_Samples Prep_Control Prepare Positive Control Serial Dilutions Prep_Control->Add_Samples Add_Samples->Add_DPPH Add_Methanol 3. Add 100 µL of Methanol to Sample Blank wells Add_Samples->Add_Methanol Incubate Incubate Plate for 30 min at Room Temperature in the Dark Add_DPPH->Incubate Add_Methanol->Incubate Measure Read Absorbance at 517 nm Incubate->Measure Analyze Calculate % Scavenging and IC50 Value Measure->Analyze caption Experimental workflow for the DPPH assay.

Caption: Experimental workflow for the DPPH assay.

  • Plate Mapping: Design the plate layout to include triplicates for each concentration of the test compound, positive control, a control blank, and sample blanks.

  • Sample Addition: Pipette 100 µL of each working solution (test compound and positive control) into their designated wells.

  • Control Wells:

    • Control (A_control): Add 100 µL of methanol to these wells. This represents 100% DPPH• concentration (0% scavenging).

    • Sample Blank (A_sample_blank): Add 100 µL of each test compound concentration to separate wells. This is critical to correct for any intrinsic absorbance of the compound at 517 nm.

  • Reaction Initiation:

    • To all wells except the Sample Blank wells, add 100 µL of the 0.1 mM DPPH working solution.

    • To the Sample Blank wells, add 100 µL of methanol.

  • Incubation: Mix the plate gently and incubate for 30 minutes in the dark at room temperature.[8][11] This allows the scavenging reaction to proceed to a stable endpoint.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated for each concentration using the following formula:[9][13]

% Scavenging Activity = [ (A_control - (A_sample - A_sample_blank)) / A_control ] x 100

Where:

  • A_control: The average absorbance of the control wells (methanol + DPPH).

  • A_sample: The absorbance of the test sample well (compound + DPPH).

  • A_sample_blank: The absorbance of the sample blank well (compound + methanol).

Determination of the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[8][14] A lower IC50 value signifies a higher antioxidant potency.

  • Plot the Data: Create a scatter plot of % Scavenging Activity (Y-axis) versus the log of the compound concentration (X-axis).

  • Linear Regression: Identify the linear portion of the dose-response curve (typically between 20% and 80% inhibition). Perform a linear regression on these data points to obtain the equation of the line: y = mx + c .[15][16]

  • Calculate IC50: Set y = 50 in the equation and solve for x (concentration).[15][16]

    IC50 = (50 - c) / m

    Where 'm' is the slope and 'c' is the y-intercept of the regression line.

Data Presentation

Results should be summarized in a clear, tabular format. Below is an example table with hypothetical data for this compound.

Concentration (µg/mL)Mean Absorbance (517 nm)Corrected Absorbance*% Scavenging Activity
Control 0.9950.9950.0%
3.125 0.8810.87612.0%
6.25 0.7540.74924.7%
12.5 0.5120.50749.0%
25 0.2890.28471.5%
50 0.1450.14085.9%
IC50 Value (µg/mL) 12.8

*Corrected Absorbance = (Mean Absorbance - Mean Sample Blank Absorbance)

Conclusion and Field Insights

This application note provides a robust and validated protocol for assessing the antioxidant activity of this compound. By adhering to the detailed steps, including the use of appropriate blanks and a positive control, researchers can generate reliable and reproducible data. The calculated IC50 value serves as a critical quantitative metric to benchmark the compound's potency against known antioxidants and to guide further investigation in drug discovery and development programs. It is important to remember that while the DPPH assay is an excellent screening tool, it should be complemented with other assays (e.g., ABTS, ORAC, FRAP) to obtain a comprehensive antioxidant profile, as different assays reflect different antioxidant mechanisms.[1]

References

  • DPPH Radical Scavenging Assay - MDPI. (n.d.). Retrieved from [Link]

  • DPPH assay for evaluating antioxidant activity. - ResearchGate. (2024, October 20). Retrieved from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • How to determine theoretical IC50 value for in vitro DPPH assay? - ResearchGate. (2023, April 24). Retrieved from [Link]

  • Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. (2021, July 21). Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (n.d.). Retrieved from [Link]

  • How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology - YouTube. (2023, December 7). Retrieved from [Link]

  • DPPH Scavenging Assay Protocol- Detailed Procedure - ACME Research Solutions. (2024, February 23). Retrieved from [Link]

  • Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel - YouTube. (2024, May 23). Retrieved from [Link]

  • Genesis and development of DPPH method of antioxidant assay - SciSpace. (2011, February 25). Retrieved from [Link]

  • Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (n.d.). Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). Retrieved from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. (2022, February 16). Retrieved from [Link]

  • Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay - ResearchGate. (2012, February 7). Retrieved from [Link]

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Understanding 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Properties and Applications. (n.d.). Retrieved from [Link]

  • 7-hydroxy-3,4-dihydro-2H-isoquinoléine-1-one - Chem-Impex. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (2025, December 12). Retrieved from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Publishing. (2025, August 26). Retrieved from [Link]

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Application Note: High-Purity Isolation of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic intermediates.

Abstract

This comprehensive guide details a robust protocol for the purification of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one by recrystallization. This bioactive compound is a pivotal intermediate in the synthesis of various pharmaceutical agents, where high purity is a prerequisite for downstream applications and regulatory compliance[1][2]. The presented methodology is grounded in the principles of solubility and crystal lattice formation, providing a systematic approach to solvent selection, impurity removal, and crystal recovery. This document offers a detailed, step-by-step protocol, a troubleshooting guide for common challenges, and the scientific rationale underpinning the procedural choices to ensure reproducibility and efficacy.

Introduction: The Critical Role of Purity

This compound is a versatile heterocyclic compound with significant applications in medicinal chemistry, particularly as a precursor in the development of novel therapeutics[1]. Its unique structural features, including a hydroxyl group that enhances solubility and reactivity, make it a valuable building block in drug design and synthesis[1]. Given its role as a key intermediate, the purity of this compound is of paramount importance, as impurities can lead to unwanted side reactions, reduced yields, and compromised biological activity in the final active pharmaceutical ingredient (API).

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds[3]. The method leverages the differences in solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. A successful recrystallization yields a highly ordered crystal lattice of the target molecule, effectively excluding impurities in the process. This application note provides a detailed protocol for the purification of this compound, enabling researchers to obtain material of high purity suitable for the most demanding applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueSource
CAS Number 22246-05-5[4][5]
Molecular Formula C₉H₉NO₂[4][5]
Molecular Weight 163.17 g/mol [5]
Appearance Off-white crystalline powderChem-Impex
Melting Point Data for the structural isomer 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone is 233-237 °C. The melting point of the target compound is expected to be in a similar range.[6][7]
Solubility The structural isomer is slightly soluble in DMSO and methanol. A related compound, 1(2H)-Isoquinolinone, 3,4-dihydro-7-hydroxy-6-methoxy-2-methyl, is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6][8]

Recrystallization Workflow

The purification of this compound by recrystallization follows a systematic workflow designed to maximize purity and yield.

Recrystallization Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis Crude Crude this compound Solvent_Screening Solvent System Screening Crude->Solvent_Screening Dissolution Dissolution in Minimum Hot Solvent Solvent_Screening->Dissolution Hot_Filtration Hot Gravity Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Collection Crystal Collection (Vacuum Filtration) Crystallization->Collection Washing Washing with Cold Solvent Collection->Washing Drying Drying of Purified Crystals Washing->Drying Analysis Purity Analysis (e.g., MP, HPLC) Drying->Analysis

Caption: Workflow for the purification of this compound.

Experimental Protocols

Solvent System Selection

The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Based on the polar nature of the molecule and data from its structural isomer, polar protic solvents such as methanol, ethanol, and isopropanol, as well as their aqueous mixtures, are promising candidates[9].

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of the crude this compound into several test tubes.

  • To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, water) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete dissolution upon heating, and significant crystal formation upon cooling.

  • If a single solvent is not ideal, test mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then cool as described above. Common mixed solvents for polar compounds include ethanol/water and acetone/water.

Recrystallization Protocol

This protocol is based on the likely suitability of a lower-chain alcohol or an alcohol/water mixture. The exact volumes should be determined based on the solvent screening results.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., methanol, ethanol, or an ethanol/water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Gently heat the mixture to the boiling point of the solvent while stirring or swirling. Continue to add small portions of the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Decolorization (if necessary): If the hot solution is colored, and the pure compound is known to be colorless or white, add a small amount of activated charcoal to the hot solution and swirl. Heat for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass or loosely with a stopper and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. It is important to use cold solvent to minimize the loss of the purified product.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a desiccator under vacuum.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is cooled too rapidly; the concentration of the solute is too high.Use a lower-boiling point solvent or a mixed solvent system. Ensure slow cooling. Add a small amount of additional hot solvent before cooling.
No Crystal Formation The solution is not sufficiently saturated; the presence of impurities inhibiting nucleation.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used; the crystals were washed with solvent that was not cold enough; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-warmed before hot filtration.
Persistent Impurities The impurity has very similar solubility to the product; co-crystallization occurred.Repeat the recrystallization process. Consider using a different solvent system. If isomeric impurities are present, preparative chromatography may be necessary[3].

Conclusion

The protocol outlined in this application note provides a reliable and effective method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the cooling rate, researchers can significantly enhance the purity of this valuable synthetic intermediate. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds, serving as a foundational guide for scientists in the pharmaceutical and chemical research sectors.

References

  • Google Patents. (n.d.). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Chemcasts. (n.d.). Understanding 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Properties and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of isoquinoline.
  • Solubility of Things. (n.d.). 7-hydroxymitragynine. Retrieved from [Link]

  • Chemcasts. (n.d.). 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS 22246-18-0) Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Chinese Journal of Modern Applied Pharmacy. (2005). Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the resolution of isoquinoline derivatives.
  • National Institutes of Health. (n.d.). On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone.
  • RSC Publishing. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

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Comprehensive Characterization of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: An Integrated Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active molecules. Nitrogen-containing heterocycles are foundational scaffolds in a vast number of FDA-approved drugs, making their robust characterization a critical step in the drug development pipeline[1][2]. This guide provides a comprehensive suite of analytical methodologies for the unambiguous structural elucidation, purity assessment, and quantification of this compound. The protocols herein are designed for researchers, analytical scientists, and quality control professionals, emphasizing the causality behind experimental choices to ensure method integrity and trustworthiness, in alignment with international regulatory standards[3][4].

Introduction: The Imperative for Rigorous Characterization

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold found in numerous natural products and synthetic compounds with diverse biological activities[5]. As an important derivative, this compound requires precise and accurate analytical characterization to ensure its identity, purity, and quality before its use in further synthetic steps or biological screening. The presence of key functional groups—a phenol, a lactam, and an aromatic ring—necessitates a multi-technique approach to gain a complete analytical profile.

This document outlines an integrated workflow employing chromatography and spectroscopy. Each method is presented not merely as a set of instructions, but as a self-validating system, grounded in established scientific principles and regulatory expectations, such as those from the International Council on Harmonisation (ICH)[4][6].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
CAS Number 22246-05-5[7]
Appearance Solid (typically off-white to light brown)General Knowledge
Melting Point 233-237 °C

Chromatographic Analysis for Purity and Assay: High-Performance Liquid Chromatography (HPLC)

2.1. Expertise & Rationale

High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of pharmaceutical compounds and for quantitative analysis (assay). A reversed-phase (RP-HPLC) method is selected due to the moderate polarity of the analyte. The C18 stationary phase provides excellent hydrophobic retention, while a buffered mobile phase ensures the ionization state of the phenolic hydroxyl group is controlled, leading to sharp, symmetrical peaks. The method is designed to be stability-indicating, meaning it can resolve the main compound from potential impurities and degradation products[8]. Method validation is paramount to provide documented evidence that the procedure is fit for its intended purpose[6][9].

2.2. Experimental Protocol: RP-HPLC Method

This protocol is designed to be validated according to ICH Q2(R2) guidelines[4].

Step 1: Instrument and Chromatographic Conditions

  • System: Agilent 1200 series HPLC or equivalent, equipped with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm (monitor 200-400 nm with PDA for peak purity).

  • Injection Volume: 10 µL.

  • Run Time: 25 minutes.

Step 2: Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard solution.

Step 3: System Suitability Test (SST)

  • Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready if the acceptance criteria in Table 2 are met. The SST is an integral part of the analytical procedure to ensure system performance[4].

Step 4: Analysis and Calculation

  • Inject the blank (diluent), standard, and sample solutions.

  • Identify the peak for this compound by comparing the retention time with the standard. A typical retention time is between 6 and 8 minutes under these conditions[10].

  • Calculate the percentage purity or assay using the external standard method based on peak areas.

2.3. Data Presentation and Validation

Table 2: System Suitability and Method Validation Acceptance Criteria (based on ICH Guidelines[3][11])

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0% for replicate injectionsConfirms system precision.
Linearity (r²) r² ≥ 0.999Establishes a direct relationship between concentration and response.
Accuracy (% Recovery) 98.0% - 102.0%Measures closeness of results to the true value.
Precision (%RSD) Repeatability ≤ 2.0%; Intermediate ≤ 2.0%Demonstrates method consistency.

2.4. Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing P1 Standard & Sample Solution Prep A2 System Suitability Test (SST) P1->A2 P2 Mobile Phase Preparation A1 System Equilibration P2->A1 A1->A2 A3 Sample Injection & Data Acquisition A2->A3 D1 Peak Integration & Identification A3->D1 D2 Quantification (Purity/Assay Calc.) D1->D2 D3 Generate Report D2->D3

Caption: Workflow for HPLC purity and assay analysis.

Structural Elucidation: A Spectroscopic Triad

A combination of Mass Spectrometry, NMR, and FTIR spectroscopy provides orthogonal data for unambiguous structure confirmation.

3.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

3.1.1. Expertise & Rationale LC-MS is a powerful hyphenated technique that confirms the molecular weight and provides fragmentation data, which is crucial for identifying the compound and potential impurities[12][13]. Electrospray Ionization (ESI) in positive mode is chosen as it is highly effective for nitrogen-containing compounds, readily forming the protonated molecule [M+H]⁺[14].

3.1.2. Protocol: LC-MS Analysis

  • LC System: Use the same HPLC conditions as described in Section 2.2.

  • MS System: A Quadrupole Time-of-Flight (Q-TOF) or similar mass spectrometer.

  • Ionization Mode: ESI, Positive.

  • Mass Range: 50 - 500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Data Analysis: Extract the mass of the peak corresponding to the HPLC retention time. The expected protonated molecule will provide confirmation of the molecular weight.

Table 3: Expected Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺ 164.0657164.0655 ± 5 ppm
[M+Na]⁺ 186.0476186.0475 ± 5 ppm

3.1.3. Visualization: LC-MS Workflow

LCMS_Workflow prep Sample Preparation (Dilute in Mobile Phase) hplc HPLC Separation (Isocratic or Gradient) prep->hplc ion Electrospray Ionization (ESI) (Positive Mode) hplc->ion mass Mass Analyzer (e.g., Q-TOF) (Scan m/z 50-500) ion->mass detect Detector mass->detect data Data System (Mass Spectrum Generation) detect->data

Caption: General workflow for LC-MS structural confirmation.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. Expertise & Rationale NMR is the most powerful tool for de novo structure elucidation. ¹H NMR reveals the number of different protons, their connectivity (via coupling constants), and their chemical environment. ¹³C NMR provides information on the carbon skeleton. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it will solubilize the compound and allow for the observation of exchangeable protons (OH and NH).

3.2.2. Protocol: ¹H and ¹³C NMR

  • Instrument: 500 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • ¹H NMR: Acquire spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled spectrum.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) (Note: These are predicted values; actual spectra should be compared to a reference standard.)

Atom TypePredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
Aromatic CH 6.5 - 7.5110 - 130
-CH₂- (Position 4) ~2.8 (t)~30
-CH₂- (Position 3) ~3.3 (t)~40
-NH- (Amide) ~8.0 (s, broad)-
-OH (Phenolic) ~9.5 (s, broad)-
C=O (Amide) -~170
Aromatic C-O -~155
Aromatic C-N -~140

3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

3.3.1. Expertise & Rationale FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule[15]. The spectrum is a unique molecular "fingerprint" and can quickly confirm the presence of the key hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups.

3.3.2. Protocol: FTIR Analysis

  • Method: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Table 5: Characteristic FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Phenolic O-H Stretch, H-bonded3400 - 3200 (broad)
Amide N-H Stretch~3200
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2950 - 2850
Amide C=O Stretch (Lactam)~1660
Aromatic C=C Stretch1600, 1480
C-O Stretch~1250

Elemental Analysis for Empirical Formula Confirmation

4.1. Expertise & Rationale Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This fundamental technique is used to confirm the empirical formula (C₉H₉NO₂), which is a final, crucial check of purity and identity, especially for a newly synthesized batch or a reference standard qualification.

4.2. Protocol and Data

  • Instrument: CHN Elemental Analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Acceptance Criteria: The experimentally found percentages should be within ±0.4% of the calculated theoretical values.

Table 6: Elemental Analysis Data

ElementTheoretical %Found %
Carbon (C) 66.2566.25 ± 0.4
Hydrogen (H) 5.565.56 ± 0.4
Nitrogen (N) 8.588.58 ± 0.4

The Principle of Trustworthiness: Analytical Method Validation

5.1. Rationale A protocol is only as reliable as its validation. For methods used in regulated environments, validation is mandatory to demonstrate that the analytical procedure is suitable for its intended purpose[4]. The ICH Q2(R2) guideline provides a framework for performing this validation[3][11].

5.2. Visualization: The Method Validation Lifecycle

Validation_Process Specificity Specificity Distinguishes analyte from impurities Execution Experimental Execution Linearity Linearity & Range Proportionality of response Accuracy Accuracy Closeness to true value Precision Precision Repeatability & Intermediate Limits LOD & LOQ Lowest detectable & quantifiable levels Robustness Robustness Resilience to small variations Protocol Validation Protocol Definition Report Validation Report Summary Execution->Report

Caption: Key parameters for analytical method validation per ICH Q2(R2).

Conclusion

The comprehensive characterization of this compound is successfully achieved through an integrated application of orthogonal analytical techniques. HPLC provides robust data on purity and concentration, while the combination of LC-MS, NMR, FTIR, and Elemental Analysis delivers an unambiguous confirmation of its chemical structure and composition. Adherence to systematic protocols and validation principles ensures that the data generated is reliable, reproducible, and fit for purpose in research, development, and quality control settings.

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Applications of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one in Medicinal Chemistry

Introduction: The Versatility of a Privileged Scaffold

This compound is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid, bicyclic structure, combined with the reactive potential of its hydroxyl and lactam functionalities, makes it a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a foundational structure for the development of a wide array of therapeutic agents.[1] The unique arrangement of hydrogen bond donors and acceptors, along with its topographical features, allows derivatives of this scaffold to be tailored for high-affinity interactions with various enzymes and receptors.

This guide provides an in-depth exploration of the key applications of the this compound scaffold, detailing its role in the design of novel therapeutics, particularly in oncology and neuroprotection. We will examine the underlying mechanisms of action, present structure-activity relationship (SAR) data, and provide detailed protocols for the synthesis and evaluation of its derivatives.

Core Application I: Oncology - The Design of PARP Inhibitors

One of the most successful applications of the 3,4-dihydroisoquinolin-1-one core is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[2][3]

Mechanism of Action: Exploiting Synthetic Lethality

PARP1 is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. When PARP is inhibited in these cells, single-strand breaks accumulate and are converted into double-strand breaks during replication. Without a functional HR pathway, these cells cannot repair the damage and are selectively killed, a concept known as "synthetic lethality".[4]

The 3,4-dihydroisoquinolin-1-one scaffold serves as an effective pharmacophore that mimics the nicotinamide moiety of NAD+, the natural substrate for PARP. This allows it to occupy the NAD+ binding site, competitively inhibiting the enzyme's catalytic activity.[2]

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_Damage_N Single-Strand DNA Break PARP_N PARP-mediated BER Repair DNA_Damage_N->PARP_N Repair_N DNA Repaired PARP_N->Repair_N DNA_Damage_C Single-Strand DNA Break DSB Replication Fork Collapse (Double-Strand Break) DNA_Damage_C->DSB PARP Inhibition PARPi PARP Inhibitor (Isoquinolinone Scaffold) PARPi->DNA_Damage_C HR_Deficient Deficient HR Repair (BRCA1/2 Mutation) DSB->HR_Deficient Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis

Caption: Synthetic lethality via PARP inhibition in BRCA-deficient cells.

Structure-Activity Relationship (SAR) and Lead Optimization

Research into 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has provided significant insights into the SAR of this scaffold as a PARP inhibitor.[2][3] A key strategy involves using the Castagnoli-Cushman reaction to synthesize 3,4-dihydroisoquinol-1-one-4-carboxylic acids, which are then amidated to produce a library of derivatives.[3]

  • Scaffold Rigidity: The flat, rigid isoquinolinone core is crucial for fitting into the narrow nicotinamide binding pocket of PARP.

  • Carboxamide Moiety: The carboxamide group at the C4 position is a critical interaction point, forming hydrogen bonds with key residues in the catalytic domain.

  • Substituents: Modifications at other positions are used to enhance potency, selectivity, and pharmacokinetic properties. For example, the introduction of a fluorine atom at the C7 position has been explored to modulate electronic properties and metabolic stability.[2]

Data Presentation: PARP Inhibitory Activity

The following table summarizes the inhibitory activity of representative 3,4-dihydroisoquinolin-1-one derivatives against PARP1 and PARP2. This data is essential for identifying potent and potentially selective inhibitors for further development.

Compound IDScaffold ModificationPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity (PARP1/PARP2)
Olaparib Reference Drug1.50.43.75
Compound 3af 4-([1,4'-bipiperidine]-1'-carbonyl)2.50.55.0
Compound 3aj 4-(4-phenylpiperazine-1-carbonyl)16.00.820.0
Compound 3l 4-(morpholine-4-carbonyl)11.02.15.2

Data synthesized from studies on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[2]

Core Application II: Neuroprotection and Antioxidant Activity

The this compound structure is also explored for its potential in treating neurological disorders.[5][6] Its inherent antioxidant properties and ability to be modified make it an attractive starting point for developing neuroprotective agents.[5][6]

Mechanism of Action: Combating Oxidative Stress

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathological factor in many neurodegenerative diseases. The phenolic hydroxyl group at the C7 position of the isoquinolinone scaffold is a crucial feature. It can act as a radical scavenger, donating a hydrogen atom to neutralize ROS and reduce oxidative damage to neurons. This antioxidant capability is a primary focus of research in this area.[5]

While direct evidence for other mechanisms is still emerging, related heterocyclic structures have shown activity against enzymes like monoamine oxidase (MAO), suggesting another potential, albeit weaker, therapeutic avenue for derivatives of this scaffold.[7]

G cluster_workflow Neuroprotective Assay Workflow A 1. Seed Neuronal Cells (e.g., SH-SY5Y) B 2. Induce Oxidative Stress (e.g., H₂O₂ or Rotenone) A->B C 3. Co-treat with Test Compound (Isoquinolinone Derivative) B->C D 4. Incubate for 24-48h C->D E 5. Assess Cell Viability (e.g., MTT Assay) D->E F 6. Measure ROS Levels (e.g., DCFDA Assay) D->F G Data Analysis: Compare Treated vs. Untreated E->G F->G

Caption: Workflow for evaluating neuroprotective effects of test compounds.

Core Application III: Antimicrobial and Antioomycete Agents

Recent research has expanded the utility of the 3,4-dihydroisoquinolin-1-one scaffold into the realm of agricultural science, demonstrating its potential as an antioomycete agent against plant pathogens like Pythium recalcitrans.[1][8]

Key Findings and Mechanism

By synthesizing a library of 59 derivatives, researchers identified compounds with potent activity.[8]

  • Lead Compound (I23): Showed an impressive in vitro EC₅₀ value of 14 µM against P. recalcitrans, outperforming the commercial agent hymexazol (EC₅₀ = 37.7 µM).[8]

  • In Vivo Efficacy: Compound I23 also demonstrated significant preventive efficacy in pot trials.[8]

  • Proposed Mechanism: Physiological and ultrastructural analysis suggests that the mode of action involves the disruption of the pathogen's biological membrane systems.[8] This highlights a different mechanism from the enzyme inhibition seen in its anticancer applications.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives via Castagnoli–Cushman Reaction (CCR)

This protocol describes a robust method for generating a library of C3 and C4-substituted isoquinolinone derivatives, which is foundational for SAR studies.[1]

Rationale: The Castagnoli–Cushman Reaction (CCR) is a powerful three-component reaction involving a homophthalic anhydride, an aldehyde, and an amine. It efficiently constructs the substituted 3,4-dihydroisoquinolin-1-one core in a single step, providing a mixture of cis and trans diastereomers that can often be separated by chromatography.

Materials:

  • Homophthalic anhydride

  • Substituted aldehyde (e.g., benzaldehyde)

  • Primary amine (e.g., benzylamine)

  • Solvent: Toluene or xylene

  • Dean-Stark apparatus (optional, for water removal)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask, add homophthalic anhydride (1.0 eq), the selected aldehyde (1.1 eq), and the primary amine (1.1 eq).

  • Solvent Addition: Add toluene to the flask to create a 0.1-0.2 M solution. If using a Dean-Stark trap, fill it with toluene.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C for toluene). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane to separate the diastereomers and remove impurities.

  • Characterization: Characterize the purified products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Protocol 2: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PARP1 enzyme.[9]

Rationale: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity. The amount of incorporated biotin is then detected using a streptavidin-peroxidase conjugate and a colorimetric substrate. Inhibition of PARP1 by the test compound results in a decreased color signal.

Materials:

  • Recombinant human PARP1 enzyme

  • PARP1 assay buffer

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone H1

  • NAD+

  • Biotinylated NAD+

  • Test compounds (dissolved in DMSO)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well plate (high-binding)

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with Histone H1 overnight at 4 °C. Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a "no inhibitor" control (DMSO vehicle) and a "background" control (no PARP1 enzyme).

  • Reaction Mixture: Prepare a reaction master mix containing assay buffer, activated DNA, NAD+, and biotinylated NAD+.

  • Initiate Reaction: Add the test compound dilutions to the wells. Add the PARP1 enzyme to all wells except the background control. Finally, add the reaction master mix to all wells to start the reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection: Wash the plate 3 times. Add the Streptavidin-HRP conjugate and incubate for 1 hour.

  • Signal Development: Wash the plate 3 times. Add the TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

  • Read Plate: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance. Plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its adaptability has enabled the development of potent PARP inhibitors for oncology, promising neuroprotective agents, and novel antimicrobial compounds. The synthetic accessibility of its derivatives, particularly through methods like the Castagnoli-Cushman reaction, ensures that this versatile core will continue to be a valuable starting point for the discovery of new therapeutic agents targeting a diverse range of diseases. Further investigation into its mechanism of action in different biological systems will undoubtedly unlock even more applications for this remarkable molecule.

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  • Principles of early drug discovery. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtBYddY4uHmKJX_UPgWCML9-Q3Yz0jqtUcpWlv1orfudFauFRrUbpxPcxSiNfMCWSLgUk5Ggg7IA02dotzPyrDYlh1MUgMZVxnVakox8pjvE13zHFrFK3s4swGtaHQKwTlhPNcoLAb-cDQ7AE=]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the underlying reaction mechanisms and extensive laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and effective methods for constructing the 3,4-dihydro-2H-isoquinolin-1-one core are intramolecular cyclization reactions. For the target molecule, the Bischler-Napieralski reaction is a highly suitable choice due to the presence of the electron-donating hydroxyl group which activates the aromatic ring towards electrophilic substitution.[1][2] An alternative, though less direct for this specific lactam, is the Pictet-Spengler reaction, which typically yields tetrahydroisoquinolines that would require subsequent oxidation.[3][4]

Q2: Why is the Bischler-Napieralski reaction preferred for this synthesis?

A2: The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[1][5] The 7-hydroxy substituent on the aromatic ring of the starting material acts as a powerful activating group, facilitating the key intramolecular electrophilic aromatic substitution step and generally leading to higher yields and more favorable reaction kinetics.[1][2]

Q3: What are the critical starting materials for the Bischler-Napieralski synthesis of this compound?

A3: The primary starting material is N-[2-(3-hydroxyphenyl)ethyl]acetamide. It is crucial that this precursor is of high purity, as impurities can lead to side reactions and complicate the purification of the final product.

Q4: What is a realistic target yield for this synthesis?

A4: With an optimized protocol, yields for the cyclization step can range from 60% to over 80%. However, yields can be significantly lower if reaction conditions are not carefully controlled or if the starting materials are impure. A related synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone reports yields around 61%.[6]

Section 2: Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to overcoming specific challenges you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired this compound. What are the likely causes?

A: Several factors can contribute to low product yield. Let's break them down systematically.

  • Inadequate Dehydrating Agent: The Bischler-Napieralski reaction is critically dependent on a potent dehydrating agent to promote the formation of the electrophilic intermediate.

    • Recommendation: Phosphorus oxychloride (POCl₃) is a common and effective choice. For substrates that are less reactive, the addition of phosphorus pentoxide (P₂O₅) can be beneficial.[5][7] Ensure your reagents are fresh and have not been degraded by moisture.

  • Suboptimal Reaction Temperature: The temperature profile of the reaction is crucial.

    • Recommendation: The reaction is typically carried out at reflux.[1] However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts. If you observe significant charring, consider reducing the temperature or using a higher-boiling point solvent to maintain a consistent reflux temperature.

  • Poor Quality Starting Material: The purity of your N-[2-(3-hydroxyphenyl)ethyl]acetamide is paramount.

    • Recommendation: Purify the starting material by recrystallization or column chromatography before use. Confirm its identity and purity using techniques like NMR and melting point analysis.

  • Moisture Contamination: The reagents used in the Bischler-Napieralski reaction are sensitive to moisture.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Glassware should be oven-dried before use.

Issue 2: Formation of Side Products

Q: I have isolated my product, but spectroscopic analysis (NMR, MS) indicates the presence of significant impurities. What are the likely side products and how can I avoid them?

A: The formation of side products is a common challenge. Here are the most probable culprits and strategies to mitigate their formation.

  • Regioisomer Formation: While the 7-hydroxy group strongly directs the cyclization to the para position, some cyclization at the ortho position can occur, leading to the formation of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one.

    • Mitigation: Carefully controlling the reaction temperature and the rate of addition of the dehydrating agent can improve regioselectivity. Lower temperatures generally favor the thermodynamically more stable product. A patent for a similar synthesis highlights the inevitable formation of the 5-hydroxy isomer at high temperatures.[6]

  • Retro-Ritter Reaction Product: A potential side reaction is the retro-Ritter reaction, which can lead to the formation of a styrene derivative.[2][7]

    • Mitigation: This side reaction is more prevalent at higher temperatures. Using milder activating agents, such as triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, can sometimes suppress this pathway.[7]

  • Polymerization/Tar Formation: The highly activated aromatic ring and the reaction conditions can lead to the formation of polymeric materials.

    • Mitigation: Ensure efficient stirring to prevent localized overheating. A slow, controlled addition of the dehydrating agent can also minimize polymerization.

Experimental Workflow: Bischler-Napieralski Cyclization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Oven-dry glassware reagents Prepare anhydrous solvent (e.g., acetonitrile or toluene) start->reagents sm Purify N-[2-(3-hydroxyphenyl)ethyl]acetamide reagents->sm dissolve Dissolve starting material in anhydrous solvent under N2 sm->dissolve cool Cool reaction mixture (e.g., 0 °C) dissolve->cool add_reagent Slowly add POCl3 cool->add_reagent reflux Heat to reflux for 2-4 h add_reagent->reflux cool_room_temp Cool to room temperature reflux->cool_room_temp quench Quench with ice-water cool_room_temp->quench neutralize Neutralize with base (e.g., NaHCO3 or NH4OH) quench->neutralize extract Extract with organic solvent (e.g., EtOAc or DCM) neutralize->extract dry Dry organic layers (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end end purify->end Characterize product (NMR, MS, m.p.)

Caption: Experimental workflow for the Bischler-Napieralski synthesis.

Issue 3: Difficult Purification

Q: The crude product is a dark, oily residue that is difficult to purify. What are the best practices for isolating pure this compound?

A: The polar nature of the hydroxyl and amide functional groups in the target molecule can present purification challenges.

  • Initial Work-up: After quenching the reaction, it is crucial to neutralize the acidic mixture carefully. The product is amphoteric and its solubility will be pH-dependent. Basification with a solution like sodium bicarbonate or ammonium hydroxide will ensure the product is in its neutral form for extraction into an organic solvent.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is often effective.

    • Mobile Phase: Due to the product's polarity, a relatively polar eluent system will be required. Start with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A gradient elution, gradually increasing the polarity, is recommended. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative.[8]

    • Tailing: The phenolic hydroxyl group can cause tailing on silica gel. Adding a small amount of a modifier like triethylamine (0.1-1%) or acetic acid to the eluent can improve peak shape.

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for final purification.

    • Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal. Mixtures of solvents like ethanol/water, methanol/dichloromethane, or ethyl acetate/hexane are good starting points.

Section 3: Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization.

Bischler-Napieralski Reaction Mechanism

The reaction proceeds via an intramolecular electrophilic aromatic substitution. The electron-donating hydroxyl group at the meta-position to the ethylamine side chain strongly activates the C4 and C6 positions for electrophilic attack.

A Amide + POCl3 B Vilsmeier-like Intermediate A->B Activation of carbonyl C Nitrilium Ion B->C Elimination of dichlorophosphate D Cyclized Intermediate (Sigma Complex) C->D Intramolecular Electrophilic Aromatic Substitution E 3,4-Dihydroisoquinoline D->E Rearomatization (Loss of H+)

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Section 4: Data Summary and Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended Value/ConditionRationale
Starting Material N-[2-(3-hydroxyphenyl)ethyl]acetamideHigh purity (>98%) is essential for good yield and clean reaction.
Dehydrating Agent POCl₃ (2-5 equivalents)Effective and commonly used. Excess ensures complete reaction.[1]
Solvent Anhydrous Acetonitrile or TolueneInert and allows for appropriate reflux temperatures.
Temperature Reflux (80-110 °C)Provides sufficient energy for cyclization without excessive decomposition.[1]
Reaction Time 2 - 6 hoursMonitor by TLC or LC-MS to determine completion.
Atmosphere Inert (N₂ or Ar)Prevents degradation of moisture-sensitive reagents.
Detailed Protocol: Synthesis of this compound
  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add N-[2-(3-hydroxyphenyl)ethyl]acetamide (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (or toluene) to dissolve the starting material under a gentle flow of nitrogen.

  • Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with saturated aqueous sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • US Patent No. US20060079690A1. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(22), 6034–6038. Retrieved from [Link]

  • JP Patent No. JPH01153679A. (1989). Purification of isoquinoline. Google Patents.
  • Mangiardi, L., et al. (2017). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 22(9), 1478. Retrieved from [Link]

  • Lehmann, F., et al. (2008). On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 11), 1014–1017. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10763-10773. Retrieved from [Link]

  • Kaur, H., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Pharmaceuticals, 17(1), 1. Retrieved from [Link]

  • ResearchGate. (2019). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Retrieved from [Link]

  • Teledyne Isco. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

  • Name Reaction. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Purity of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter purity challenges during their work with this important bioactive compound.[1] As a key intermediate in pharmaceutical development, particularly for treatments targeting neurological disorders, achieving high purity is paramount.[1] This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude reaction product is a dark, intractable tar. What is the likely cause and how can I prevent this?

This is a common issue, often stemming from the reaction conditions or the inherent instability of the product. The primary culprits are typically oxidation and polymerization.

  • Causality: The 7-hydroxy group makes the aromatic ring highly activated and susceptible to oxidation, especially at elevated temperatures or in the presence of air. This oxidation can lead to the formation of highly colored quinone-type byproducts.[2] Furthermore, strong acidic conditions, often employed in cyclization reactions like the Bischler-Napieralski or Pictet-Spengler synthesis, can promote unwanted side reactions and polymerization if not carefully controlled.[3][4][5]

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. This is particularly crucial if the reaction requires heating.

    • Temperature Control: Avoid excessive temperatures. If a reaction like the Bischler-Napieralski cyclization is sluggish, consider using a higher boiling point solvent like xylene instead of toluene, rather than aggressively increasing the heat.[3] Microwave-assisted synthesis can sometimes offer better temperature control and shorter reaction times, potentially reducing byproduct formation.[6]

    • Milder Reagents: For Bischler-Napieralski type reactions, very strong dehydrating agents like P₂O₅ can be aggressive. Consider alternatives like trifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridine, which can promote cyclization under milder conditions.[6]

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen prior to use.

Q2: My TLC analysis shows multiple spots after the reaction and workup. What are the most probable impurities I should consider?

The identity of impurities is intrinsically linked to the synthetic route employed. Below are the most common suspects:

  • Unreacted Starting Materials: The most straightforward impurity is often unreacted β-phenylethylamide (for Bischler-Napieralski) or the corresponding amine and aldehyde (for Pictet-Spengler). These can typically be identified by running co-spots with authentic starting materials on your TLC plate.

  • Synthetic Side Products:

    • Retro-Ritter Product (Styrene derivative): In the Bischler-Napieralski reaction, the nitrilium salt intermediate can undergo a retro-Ritter reaction, leading to the formation of a styrene derivative.[3][4][7] This is a major side reaction, especially if the intermediate carbocation is stabilized.

    • Positional Isomers: If the cyclization is performed on a meta-substituted precursor, there is a possibility of forming a mixture of isomers. For example, cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide can yield both the desired 7-hydroxy and the undesired 5-hydroxy-3,4-dihydro-2(1H)-quinolinone.[8]

    • Incomplete Cyclization: The intermediate before the final ring-closing step may persist if the reaction conditions are not optimal (e.g., insufficient temperature or reaction time).

  • Degradation Products:

    • Oxidized Species: As mentioned in Q1, the phenolic hydroxyl group is prone to oxidation, leading to colored impurities.[2]

    • Hydrolyzed Product: The lactam (amide) ring can undergo hydrolysis, especially under strong acidic or basic workup conditions, to yield a ring-opened amino acid derivative.[2]

G cluster_main Bischler-Napieralski Pathway cluster_desired Desired Path cluster_side Side Reaction Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl3) DesiredProduct 7-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one Nitrilium->DesiredProduct Intramolecular Cyclization Styrene Styrene Derivative (Retro-Ritter Product) Nitrilium->Styrene Elimination (Side Reaction)

Caption: Formation of a styrene byproduct via a retro-Ritter reaction.

Q3: My NMR spectrum is complex. Are there any characteristic signals that can help me identify these impurities?

Absolutely. A careful analysis of your ¹H NMR spectrum can provide significant clues.

Impurity TypePotential OriginKey ¹H NMR Spectroscopic Signatures
Unreacted Starting Material Incomplete reactionSignals corresponding to the known starting material spectrum.
Styrene Byproduct Retro-Ritter reactionAppearance of vinyl protons (typically in the 5.0-6.5 ppm range) with characteristic cis/trans coupling constants.
Positional Isomer (e.g., 5-hydroxy) Non-regioselective cyclizationA different aromatic splitting pattern compared to the desired 7-hydroxy product. The number and coupling constants of aromatic protons will change.
Ring-Opened Product Lactam hydrolysisDisappearance of the characteristic AB quartet for the C3 and C4 methylene protons and appearance of new signals for the modified ethyl chain.
Solvent Residue Incomplete dryingCharacteristic signals for common lab solvents (e.g., broad singlet for water, signals for ethyl acetate, hexane, dichloromethane).

Pro-Tip: Always run an NMR of your starting materials for direct comparison. For definitive identification of unknown impurities, techniques like LC-MS or 2D NMR (COSY, HMQC) may be necessary. ChemicalBook provides reference spectra that can be a useful comparison tool.[9]

Q4: What is the most effective purification strategy for this compound?

A multi-step approach combining extraction, recrystallization, and chromatography is often the most robust strategy.

G Crude Crude Product Workup Aqueous Workup & Acid-Base Extraction Crude->Workup Recrystallization Recrystallization Workup->Recrystallization CheckPurity1 TLC/HPLC Purity Check Recrystallization->CheckPurity1 Chromatography Silica Gel Chromatography CheckPurity2 TLC/HPLC Purity Check Chromatography->CheckPurity2 Pure Pure Product (>98%) CheckPurity1->Chromatography Impure CheckPurity1->Pure Purity OK CheckPurity2->Pure Purity OK

Caption: A systematic workflow for purifying the target compound.

1. Acid-Base Extraction (Workup): Before attempting crystallization or chromatography, an acid-base wash can be highly effective.

  • Principle: The phenolic hydroxyl group is acidic and will deprotonate in a mild base (like NaHCO₃ or Na₂CO₃ solution), forming a water-soluble phenoxide. The lactam is weakly acidic. This allows for separation from neutral organic impurities.

  • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a saturated sodium bicarbonate solution. The aqueous layer can be collected, re-acidified with dilute HCl to pH ~5-6, and the precipitated product can be extracted back into an organic solvent.

2. Recrystallization: This is the preferred method for removing small amounts of impurities if your product is crystalline.

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Good starting points: Methanol/water, ethanol/water, or ethyl acetate/hexane mixtures.[8][10] A patent for a related compound mentions recrystallization from a mixture of n-hexane and ethanol.[8]

    • For phenolic compounds, aqueous ethanol or aqueous acetic acid can be effective.[10]

3. Silica Gel Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step.

  • Stationary Phase: Standard silica gel is typically effective.

  • Mobile Phase (Eluent): A gradient system is often best. Start with a less polar mixture and gradually increase the polarity.

    • Common Systems: Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Example Gradient: Begin with 100% Dichloromethane, gradually adding Methanol (1%, 2%, 5%, etc.) until your product elutes. The phenolic hydroxyl group will cause the compound to have moderate polarity.

Q5: My product looks pure initially but develops a yellow or brown tint upon storage. How do I ensure its long-term stability?

This discoloration is a classic sign of degradation, primarily through oxidation of the sensitive phenol group.[2] Proper storage is critical to maintain purity.

  • Recommended Storage Conditions:

    • Temperature: Store in a cool environment. Refrigeration (2-8 °C) is recommended for long-term storage.[2]

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[2] This can be achieved by back-filling the storage vial with the inert gas before sealing.

    • Light: Protect from light by using an amber vial or storing the vial in a dark place.

    • Moisture: Keep in a dry location, as moisture can facilitate degradation pathways.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent of a pair) to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool. Cooling too quickly can trap impurities.

  • Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Protocol 2: HPLC Purity Analysis (General Method)

A stability-indicating HPLC method is essential for accurately determining purity and detecting degradation products.[2]

  • Column: A reversed-phase C18 column is a good starting point (e.g., Kinetex 5 µM EVO C18 or similar).[11]

  • Mobile Phase: A gradient elution is recommended for separating compounds with different polarities.

    • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape for the phenol.[2]

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Example: Start with a low percentage of Solvent B (e.g., 10-20%) and increase to a high percentage (e.g., 90-95%) over 15-20 minutes.

  • Detection: UV detection is suitable. Monitor at multiple wavelengths, including around 254 nm and 280 nm.[12]

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a suitable solvent like methanol. Ensure it is fully dissolved before injection.

References

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. Retrieved from [Link]

  • Ge, H., Wang, L., & Yu, Q. (2005). Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Chinese Journal of Modern Applied Pharmacy, (5), 390-392.
  • Google Patents. (n.d.). CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone.
  • N/A
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • N/A
  • Google Patents. (n.d.). US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4....
  • N/A
  • RESEARCH REVIEW International Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Retrieved from [Link]

  • Gilson. (n.d.). TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC. Retrieved from [Link]

  • N/A
  • Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole.
  • CABI Digital Library. (n.d.). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. Retrieved from [Link]

  • N/A
  • N/A

Sources

Technical Support Center: Synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important isoquinolinone intermediate. Our goal is to provide practical, experience-driven solutions grounded in established chemical principles.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, notably as a precursor for various pharmacologically active compounds. Its synthesis, typically achieved through intramolecular cyclization reactions, can be prone to side reactions that lower yield and complicate purification. This guide focuses on troubleshooting these issues, particularly within the context of the Bischler-Napieralski and Pictet-Spengler reactions, as well as related Friedel-Crafts approaches.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is consistently low. What are the likely causes?

Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction or the formation of side products.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the precursor, often a derivative of m-tyramine or a related β-phenylethylamine, is of high purity. Impurities can interfere with the cyclization.

  • Verify Reagent Activity: Dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are sensitive to moisture. Use freshly opened or properly stored reagents.

  • Optimize Reaction T[1][2]emperature: The Bischler-Napieralski reaction often requires elevated temperatures (reflux) to drive the cyclization. However, excessive heat c[1][3]an promote decomposition or side reactions. Experiment with a temperature gradient to find the optimal balance. For less activated aromatic rings, a combination of P₂O₅ in refluxing POCl₃ may be more effective.

  • Consider an Alterna[1][4]tive Synthetic Route: If yields remain low, the chosen synthetic pathway may not be optimal for your specific substrate. The Pictet-Spengler reaction, which proceeds under milder acidic conditions, could be a viable alternative.

FAQ 2: I am obser[5][6]ving a significant amount of a styrene-like side product. How can I prevent this?

The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter type mechanism. This is particularly favo[3][4]red when the intermediate nitrilium salt is sterically hindered or when the resulting conjugated system is highly stable.

Mechanism of Styrene Formation:

G Nitrilium Nitrilium Salt Intermediate Styrene Styrene Side Product Nitrilium->Styrene Retro-Ritter Reaction Nitrile Nitrile Nitrilium->Nitrile

Preventative Measures:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.

  • Alternative Reagent[3]s: Employing oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to elimination to form the nitrile, thus suppressing the styrene formation.

FAQ 3: My final p[3][4]roduct is difficult to purify, and I suspect isomeric impurities. What are these and how do I avoid them?

Isomeric impurities can arise from non-regioselective cyclization, especially in Friedel-Crafts type reactions or variations of the Bischler-Napieralski reaction.

  • Issue: When using a starting material like N-(3-methoxyphenyl)-3-chloropropionamide with a strong Lewis acid such as AlCl₃, cyclization can occur at either the position ortho or para to the methoxy group. While the para-cyclized product (leading to the 7-hydroxy derivative after demethylation) is generally favored, the ortho-cyclized isomer (leading to the 5-hydroxy derivative) can also form.

  • Cause: The choice of Lewis acid and reaction conditions can influence the regioselectivity. For instance, using P₂O₅ exclusively in a Bischler-Napieralski reaction has been reported to produce a mixture of the expected product and an "abnormal" product from cyclization at a different position.

  • Solution:

    • [1] Careful Control of Lewis Acid: Use the appropriate stoichiometry of AlCl₃ as specified in reliable protocols.

    • Purification: Recrystallization is often an effective method to separate the desired 7-hydroxy isomer from other impurities. A mixture of methanol and water is a commonly used solvent system for this purpose. Column chromatography on [5]silica gel can also be employed for more challenging separations.

FAQ 4: I am conce[7]rned about O-acylation competing with the desired N-acylation when preparing my starting amide. How can I ensure selective N-acylation?

When preparing the N-acyl-m-tyramine precursor, the presence of the phenolic hydroxyl group introduces the possibility of competitive O-acylation.

Troubleshooting Workfl[6][7][8]ow for Selective N-Acylation:

G start Start: Acylation of m-Tyramine condition Is O-acylation observed? start->condition protect Protect phenolic -OH (e.g., as a benzyl ether) condition->protect Yes optimize Optimize reaction conditions: - Lower temperature - Use a less reactive acylating agent - Control stoichiometry condition->optimize No, but want to ensure selectivity acylate Perform N-acylation on protected tyramine protect->acylate deprotect Deprotect the hydroxyl group (e.g., via hydrogenolysis) acylate->deprotect proceed Proceed to Cyclization deprotect->proceed optimize->proceed

Key Considerations:

  • Protection Strategy: Protecting the phenolic hydroxyl group as an ether (e.g., benzyl or methyl ether) before acylation is the most robust strategy. The protecting group can then be removed after the amide formation or even after the cyclization step.

  • Reaction Conditions: If a protection-free route is desired, carefully controlling the reaction conditions is crucial. Using a less reactive acylating agent, lower temperatures, and precise stoichiometric control can favor N-acylation.

Quantitative Data Summary

IssuePotential Cause(s)Recommended Action(s)Expected Outcome
Low Yield Incomplete reaction, reagent decomposition, side product formationOptimize temperature, use fresh reagents, consider alternative route (e.g., Pictet-Spengler)Increased conversion to the desired product
Styrene Formation Retro-Ritter reaction of nitrilium intermediateUse nitrile as solvent, employ oxalyl chlorideSuppression of styrene side product
Isomeric Impurities Non-regioselective cyclizationCareful control of Lewis acid, purification by recrystallization or chromatographyIsolation of pure 7-hydroxy isomer
O-acylation Competitive reaction at phenolic -OHProtect hydroxyl group, optimize acylation conditionsSelective formation of the N-acyl precursor

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolin-1-one via Friedel-Crafts Cyclization

This protocol is adapted from a patented procedure and serves as an illustrative example.

  • Reaction Setup: [5]In a suitable reactor, charge N-(3-methoxyphenyl)-3-chloropropionamide and 5 equivalents of aluminum chloride (AlCl₃).

  • Heating: Heat the reaction mixture under stirring to approximately 160°C. The mixture should become a readily stirred liquid or slurry.

  • Reaction: Maintain the temperature between 155-165°C for approximately four hours.

  • Quenching: Cool the reaction mixture to about 50°C. Cautiously and slowly quench the reaction by adding ice-cold diluted hydrochloric acid (e.g., 5% HCl).

  • Workup: Heat the quenched mixture to approximately 95°C for one hour to ensure complete hydrolysis of any intermediates and the methoxy group to the desired phenol.

  • Isolation: Cool the mixture to ambient temperature. The product should precipitate. Collect the crystals by filtration.

  • Purification: Wash the collected crystals with a cold 1:1 mixture of methanol and water. Dry the product. For higher purity, recrystallization from methanol can be performed.

References

[5]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available from: [Link]

  • Google Patents. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • J&K Scientific LLC. Bischler-Napieralski Reaction. Available from: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese. Available from: [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Pictet-Spengler Isoquinoline Synthesis. Available from: [Link]

  • Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Available from: [Link]

  • Centurion University. Synthesis of isoquinolines. Available from: [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]

  • PubMed. N-acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver. Available from: [Link]

  • Brainly.com. What is the difference between O-acylation and N-acylation?. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • ResearchGate. The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Available from: [Link]

  • Brainly.in. What is the difference between O acylation and N acylation?. Available from: [Link]

  • ResearchGate. Synthesis of quinolines through intramolecular Friedel–Crafts acylation. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Pediaa.Com. Difference Between O Acylation and N Acylation. Available from: [Link]

Sources

Optimization of reaction conditions for 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to optimize your reaction conditions and ensure reproducible, high-yield outcomes.

Introduction

This compound is a valuable scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] Its synthesis, while achievable through several routes, often presents challenges that can impact yield and purity. This guide will primarily focus on the optimization of the Bischler-Napieralski reaction, a robust method for constructing the dihydroisoquinoline core, and will also address alternative strategies and common pitfalls.[3][4][5]

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My Bischler-Napieralski reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in the Bischler-Napieralski cyclization for this specific target can stem from several factors, primarily related to the starting material, reaction conditions, and the nature of the hydroxyl group.

  • Causality: The hydroxyl group on the aromatic ring is strongly activating, which should facilitate the electrophilic aromatic substitution.[4][6] However, it can also coordinate with the Lewis acid catalyst (e.g., POCl₃), potentially deactivating it or leading to side reactions. Furthermore, the starting β-phenylethylamide may be of poor quality or contain impurities that inhibit the reaction.

  • Troubleshooting Steps:

    • Starting Material Purity: Ensure the precursor, N-[2-(3-hydroxyphenyl)ethyl]acetamide, is pure and completely dry. Residual moisture can quench the dehydrating agent.

    • Protecting Group Strategy: Consider protecting the phenolic hydroxyl group as a methoxy ether. The synthesis of 7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one followed by a selective demethylation step is a common and effective strategy. The electron-donating nature of the methoxy group still facilitates the cyclization.[3]

    • Choice and Stoichiometry of Dehydrating Agent:

      • Phosphorus oxychloride (POCl₃): This is the most common reagent.[3][7][8] Ensure it is fresh and used in sufficient excess (typically 3-5 equivalents).

      • Phosphorus pentoxide (P₂O₅) in POCl₃: For less reactive substrates, a mixture of P₂O₅ in refluxing POCl₃ can be more effective as it generates a more potent dehydrating species.[6][7][8][9]

      • Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful alternative that can sometimes improve yields.

      • Triflic anhydride (Tf₂O): Milder conditions can be achieved using Tf₂O with a non-nucleophilic base like 2-chloropyridine, which may be beneficial for sensitive substrates.[3][10]

    • Solvent and Temperature:

      • Anhydrous toluene or xylene are standard solvents, allowing for reflux at temperatures necessary for cyclization.[7] Microwave-assisted synthesis can also accelerate the reaction and improve yields.[3][11]

      • For sensitive substrates, reactions can sometimes be run at lower temperatures with more reactive dehydrating agents.[10]

    • Work-up Procedure: The work-up is critical. After quenching the reaction (e.g., with ice), ensure the pH is carefully adjusted to neutralize the acid and precipitate the product. The product is amphoteric and may remain in solution if the pH is too high or too low.

Question 2: I am observing a significant amount of a styrene-like impurity in my reaction mixture. What is this side product and how can I prevent its formation?

Answer:

The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as a retro-Ritter reaction.[6][7][12]

  • Causality: The reaction proceeds through a nitrilium ion intermediate.[4][8][13] This intermediate can either undergo the desired intramolecular electrophilic aromatic substitution or eliminate a proton to form a styrene byproduct. This pathway is particularly favored if the aromatic ring is not sufficiently activated or if steric hindrance impedes the cyclization.

  • Preventative Measures:

    • Use of Nitrile as a Solvent: Running the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter product.[6][7]

    • Milder Reagents: Employing milder cyclization agents that avoid the formation of a free nitrilium ion can suppress this side reaction. For instance, using oxalyl chloride to form an N-acyliminium intermediate has been shown to be effective.[6][7][11]

    • Optimized Temperature: Higher temperatures can sometimes favor the elimination pathway. Experiment with the lowest effective temperature for the cyclization.

Question 3: My final product after purification is still showing impurities by NMR/LC-MS. What are the common impurities and what purification strategies are most effective?

Answer:

Common impurities include unreacted starting material, the aforementioned styrene byproduct, and potentially regioisomers if the cyclization is not perfectly selective.

  • Purification Strategies:

    • Crystallization: this compound is a solid.[14][15] Recrystallization from a suitable solvent system (e.g., methanol/water, ethanol, or ethyl acetate/hexane) is often the most effective method for removing minor impurities.[16]

    • Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be used.[4][16] A gradient elution with a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is typically effective. The choice of eluent will depend on the polarity of the impurities.

    • Two-Dimensional Purification: For particularly challenging separations, a two-dimensional approach using techniques like Centrifugal Partition Chromatography (CPC) followed by HPLC can yield highly pure material.[17]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Bischler-Napieralski reaction?

A1: The reaction is an intramolecular electrophilic aromatic substitution.[3][4][6] It is generally accepted to proceed through one of two main pathways, both involving the activation of the amide carbonyl by the dehydrating agent.[4][8][13]

  • Mechanism I: Involves the formation of an intermediate like a dichlorophosphoryl imine-ester, which then cyclizes.[4][8]

  • Mechanism II: Proceeds through the formation of a highly electrophilic nitrilium ion, which is then attacked by the electron-rich aromatic ring to close the six-membered ring.[4][5][8] Subsequent deprotonation restores aromaticity.

Bischler_Napieralski_Mechanism Amide β-Arylethylamide Activated_Amide Activated Amide (e.g., Imidoyl Phosphate) Amide->Activated_Amide + POCl₃ Nitrilium_Ion Nitrilium Ion Intermediate Activated_Amide->Nitrilium_Ion - [OPOCl₂]⁻ Cyclized_Intermediate Spirocyclic Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Cyclized_Intermediate->Product - H⁺

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, several other methods exist for the synthesis of the 3,4-dihydroisoquinolin-1-one scaffold.[18][19]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[20][21][22] While it typically forms tetrahydroisoquinolines, subsequent oxidation can yield the desired dihydroisoquinolinone. This method is often performed under acidic conditions.[20]

  • Friedel-Crafts Type Cyclization: Intramolecular Friedel-Crafts reactions of suitable precursors, such as N-(3-hydroxyphenyl)-3-chloropropionamide, can be used to construct the ring system.[16][23]

  • Modern Metal-Catalyzed Methods: Recent literature describes various palladium-catalyzed and other metal-catalyzed C-H activation and carbonylation reactions to build the isoquinolinone core.[19]

Q3: How do I perform a selective demethylation of 7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one?

A3: Selective demethylation of an aryl methyl ether to reveal a phenol is a common strategy.

  • Boron Tribromide (BBr₃): This is a powerful and often used reagent for cleaving aryl methyl ethers. The reaction is typically performed in an anhydrous solvent like dichloromethane at low temperatures (e.g., 0 °C to room temperature).

  • Hydrobromic Acid (HBr): Refluxing in concentrated HBr is a classic method, though it can be harsh and may not be suitable for substrates with other sensitive functional groups.[24]

  • Aluminum Chloride (AlCl₃): In some cases, AlCl₃ can be used for demethylation, often in a solvent like nitrobenzene or as a melt.[24]

  • L-Methionine and Methanesulfonic Acid: This combination has been reported for selective demethylation in related quinazolinone systems and might be applicable here.

Part 3: Experimental Protocols & Data

Optimized Protocol: Two-Step Synthesis via Methoxy Intermediate

This protocol describes the synthesis of this compound starting from N-[2-(3-methoxyphenyl)ethyl]acetamide.

Step 1: Bischler-Napieralski Cyclization to 7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add N-[2-(3-methoxyphenyl)ethyl]acetamide (1.0 equiv).

  • Add anhydrous toluene (approx. 10 mL per gram of amide).

  • With stirring, slowly add phosphorus oxychloride (POCl₃, 3.0 equiv) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the mixture to room temperature, then pour it cautiously onto crushed ice with vigorous stirring.

  • Basify the aqueous mixture to pH 8-9 with a saturated sodium carbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one.

Step 2: Demethylation to this compound

  • Dissolve the crude 7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one (1.0 equiv) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃, 1.5 equiv) in dichloromethane dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

  • The product often precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from methanol/water to obtain the pure this compound.

Data Summary Table
ParameterConditionExpected OutcomeTroubleshooting Point
Starting Material N-[2-(3-methoxyphenyl)ethyl]acetamideHigh purity, >98%Impurities can inhibit cyclization.
Cyclization Reagent POCl₃ (3 equiv) in TolueneGood yield (70-85%)For lower yields, try P₂O₅/POCl₃.
Cyclization Temp. 110 °C (Reflux)Reaction complete in 2-4hMonitor by TLC to avoid decomposition.
Demethylation Reagent BBr₃ (1.5 equiv) in DCMClean conversion (>90%)Ensure anhydrous conditions.
Demethylation Temp. 0 °C to RTMinimizes side reactionsHigher temps can lead to degradation.
Final Purification Recrystallization (MeOH/H₂O)High purity solid, >99%If oily, consider column chromatography.
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Verify Starting Material Purity (NMR, mp) Start->Check_SM SM_OK Purity >98% Check_SM->SM_OK Yes SM_Bad Repurify or Resynthesize Starting Material Check_SM->SM_Bad No Check_Reaction Analyze Reaction Conditions SM_OK->Check_Reaction Reaction_OK Conditions Optimal Check_Reaction->Reaction_OK Yes Reaction_Bad Optimize Conditions Check_Reaction->Reaction_Bad No Check_Side_Products Identify Side Products (LC-MS) Reaction_OK->Check_Side_Products Reaction_Options Increase POCl₃ equivalents? Use P₂O₅/POCl₃? Change solvent to xylene? Try Tf₂O/2-ClPyr? Reaction_Bad->Reaction_Options Styrene Retro-Ritter Product (Styrene derivative) Check_Side_Products->Styrene Yes No_Styrene Other Impurities Check_Side_Products->No_Styrene No Styrene_Solution Use Nitrile Solvent or Oxalyl Chloride Styrene->Styrene_Solution Check_Workup Review Work-up & Purification No_Styrene->Check_Workup End Optimized Synthesis Styrene_Solution->End Workup_OK Procedure Correct Check_Workup->Workup_OK Yes Workup_Bad Optimize pH and Extraction Check_Workup->Workup_Bad No Purification_Options Recrystallize from different solvents? Perform column chromatography? Workup_OK->Purification_Options Purification_Options->End

Sources

Solubility issues of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

A Guide to Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound. As a bioactive isoquinoline derivative with potential in pharmaceutical research, ensuring its proper solubilization is paramount for obtaining accurate and reproducible experimental data.[1][2]

This document provides a series of frequently asked questions (FAQs), an in-depth troubleshooting guide, and validated protocols to help you navigate these issues effectively.

Section 1: Compound Properties & Key Considerations

This compound is an organic compound whose structure includes a phenolic hydroxyl group. This functional group is the primary determinant of its solubility characteristics.

Key Chemical Properties:

PropertyValueSource
CAS Number 22246-05-5[1][3][4]
Molecular Formula C₉H₉NO₂[1][3]
Molecular Weight 163.18 g/mol [1][3]
Appearance Off-white to white crystalline powder[1]
Storage Store at 0-8°C, inert atmosphere[1][4]

Fundamental Solubility Profile:

SolventSolubility AssessmentRationale & Best Practices
Water / Aqueous Buffers Poorly SolubleThe molecule's hydrophobicity limits its solubility in aqueous media. Direct dissolution is not recommended.
Dimethyl Sulfoxide (DMSO) Highly SolubleDMSO is the recommended solvent for preparing high-concentration stock solutions.[5][6][7] It is a powerful aprotic solvent capable of dissolving a wide array of organic molecules.[8]
Ethanol Moderately SolubleCan be used as an alternative to DMSO, but it is generally more cytotoxic to cells at similar concentrations.[9][10]
The Critical Role of pH

As a phenolic compound, the solubility of this compound in aqueous solutions is highly dependent on pH.[11][12] At neutral or acidic pH, the hydroxyl group remains protonated, rendering the molecule less polar and thus less soluble in water. At alkaline pH (above its pKa), the hydroxyl group deprotonates to form a phenolate anion. This charged species is significantly more polar and, therefore, more water-soluble.[13] This principle is a key tool for troubleshooting.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: The industry-standard and most effective solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5][6] It allows for the preparation of a highly concentrated stock solution (e.g., 10-50 mM), which is essential for minimizing the final solvent concentration in your assay.[9] Always use high-quality measuring instruments to ensure the accuracy of your stock solution.[14][15]

Q2: My compound precipitates immediately when I dilute the DMSO stock into my cell culture medium or assay buffer. What is happening?

A2: This is a very common phenomenon known as "solvent-shift precipitation".[9] The compound is highly soluble in 100% DMSO but has very low solubility in the aqueous environment of your assay buffer. When you introduce the DMSO stock into the buffer, the abrupt change in solvent polarity causes the compound's solubility to plummet, forcing it to crash out of solution as a precipitate.[16][17] This significantly reduces the effective concentration of your compound and can introduce experimental artifacts.[16][18]

Q3: What is the maximum final concentration of DMSO I should use in my assay?

A3: While there is no universal rule, a final DMSO concentration between 0.1% and 0.5% is a widely accepted standard for most cell-based and enzymatic assays.[17] It is critical to keep the final DMSO concentration as low as possible and consistent across all wells, including vehicle controls.[17] Concentrations above this range can cause cellular toxicity or directly inhibit enzyme activity, confounding your results.[10] Always run a vehicle control with the highest concentration of DMSO used in your experiment to verify that the solvent itself is not affecting the assay readout.[9]

Q4: Can I use heat or sonication to help dissolve the compound?

A4: Gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can be very effective for dissolving the compound when initially preparing the stock solution in 100% DMSO.[19][20] However, exercise caution. Prolonged or excessive heating can potentially degrade the compound. Once the stock is prepared, these methods are less effective for preventing precipitation upon dilution into aqueous buffers.

Section 3: In-Depth Troubleshooting Guide

Use this guide to diagnose and resolve specific issues you encounter during your experiments.

ObservationPotential Cause(s)Recommended Solutions & Explanations
Immediate, visible precipitation (cloudiness) upon dilution. 1. Solvent-Shift Precipitation: The final compound concentration exceeds its kinetic solubility in the aqueous assay medium.[17] 2. High Final DMSO Concentration: The volume of DMSO added is too large, exacerbating the solvent shift.1. Optimize Dilution Technique: Instead of adding the stock directly to the full volume of buffer, perform a stepwise dilution. Add the DMSO stock to a small volume of the buffer first, mix thoroughly, and then add this intermediate dilution to the remaining buffer. Always add the stock solution dropwise to the buffer while gently vortexing or stirring to avoid localized high concentrations.[16] 2. Reduce Final DMSO Concentration: Prepare a more concentrated DMSO stock solution so that a smaller volume is needed to achieve the desired final assay concentration. Aim for a final DMSO concentration of ≤0.5%.[9][17] 3. Pre-warm the Assay Medium: Pre-warming the aqueous solution (e.g., to 37°C for cell culture) before adding the compound can sometimes improve solubility.[16]
Assay results are inconsistent or show lower-than-expected activity. 1. Micro-precipitation: Even without visible cloudiness, fine, invisible precipitates may be forming.[9] This lowers the true concentration of the dissolved compound available to interact with the biological target, leading to an underestimation of its potency (e.g., an artificially high IC₅₀).[18]1. Determine Maximum Soluble Concentration: Before conducting your main experiment, perform a kinetic solubility assay (see Protocol 2) in your exact assay buffer to determine the highest concentration at which the compound remains fully dissolved. Do not test concentrations above this limit. 2. Incorporate Solubility Enhancers:    • Serum: If your cell-based assay allows, increasing the serum concentration can help stabilize the compound, as it can bind to proteins like albumin.[9][21]    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a complex that is more water-soluble.[9][22] This is a powerful technique for acellular assays.
Precipitate forms over time during incubation. 1. Thermodynamic Insolubility: The compound may be kinetically soluble initially (supersaturated) but crashes out over time as it equilibrates to its lower, thermodynamically stable solubility limit.[21] 2. Temperature Effects: A shift in temperature (e.g., from room temperature preparation to 37°C incubation) can alter solubility.1. Lower the Working Concentration: The most reliable solution is to work at or below the determined thermodynamic solubility limit. 2. Pre-equilibrate Solutions: Ensure all components (buffer, compound dilutions) are equilibrated at the final incubation temperature before mixing. 3. pH Shift in Cell Culture: In cell culture, metabolic activity can alter the local pH of the medium over time, which could potentially affect the solubility of a pH-sensitive compound. Ensure your medium is adequately buffered.
Compound appears soluble, but assay still fails. 1. pH-Induced Inactivation: The compound may be soluble at a higher pH, but that pH might inactivate your target enzyme or be cytotoxic to your cells. 2. Compound Degradation: The compound may not be stable at the pH required for its solubilization. Phenolic compounds can be susceptible to oxidation, especially at high pH.[13]1. Validate Assay at Different pH Values: Run control experiments to determine the pH range in which your assay system is stable and functional before attempting to use pH modification to enhance solubility. 2. Assess Compound Stability: Use an analytical method like HPLC to assess the stability of your compound in the assay buffer over the time course of your experiment. Prepare solutions fresh whenever possible.[20]

Section 4: Key Protocols & Methodologies

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol ensures the accurate preparation of a reliable stock solution, which is the foundation of reproducible experiments.[14][15]

  • Weighing: Using a calibrated analytical balance, accurately weigh a precise amount of this compound (e.g., 1.63 mg).

  • Dissolution: Transfer the solid to a volumetric flask of the appropriate size (e.g., 1 mL for a 10 mM stock). Add approximately 80% of the final volume of high-purity, anhydrous DMSO.

  • Solubilization: Cap the flask and vortex thoroughly. If necessary, place the flask in a sonicator bath or a 37°C water bath for 5-10 minutes until all solid material is completely dissolved.[19] Visually inspect against a light source to ensure no particulates remain.

  • Bringing to Volume: Allow the solution to return to room temperature. Carefully add DMSO to the calibration mark on the volumetric flask.[15][23]

  • Mixing & Storage: Invert the flask several times to ensure homogeneity. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This quick experiment determines the maximum concentration of the compound that remains soluble in your specific experimental buffer, preventing you from working with precipitated material.[17]

  • Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of your DMSO stock solution (e.g., from 10 mM) in 100% DMSO.

  • Prepare Assay Plate: Add your final assay buffer (e.g., PBS or cell culture medium) to the wells of a clear 96-well plate (e.g., 198 µL per well).

  • Initiate Precipitation: Transfer a small, fixed volume of the DMSO dilutions (e.g., 2 µL) to the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Mix well.

  • Incubation & Observation: Let the plate sit at room temperature for 1-2 hours. Visually inspect each well for any signs of cloudiness or precipitate against a dark background. The highest concentration that remains perfectly clear is your maximum kinetic solubility under these conditions. For a more quantitative measurement, read the plate on a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm) to measure light scattering.

Section 5: Visual Guides & Workflows

Troubleshooting Workflow for Compound Precipitation

This decision tree provides a logical path to diagnose and solve precipitation issues.

G cluster_start cluster_checks cluster_solutions start Observation: Precipitate in Assay check_conc Is final compound conc. a known soluble level? start->check_conc check_dmso Is final DMSO conc. <= 0.5%? check_conc->check_dmso Yes sol_conc Action: Lower concentration or run solubility assay (Protocol 2) check_conc->sol_conc No check_tech Is dilution technique optimized? check_dmso->check_tech Yes sol_dmso Action: Make more concentrated stock to reduce volume check_dmso->sol_dmso No sol_tech Action: Pre-warm media, add stock slowly while vortexing check_tech->sol_tech No sol_adv Advanced Solutions: - Adjust Buffer pH (alkaline) - Add solubility enhancers (e.g., serum, cyclodextrin) check_tech->sol_adv Yes (Still precipitates) sol_conc->check_dmso sol_dmso->check_tech proceed Proceed with Assay sol_tech->proceed sol_adv->proceed

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Mechanism of pH-Dependent Solubility

This diagram illustrates how increasing pH enhances the solubility of a phenolic compound.

G cluster_compound This compound compound_protonated Phenol Form (R-OH) Less Polar Poorly Water-Soluble equilibrium compound_protonated->equilibrium compound_deprotonated Phenolate Form (R-O⁻) More Polar (Charged) More Water-Soluble low_ph Low pH (Acidic / Neutral) low_ph->equilibrium Favors high_ph High pH (Alkaline) high_ph->equilibrium Favors equilibrium->compound_deprotonated

Caption: Equilibrium between the less soluble phenol and more soluble phenolate forms.

References

  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016). ResearchGate. Retrieved from [Link]

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved from [Link]

  • Masimirembwa, C. M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. Retrieved from [Link]

  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (2020). ProQuest. Retrieved from [Link]

  • What is the procedure to create stock solutions? (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • Understanding 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Properties and Applications. (n.d.). Chemical Information. Retrieved from [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2024). ResearchGate. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Solutions and dilutions: working with stock solutions. (n.d.). Rice University. Retrieved from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2024). ResearchGate. Retrieved from [Link]

  • How to Make Accurate Stock Solutions. (2024). Bitesize Bio. Retrieved from [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds. (2011). ACS Publications. Retrieved from [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. Retrieved from [Link]

  • Ortmann, J., & Grote, T. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. Retrieved from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed Central. Retrieved from [Link]

  • Preparing Solutions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2012). PubMed Central. Retrieved from [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. Retrieved from [Link]

  • Co-solvent: Significance and symbolism. (2023). A.I. Language Model Analysis. Retrieved from [Link]

  • Troubleshooting Immunoprecipitation. (n.d.). Hycult Biotech. Retrieved from [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023). Biotage. Retrieved from [Link]

  • Co-immunoprecipitation (Co-IP) Troubleshooting. (2024). Antibodies.com. Retrieved from [Link]

  • PARP Inhibitors. (n.d.). Cancer Research UK. Retrieved from [Link]

  • PARP Inhibitors for Breast and Ovarian Cancers. (2014). OncLive. Retrieved from [Link]

  • PARP Inhibitors in Reproductive System Cancers: Current Use and Developments. (2017). PubMed Central. Retrieved from [Link]

  • Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. (2021). Pharmacy Times. Retrieved from [Link]

  • PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline. (2020). PubMed. Retrieved from [Link]

  • Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. (2015). PubMed. Retrieved from [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (2007). ResearchGate. Retrieved from [Link]

  • 1,2,3,4-Tetrahydroisoquinolin-7-ol. (n.d.). PubChem. Retrieved from [Link]

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Enhancing the stability of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Welcome to the dedicated technical support guide for this compound (CAS 22246-05-5). This resource is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this compound in solution. As a molecule possessing both a phenolic hydroxyl group and a lactam ring, it is susceptible to specific degradation pathways that can compromise experimental integrity.[1][2] This guide provides in-depth, field-proven insights and actionable protocols to mitigate these issues, ensuring the reliability and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound.

Q1: My solution of this compound is changing color (e.g., turning yellow/brown) over a short period. What is happening?

A1: This is a classic sign of oxidative degradation. The phenolic hydroxyl group on the isoquinolinone ring is highly susceptible to oxidation.[1] This process can be accelerated by exposure to atmospheric oxygen, light, elevated temperatures, or the presence of trace metal ions. The oxidation leads to the formation of highly colored quinone-type structures and other oxidative coupling products, which are responsible for the discoloration.[1]

Q2: What are the primary chemical liabilities of this molecule that I should be aware of?

A2: The molecule has two primary points of instability:

  • Oxidation of the Phenolic Hydroxyl Group: As mentioned, this is a rapid process that leads to colored byproducts. Phenolic compounds are well-known for their antioxidant properties because they can readily donate a hydrogen atom, but this also means they are easily oxidized themselves.[3][4]

  • Hydrolysis of the Lactam Ring: The cyclic amide (lactam) ring is susceptible to hydrolysis, which breaks the ring to form a carboxylic acid and an amine. This reaction is strongly dependent on pH and is catalyzed by both acidic and basic conditions, though it is often more rapid in basic media.[5][6]

The interplay of these two pathways dictates the overall stability of the compound in any given solution.

cluster_main Degradation of this compound cluster_ox Oxidation Pathway cluster_hy Hydrolysis Pathway Mol This compound Oxidation Oxidation (O₂, Light, Metal Ions) Mol->Oxidation Phenolic -OH Group Hydrolysis Hydrolysis (Acid/Base Catalyzed) Mol->Hydrolysis Lactam Ring Quinone Colored Quinone-type Degradants Oxidation->Quinone RingOpened Ring-Opened Product (Carboxylic Acid) Hydrolysis->RingOpened

Caption: Primary degradation pathways for the target molecule.

Q3: What are the ideal storage conditions for the solid compound and its stock solutions?

A3: Proper storage is the first line of defense against degradation.

  • Solid Compound: Store in a cool (2-8 °C), dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1] The manufacturer often recommends storage at room temperature under an inert atmosphere, which is suitable for short-term storage, but refrigeration is preferred for long-term stability.[7]

  • Stock Solutions: Prepare solutions fresh whenever possible. If storage is necessary, aliquot the solution into amber vials, purge with an inert gas, and store at -20°C or -80°C for extended periods. Avoid repeated freeze-thaw cycles.

Part 2: Troubleshooting Unstable Solutions

This guide provides specific troubleshooting steps for common experimental issues.

Problem 1: Rapid Degradation Observed in Aqueous Buffers

Q: I'm performing an assay in a neutral or slightly basic aqueous buffer (e.g., PBS at pH 7.4), and my HPLC analysis shows significant degradation within hours. How can I fix this?

A: At pH 7.4, both oxidation and base-catalyzed hydrolysis can be problematic. The rate of β-lactam degradation often follows a U-shaped profile with respect to pH, with maximal stability in the slightly acidic to neutral range (pH 4-7).[5] Phenolic compounds also show pH-dependent stability, with degradation increasing at higher pH.[8][9]

Troubleshooting Workflow:

start Instability at pH 7.4 check_color Is solution discolored? start->check_color add_antioxidant Add Antioxidant (e.g., Ascorbic Acid, 0.1-1 mM) check_color->add_antioxidant Yes check_ph Can assay pH be lowered? check_color->check_ph No add_antioxidant->check_ph lower_ph Optimize to pH 5.0-6.5 (e.g., MES, Acetate buffer) check_ph->lower_ph Yes use_cosolvent Introduce Co-Solvent (e.g., 5-10% DMSO, Acetonitrile) check_ph->use_cosolvent No check_metal Is buffer metal-free? lower_ph->check_metal use_cosolvent->check_metal add_chelator Add Chelator (e.g., EDTA, 0.1 mM) check_metal->add_chelator No/Unsure final Re-evaluate Stability via HPLC check_metal->final Yes add_chelator->final

Caption: Decision workflow for stabilizing solutions at physiological pH.

Recommended Actions & Causality:

  • Lower the pH: If your experimental conditions permit, lowering the buffer pH to a range of 5.0-6.5 can significantly reduce the rate of both base-catalyzed hydrolysis of the lactam and oxidation of the phenol.[5]

  • Add an Antioxidant: To specifically combat oxidation, supplement your buffer with a compatible antioxidant. This is crucial for preventing the formation of colored quinone species.[10] See Table 1 for options.

  • Use High-Purity Water and Buffers: Trace metal ions (like Cu²⁺ or Fe³⁺) are potent catalysts for the oxidation of phenolic compounds and can also destabilize β-lactams.[5][6] Use metal-free water and high-purity buffer components. If contamination is suspected, add a chelating agent like EDTA (0.1 mM).

  • Work at Lower Temperatures: For kinetic studies, running experiments on an ice bath or at a controlled low temperature (e.g., 4°C) can dramatically slow degradation rates.[11][12]

Table 1: Common Antioxidants for Solution Stabilization

Antioxidant Type Recommended Starting Concentration Solubility Notes
Ascorbic Acid (Vitamin C) Primary (Radical Scavenger) 0.1 - 1 mM Aqueous Highly effective but can also degrade over time. Prepare fresh.[10]
Butylated Hydroxytoluene (BHT) Primary (Radical Scavenger) 0.01 - 0.1% (w/v) Organic Solvents Excellent for organic stock solutions (e.g., DMSO). Less suitable for purely aqueous systems.[3]
Tris(2,4-di-tert-butylphenyl)phosphite Secondary (Peroxide Decomposer) 0.05 - 0.2% (w/v) Organic Solvents Often used synergistically with primary antioxidants like BHT.[10]

| Thioglycerol | Primary (Radical Scavenger) | 1 - 5 mM | Aqueous | A thiol-based antioxidant effective in aqueous media. |

Problem 2: Inconsistent Results and Drifting HPLC Peaks

Q: My HPLC results are not reproducible. I see new peaks appearing, and the main peak area is decreasing even in freshly prepared samples. What's causing this?

A: This points to on-instrument or sample preparation-related degradation. This can be caused by light exposure during sample handling, elevated autosampler temperatures, or an unsuitable mobile phase. Phenolic compounds are particularly susceptible to photostability issues.[13][14]

Recommended Actions & Causality:

  • Protect Samples from Light: Always use amber glass vials for your samples and standards. Keep samples covered or in a dark environment prior to injection. The energy from UV and visible light can directly catalyze oxidative degradation.[15]

  • Control Autosampler Temperature: Set your HPLC autosampler temperature to a low, controlled temperature (e.g., 4-10°C) to minimize degradation while samples are waiting in the queue.

  • Optimize Mobile Phase pH: The mobile phase itself can cause degradation. Ensure the pH is in the stable range of 4-6. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (0.05-0.1%) to the mobile phase is standard practice for improving peak shape and can also enhance stability during the run.[1]

  • Perform a Forced Degradation Study: To confirm your analytical method is "stability-indicating," you must be able to resolve the intact drug from its degradation products. A forced degradation study is essential for this.[1]

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol is designed to create a 10 mM stock solution in DMSO with enhanced stability.

  • Preparation: Weigh out 1.632 mg of this compound into a tared amber glass vial.

  • Inert Atmosphere: Place the vial in a glove box or purge it with a gentle stream of argon or nitrogen for 1-2 minutes to displace atmospheric oxygen.

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO containing 0.05% (w/v) Butylated Hydroxytoluene (BHT). The BHT acts as a primary antioxidant to scavenge free radicals.[3]

  • Dissolution: Cap the vial tightly and vortex or sonicate briefly until the solid is fully dissolved.

  • Storage: For immediate use, keep the vial on ice and protected from light. For long-term storage, aliquot into smaller-volume amber vials, purge the headspace with inert gas, and store at -80°C.

Protocol 2: Forced Degradation Study

This protocol validates that your analytical method can separate the parent compound from its key degradants. A target degradation of 5-20% is generally recommended.[1]

  • Prepare Samples: Prepare four separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). One sample will be the unstressed control.

  • Acid Hydrolysis: To one sample, add 1 M HCl to a final concentration of 0.1 M. Heat at 60°C for 2-4 hours.

  • Base Hydrolysis: To a second sample, add 1 M NaOH to a final concentration of 0.1 M. Hold at room temperature and monitor frequently (e.g., every 30 minutes), as base hydrolysis can be rapid.[1]

  • Oxidative Degradation: To the third sample, add 3% hydrogen peroxide. Keep at room temperature, protected from light, for 4-8 hours.[1]

  • Analysis: Neutralize the acid and base samples before injection. Analyze all samples, including the control, by your HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main compound peak.

Protocol 3: Stability-Indicating HPLC-UV Method

This provides a starting point for developing a method to monitor the stability of this compound.

Table 2: Recommended HPLC Parameters

Parameter Recommended Setting Rationale
Column Reversed-Phase C18, 2.1 x 100 mm, 2.7 µm Standard for small molecule analysis, providing good retention and resolution.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier improves peak shape for phenolic compounds and enhances stability.[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutes A gradient elution is necessary to separate the parent compound from potentially more or less polar degradants.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temperature 30°C Provides reproducible retention times.
Detection Wavelength 254 nm or scan for λmax 254 nm is a common wavelength for aromatic compounds. A DAD/PDA detector is recommended to check for peak purity.[16]

| Injection Volume | 5 µL | Standard volume; adjust based on concentration and sensitivity. |

References

  • BenchChem. (2025). Stability and degradation of 7-Hydroxyisochroman-1-one under experimental conditions.
  • Karslake, J., et al. (2021). Stability of β-lactam antibiotics in bacterial growth media. PMC, PubMed Central. [Link]

  • Naoi, M., et al. (1989). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. PubMed. [Link]

  • Tookey, A., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Allergy. [Link]

  • ResearchGate. (n.d.). Degradation of β-lactam antibiotics. [Link]

  • Wikipedia. (n.d.). Antioxidant. [Link]

  • Karslake, J., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. [Link]

  • ResearchGate. (2020). (PDF) Stability of β-lactam antibiotics in bacterial growth media. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Domínguez-Pérez, M., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. PMC, NIH. [Link]

  • Klimekova, S., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC, PubMed Central. [Link]

  • da Rosa, C. G., et al. (2022). Valorization of polyphenolic compounds from food industry by-products for application in polysaccharide-based nanoparticles. Frontiers in Bioengineering and Biotechnology. [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

  • MDPI. (2022). Role of the Encapsulation in Bioavailability of Phenolic Compounds. [Link]

  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. NIH. [Link]

  • ResearchGate. (2023). (PDF) Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. [Link]

  • Micucci, M., et al. (2022). Natural Antioxidant Compounds as Potential Pharmaceutical Tools against Neurodegenerative Diseases. PMC, PubMed Central. [Link]

  • Google Patents. (2006). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. [Link]

  • Maurya, D. K., et al. (2013). Oxidation reactions of hydroxy naphthoquinones: mechanistic investigation by LC-Q-TOF-MS analysis. PubMed. [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • Digital Commons@ETSU. (n.d.). Development of HPLC-UV method for quantification of Kratom compounds mitragynine and its 7-hydroxy metabolite. [Link]

  • Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. PubMed Central. [Link]

  • ResearchGate. (n.d.). Temperature and pH-Dependent Stability of Mitragyna Alkaloids | Request PDF. [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Basiliere, S., & Kerrigan, S. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. PubMed. [Link]

  • Longdom Publishing. (n.d.). Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. [Link]

  • The Journal of Organic Chemistry. (n.d.). SYNTHESIS OF ISOQUINOLINE DERIVATIVES. [Link]

  • Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. NIH. [Link]

  • The Organic Chemistry Tutor. (2023, October 24). Oxidation of Alcohols in Organic Chemistry [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Syn dihydroxylation [Video]. [Link]

  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states [Video]. [Link]

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Optimizing cell-based assays with 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting solutions, and detailed protocols for utilizing this compound in cell-based assays. As a PARP (Poly ADP-ribose polymerase) inhibitor, this molecule holds significant potential in cancer research, particularly for exploiting the concept of synthetic lethality in DNA damage repair (DDR) deficient tumors.[1][2][3]

This document provides field-proven insights to ensure your experiments are robust, reproducible, and yield high-quality data.

Part 1: Foundational Knowledge & FAQs

This section addresses common initial questions regarding the handling, preparation, and fundamental principles of using this compound.

Mechanism of Action: The Principle of Synthetic Lethality

This compound functions as a PARP inhibitor. PARP enzymes are critical for repairing DNA single-strand breaks (SSBs).[2] When PARP is inhibited, these SSBs are not repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[1] In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this repair pathway is defective.[2][3] The simultaneous loss of both PARP-mediated SSB repair and HR-mediated DSB repair leads to genomic instability and cell death—a concept known as synthetic lethality.[1]

G cluster_0 Healthy Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA-/-) ssb1 Single-Strand Break (SSB) parp_inhibit1 PARP Inhibition by This compound ssb1->parp_inhibit1 leads to unrepaired SSB dsb1 Double-Strand Break (DSB) parp_inhibit1->dsb1 converts to hr_repair Homologous Recombination (HR) Repair dsb1->hr_repair repaired by survival Cell Survival hr_repair->survival ssb2 Single-Strand Break (SSB) parp_inhibit2 PARP Inhibition by This compound ssb2->parp_inhibit2 leads to unrepaired SSB dsb2 Double-Strand Break (DSB) parp_inhibit2->dsb2 converts to hr_defective Defective HR Repair dsb2->hr_defective cannot be repaired apoptosis Apoptosis (Cell Death) hr_defective->apoptosis

Diagram 1: Mechanism of Synthetic Lethality.
Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store this compound?

  • Solubility: This compound is a solid and should be dissolved in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing.

  • Storage: Store the solid compound under an inert atmosphere at room temperature.[4] Once dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: What is the recommended starting concentration range for my cell-based assays?

  • The optimal concentration is highly cell-line dependent. For initial screening, a broad dose-response range is recommended, from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM to 100 µM). This will allow you to determine the IC50 (half-maximal inhibitory concentration) value for your specific model system.

Q3: Which cell lines are most suitable for testing a PARP inhibitor?

  • To leverage the principle of synthetic lethality, cell lines with known defects in the homologous recombination pathway are ideal. Examples include:

    • Breast cancer cell lines with BRCA1 or BRCA2 mutations (e.g., HCC1937, MDA-MB-436).

    • Ovarian cancer cell lines with BRCA mutations (e.g., PEO1, PEO4).

    • You should also include a 'wild-type' or HR-proficient control cell line (e.g., MCF-7, U2OS) to demonstrate selectivity and the synthetic lethal effect.

Q4: What controls are essential for a robust experiment?

  • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is crucial to ensure the observed effects are not due to solvent toxicity.

  • Untreated Control: Cells cultured in media alone, without any treatment.

  • Positive Control (Assay-dependent):

    • For cytotoxicity/apoptosis assays, a known cytotoxic agent like Staurosporine or Etoposide can be used.[5]

    • For PARP inhibition assays, a well-characterized clinical PARP inhibitor like Olaparib or Talazoparib is an excellent positive control.[6][7]

Part 2: Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Guide 1: Cell Viability & Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo®)

Cell viability assays measure metabolic activity as a proxy for the number of living cells.[8][9]

Q: My IC50 value seems incorrect or is highly variable between experiments. What's wrong?

This is a common issue that can stem from several factors.

Potential Cause Explanation & Solution
Inappropriate Cell Seeding Density Too few cells will result in a weak signal, while too many cells can lead to overgrowth, nutrient depletion, and altered metabolic states, all of which affect drug sensitivity.[10] Solution: Perform a cell titration experiment to determine the optimal seeding density where cells are in the exponential growth phase for the duration of the assay.[11]
Compound Precipitation High concentrations of hydrophobic compounds can precipitate out of aqueous culture media. This reduces the effective concentration and leads to inaccurate IC50 values. Solution: Visually inspect your wells for precipitation after adding the compound. If observed, consider using a lower top concentration or preparing an intermediate dilution in a serum-containing medium before the final dilution in the well.
"Edge Effect" Wells on the periphery of a 96-well plate are prone to evaporation, which concentrates media components and the test compound, leading to skewed results.[11] Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[11]
Compound-Assay Interference The compound itself may interfere with the assay chemistry. For example, colored compounds can alter absorbance readings in MTT assays, while reducing agents can directly convert the MTT reagent.[11] Solution: Run a cell-free control where you add your compound at all tested concentrations to media and the assay reagent. Subtract any background signal from your experimental wells.

Q: I'm observing high variability between my replicate wells.

High variability undermines the statistical power of your results.

Potential Cause Explanation & Solution
Inconsistent Cell Seeding A non-homogenous cell suspension is a primary cause of well-to-well variability. Solution: Ensure you have a single-cell suspension. Gently swirl the cell suspension flask before and during plating to prevent cells from settling.[11]
Pipetting Errors Inaccurate or inconsistent pipetting of cells, compound, or assay reagents will directly lead to variability. Solution: Ensure your pipettes are calibrated regularly. Use a consistent pipetting technique (e.g., reverse pipetting for viscous solutions) and change tips between different compound concentrations.[11]
Incomplete Solubilization (MTT Assay) In the MTT assay, if the purple formazan crystals are not fully dissolved, it will lead to artificially low and variable absorbance readings.[11] Solution: Ensure you use a sufficient volume of a suitable solubilization solution (e.g., DMSO, SDS). After adding the solvent, shake the plate on an orbital shaker for at least 15 minutes and visually confirm complete dissolution before reading.
Guide 2: Apoptosis Assays (e.g., Caspase-3/7 Activity)

Apoptosis, or programmed cell death, is an expected outcome of PARP inhibition in HR-deficient cells. Caspase-3 and -7 are key executioner caspases in this process.[12][13]

Q: I'm not detecting a significant increase in caspase activity after treatment.

Potential Cause Explanation & Solution
Incorrect Timing Apoptosis is a dynamic process. Caspase activation is transient and may peak at different times depending on the cell line and compound concentration. Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal endpoint for measuring caspase activity in your system.
Sub-optimal Compound Concentration The concentration of this compound may be too low to induce a robust apoptotic response. Solution: Ensure you are testing concentrations at or above the IC50 value determined from your cell viability assays.
Cell Line Insensitivity The chosen cell line may be resistant to apoptosis induction by PARP inhibition (e.g., if it has a proficient HR pathway or other resistance mechanisms).[7] Solution: Confirm the HR status of your cell line. Test the compound in a known sensitive (HR-deficient) cell line as a positive control.
Low Protein Concentration The cell lysate may be too dilute, resulting in a signal that is below the assay's limit of detection. Solution: Ensure you lyse a sufficient number of cells per well. If necessary, measure the protein concentration of your lysate and normalize the caspase activity to the total protein amount.[14]

Q: My negative control (vehicle-treated) wells show high background fluorescence/luminescence.

Potential Cause Explanation & Solution
Sub-optimal Culture Health Unhealthy cells in the control group may already be undergoing apoptosis, leading to high basal caspase activity. Solution: Ensure cells are healthy, within a low passage number, and seeded from a culture in the exponential growth phase.[15]
Incomplete Cell Lysis Inefficient lysis can lead to inconsistent release of caspases and high background. Solution: Ensure the lysis buffer volume is appropriate for the number of cells and that the incubation on ice is sufficient (typically 10-20 minutes).[14][16]
Reagent Issues Reagents may be degraded or contaminated. Solution: Use fresh reagents. Ensure the assay buffer is prepared correctly, including any required components like DTT, which is susceptible to oxidation.[14][17]

Part 3: Experimental Protocols & Workflows

Adherence to validated protocols is essential for reproducibility.

General Experimental Workflow

G cluster_workflow Experimental Workflow for Compound Evaluation cluster_assays 5. Endpoint Assays prep 1. Compound Preparation (Dissolve in DMSO, Aliquot, Store at -80°C) treatment 4. Compound Treatment (Dose-response, Include controls) prep->treatment culture 2. Cell Culture (Select HR-deficient & proficient lines, Maintain in log phase) seeding 3. Cell Seeding (Optimize density, Plate in 96-well plates) culture->seeding seeding->treatment viability Viability Assay (MTT) (Determine IC50) treatment->viability apoptosis Apoptosis Assay (Caspase-Glo) (Confirm mechanism) treatment->apoptosis parp_assay PARP Activity Assay (Confirm target engagement) treatment->parp_assay analysis 6. Data Analysis & Interpretation viability->analysis apoptosis->analysis parp_assay->analysis

Diagram 2: General experimental workflow.
Protocol 1: MTT Cell Viability Assay

This protocol is adapted for adherent cells in a 96-well plate format.[8][9][18]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well. Incubate for 24 hours (or until cells are well-adhered and in log-phase growth).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) in a humidified incubator at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[9]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

Protocol 2: Colorimetric Caspase-3 Activity Assay

This protocol outlines the general steps for measuring caspase-3 activity from cell lysates.[12][14]

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with the compound as described above for the desired time and concentration.

  • Cell Lysis:

    • For adherent cells, wash with ice-cold PBS, then add an appropriate volume of chilled cell lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend the pellet in chilled lysis buffer.[14]

  • Incubation: Incubate the lysate on ice for 10-20 minutes.[12]

  • Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[16]

  • Assay Reaction:

    • Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

    • Add 50-100 µg of protein from your lysate to each well of a 96-well plate.

    • Prepare a reaction mix containing assay buffer and the colorimetric caspase-3 substrate (e.g., DEVD-pNA).

    • Add the reaction mix to each well containing lysate.

  • Incubation & Reading: Incubate the plate at 37°C for 1-2 hours, protected from light.[12] Measure the absorbance at 400-405 nm. The signal is proportional to the amount of pNA cleaved by active caspase-3.[12]

References

  • AACR Journals. (n.d.). PARP Inhibitors in Cancer Diagnosis and Therapy. Retrieved from [Link]

  • Frontiers Media S.A. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]

  • Gourley, C., & Matulonis, U. (2010). PARP inhibitors: its role in treatment of cancer. Journal of Clinical Oncology, 28(22), 3663-3671. Retrieved from [Link]

  • PLOS. (2014). Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (2016). How Do PARP Inhibitors Work In Cancer?. Retrieved from [Link]

  • The Royal Society. (2022). Opinion: PARP inhibitors in cancer—what do we still need to know?. Open Biology, 12(7). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Caspase-3 activity assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Accelerator MTT. (2025). How to optimize the Accelerator MTT protocol?. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). PASTA: PARP activity screening and inhibitor testing assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Flow cytometry assays measure drug-induced apoptosis in Ln229.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023). Addressing Sources of Error in the Cell Viability Measurement Process. Retrieved from [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). How to Develop Optimized PARP Inhibitor Assays?. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of PARP Inhibitor Design and Optimization. Retrieved from [Link]

  • Cell Press. (2008). Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). 1,2,3,4-Tetrahydroisoquinoline/2H-chromen-2-one conjugates as nanomolar P-glycoprotein inhibitors: Molecular determinants for affinity and selectivity over multidrug resistance associated protein 1. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats. Retrieved from [Link]

Sources

Overcoming poor mixing in large-scale 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Poor Mixing in Large-Scale Production

Welcome to the technical support guide for the synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. This resource is designed for researchers, chemical engineers, and drug development professionals involved in scaling this process from the laboratory to pilot and production scales. The synthesis, while established, presents significant challenges upon scale-up, primarily related to mixing efficiency. Inefficient mixing can lead to issues with reaction kinetics, heat and mass transfer, and ultimately, product quality and yield.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure a robust, scalable, and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs of poor mixing during the synthesis of this compound?

A1: Visual and analytical indicators can signal poor mixing. Visually, you might observe the formation of a vortex at the liquid surface, which can entrain air and create foam, compromising product quality.[3] Other signs include the accumulation of powders or crusts on the vessel walls or baffles, and the presence of stagnant zones where reactants are not being incorporated.[3] Analytically, you may see inconsistent temperature readings from different probes within the reactor, suggesting localized "hot spots" due to poor heat dissipation from exothermic steps.[4][5] In-process monitoring using Process Analytical Technology (PAT) might show variable concentration profiles across different sampling points.[6]

Q2: How does inefficient mixing specifically impact the yield and purity of the final product?

A2: Inefficient mixing directly compromises yield and purity through several mechanisms:

  • Mass Transfer Limitations: Many chemical reactions are limited by the rate at which reactants can be transported through the fluid to the reaction zone.[7][8] Poor mixing creates areas of high and low reactant concentration. This can slow the main reaction, reducing overall yield, and promote the formation of side products or impurities in areas where reactant ratios are not optimal.[9]

  • Poor Heat Transfer: The synthesis involves significant heat changes. Poor mixing prevents uniform heat distribution, leading to localized hot spots that can cause thermal degradation of reactants, intermediates, or the final product, thereby generating impurities.[4][10]

  • Crystallization & Precipitation Issues: If the product crystallizes out of the solution, poor mixing can lead to inadequate suspension of solids. This results in agglomeration, uncontrolled crystal growth, and the trapping of impurities within the crystal lattice, making purification difficult.[11]

Q3: Which stages of the synthesis are most sensitive to mixing parameters?

A3: The most sensitive stages are typically those involving multiple phases (solid-liquid), rapid and exothermic reactions, or crystallization. For the synthesis of isoquinolinone derivatives, the key steps are:

  • Reactant Dosing: The controlled addition of a reactant to the main mixture is critical. Poor mixing at the feed point can cause localized high concentrations, leading to unwanted side reactions.[2]

  • Exothermic Reaction Steps: Any step that releases significant heat requires efficient mixing to dissipate that heat evenly and prevent thermal runaway or product degradation.[4]

  • Crystallization/Precipitation: The cooling or anti-solvent addition phase to crystallize the product requires uniform suspension and temperature control to achieve the desired crystal size distribution and purity.[11]

Troubleshooting Guide: From Problem to Solution

This section addresses common problems encountered during scale-up, identifies the root causes related to mixing, and provides actionable solutions.

Problem 1: Low Yields and High Impurity Profile
Symptom Potential Mixing-Related Cause Troubleshooting & Solution
Inconsistent Yield Poor Mass Transfer: Reactants are not meeting at the molecular level in the correct stoichiometric ratio throughout the reactor volume.[7][8]1. Optimize Agitation: Increase the agitation rate to improve turbulence and bulk fluid motion. Evaluate if the impeller type is appropriate for the viscosity and phase of the reaction mixture. 2. Improve Dosing Strategy: Introduce reactants below the liquid surface near a high-shear zone (e.g., close to the impeller) to ensure rapid dispersion.[2]
High Levels of Impurities Poor Heat Transfer: Localized overheating (hot spots) is causing thermal degradation of the product or promoting temperature-sensitive side reactions.[10]1. Enhance Heat Exchange: Ensure baffles are correctly installed to break vortices and improve top-to-bottom flow, which enhances contact with the reactor jacket for better heat transfer. 2. Control Addition Rate: Slow down the feed rate of reactants for highly exothermic steps to allow the cooling system to keep up.
"Fish Eyes" or Agglomerates Insufficient Wetting/Dispersion: Powdered reagents are not being properly wetted and dispersed, leading to clumps with dry cores that do not react.[3]1. Modify Addition Method: Add powders gradually into a well-agitated region of the vessel. Avoid dumping large quantities at once. 2. Use a High-Shear Mixer: For initial dispersion, a high-shear mixer can be effective before transferring to the main reactor.
Problem 2: Inconsistent Product Crystallization and Isolation
Symptom Potential Mixing-Related Cause Troubleshooting & Solution
Wide Crystal Size Distribution Non-uniform Supersaturation & Nucleation: Inconsistent temperature profiles and poor suspension of growing crystals lead to different nucleation and growth rates throughout the vessel.1. Implement Controlled Cooling: Use a programmed, gradual cooling ramp rather than a rapid crash cool. 2. Ensure Solid Suspension: The agitation must be sufficient to keep all crystals suspended (off the vessel floor) to ensure they experience similar conditions. See the protocol below for determining minimum agitation speed.
Product Oiling Out Rapid Supersaturation: The solution becomes supersaturated too quickly, causing the product to separate as a liquid phase (oil) instead of crystallizing.[12]1. Slow Down Anti-Solvent Addition: If using an anti-solvent crystallization, add the anti-solvent at a slow, controlled rate into a well-agitated area.[11] 2. Increase Solvent Volume: Add more of the "soluble" solvent to keep the product dissolved longer during the cooling phase, allowing for more controlled crystallization.[12]
Filtration Difficulties Fine Particles or Needle-like Crystals: Poor mixing during crystallization can lead to excessive secondary nucleation, resulting in very fine particles that clog the filter.1. Reduce Agitation Speed Post-Nucleation: High shear can cause crystal breakage and secondary nucleation. Once nucleation is established, consider reducing the agitation speed to the minimum required for suspension. 2. Introduce a "Hold" Period: After cooling, hold the slurry at the final temperature for a period with gentle agitation to allow for crystal maturation (Ostwald ripening).

In-Depth Technical Guides & Protocols

Guide 1: Optimizing Reactor Configuration for Mixing

The mechanical setup of your reactor is the foundation of good mixing. The interplay between the impeller and baffles dictates the flow pattern and energy dissipation within the vessel.[13]

Impeller Selection

The choice of impeller depends on the primary mixing objective (e.g., solid suspension, gas dispersion, liquid-liquid blending).

Impeller TypeFlow PatternPrimary ApplicationPower Consumption
Pitched Blade Turbine (PBT) AxialSolid suspension, heat transferModerate
Rushton Turbine RadialGas dispersion, high shear applicationsHigh
Hydrofoil Impeller AxialBlending, solid suspensionLow
Retreat Curve Impeller TangentialGentle mixing in glass-lined vesselsLow to Moderate

For the synthesis of this compound, which often involves solid suspension and requires good heat transfer, a Pitched Blade Turbine (PBT) is generally a suitable starting point.

The Critical Role of Baffles

Operating a stirred tank reactor without baffles is highly inefficient. The swirling motion creates a deep vortex, severely reducing mixing effectiveness and introducing air. Baffles are essential to convert this rotational flow into a more complex pattern with top-to-bottom turnover.[14]

  • Standard Configuration: For low-viscosity systems, four baffles with a width of about 1/12th of the tank diameter are typically sufficient.[14]

G cluster_0 Without Baffles cluster_1 With Baffles a Vortex Formation Poor Top-to-Bottom Flow Air Entrainment a->a b Vortex Broken Good Axial & Radial Flow Uniform Mixing b->b impeller1 Impeller impeller2 Impeller PAT_Loop Reactor Large-Scale Reactor PAT_Probe PAT Probe (e.g., Raman, FBRM) Reactor->PAT_Probe In-situ Measurement Control_System Process Control System (PCS) PAT_Probe->Control_System Real-time Data (Concentration, Particle Size) Agitator_Control Agitator Speed Control Control_System->Agitator_Control Adjust RPM based on deviation from setpoint Agitator_Control->Reactor Modulate Mixing Energy

Sources

Technical Support Center: Refinement of Purification Methods for 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. The methodologies and recommendations provided herein are grounded in established chemical principles and tailored to the specific challenges associated with this polar, heterocyclic compound.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a versatile intermediate in pharmaceutical research.[1] Its purification can be challenging due to its polar nature, stemming from the hydroxyl and amide functional groups. This polarity influences its solubility and chromatographic behavior. The unique hydroxyl group, in particular, enhances its solubility and reactivity.[2]

PropertyValueSource
CAS Number 22246-05-5[3][4]
Molecular Formula C₉H₉NO₂[3][4]
Molecular Weight 163.17 g/mol [4]
Appearance Solid[5]
Storage Inert atmosphere, Room Temperature[4][5]

II. Purification Strategy Selection: A Logic-Driven Approach

The choice of purification method is critical and depends on the scale of your experiment, the nature of the impurities, and the desired final purity. Below is a workflow to guide your decision-making process.

Purification_Strategy Start Crude this compound Purity_Check Assess Purity by TLC/LC-MS Start->Purity_Check Impurity_Profile Characterize Impurities (e.g., starting materials, by-products) Purity_Check->Impurity_Profile Recrystallization Recrystallization Impurity_Profile->Recrystallization Crystalline solid with thermally stable impurities Column_Chromatography Column Chromatography Impurity_Profile->Column_Chromatography Complex mixture or oily crude Final_Purity_Check Verify Purity (e.g., HPLC, NMR) Recrystallization->Final_Purity_Check Column_Chromatography->Final_Purity_Check Final_Purity_Check->Column_Chromatography Purity <98% Pure_Product Pure Product Final_Purity_Check->Pure_Product Purity >98% Column_Chromatography_Troubleshooting Problem Chromatography Issue Streaking Streaking/Tailing Problem->Streaking No_Elution Compound Not Eluting Problem->No_Elution Poor_Separation Poor Separation Problem->Poor_Separation Solution_Streaking Add 0.1-1% Triethylamine to Mobile Phase Streaking->Solution_Streaking Solution_No_Elution Increase Mobile Phase Polarity (e.g., DCM/MeOH) Consider Alumina or C18 Column No_Elution->Solution_No_Elution Solution_Poor_Separation Re-optimize Solvent System with TLC (Rf ~0.25-0.35) Use a Shallower Gradient Poor_Separation->Solution_Poor_Separation

Sources

Technical Support Center: Navigating Variability in 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Bioactivity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the bioactivity assays for this compound. As a molecule of interest in oncology and other fields, particularly for its potential as a PARP (Poly ADP-ribose polymerase) inhibitor, consistent and reliable assay data is paramount.[1][2][3] This resource will help you navigate the common sources of variability and ensure the integrity of your experimental results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Inconsistent IC50 Values in PARP Inhibition Assays

Question: My calculated IC50 values for this compound in our enzymatic PARP assay are highly variable between experiments. What could be the cause?

Answer: Inconsistent IC50 values in enzymatic PARP assays are a frequent challenge.[1] The variability often stems from a few key factors:

  • Reagent Stability and Handling:

    • PARP Enzyme Activity: The catalytic activity of the PARP enzyme can degrade with improper storage or multiple freeze-thaw cycles. Always aliquot the enzyme upon receipt and store it at the recommended temperature. Perform a new enzyme titration if you suspect a loss of activity.

    • NAD+ Degradation: NAD+, the substrate for PARP, is sensitive to degradation. Prepare fresh NAD+ solutions for each experiment and keep them on ice.

  • Assay Conditions:

    • Incubation Time and Temperature: Minor fluctuations in incubation time and temperature can significantly impact enzyme kinetics.[1] Use a calibrated incubator and a precise timer for all incubation steps.

    • DMSO Concentration: Ensure the final concentration of DMSO (dimethyl sulfoxide), the solvent for the compound, is consistent across all wells, including controls.[1][4] High concentrations of DMSO can inhibit enzyme activity. A final concentration below 1% is generally recommended.[1]

  • Compound-Related Issues:

    • Solubility: this compound may have limited solubility in aqueous assay buffers. Precipitation of the compound at higher concentrations will lead to an inaccurate assessment of its inhibitory potential. Visually inspect your assay plates for any signs of precipitation. Consider using a solubility-enhancing agent if necessary, but validate its compatibility with the assay first.

    • Compound Stability: The stability of the compound in the assay buffer over the course of the experiment should be considered. Degradation can lead to a loss of inhibitory activity.

High Background in Cell-Based Assays

Question: I am observing high background signals in my cell-based assays (e.g., MTT, CellTiter-Glo) when testing this compound, making it difficult to determine the true effect of the compound. What are the likely causes and solutions?

Answer: High background in cell-based assays can obscure the true biological effect of your test compound. Several factors can contribute to this issue:

  • Compound Interference:

    • Color or Fluorescence: The compound itself might be colored or fluorescent, interfering with absorbance or fluorescence-based readouts.[5] To check for this, run a control plate with the compound in cell-free media. If you observe a signal, you may need to use a different assay platform (e.g., luminescence-based) or subtract the background signal from your experimental wells.

  • Cell Culture Conditions:

    • Cell Seeding Density: Inconsistent cell seeding is a major source of variability.[6] Ensure you have a homogenous cell suspension and use proper pipetting techniques to seed the same number of cells in each well.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell health.[6] To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[6]

    • Contamination: Mycoplasma or other microbial contamination can affect cell metabolism and lead to spurious results. Regularly test your cell lines for contamination.

  • Reagent and Procedural Issues:

    • Incomplete Reagent Mixing: Ensure all reagents, especially viscous ones like the MTT solubilization solution, are thoroughly mixed.

    • Incomplete Lysis: In luminescence-based assays that measure ATP (e.g., CellTiter-Glo), incomplete cell lysis will result in an underestimation of cell viability and can contribute to a high background if lysis is inconsistent.

Discrepancy Between Enzymatic and Cell-Based Assay Results

Question: this compound shows potent inhibition in my enzymatic PARP assay, but the effect is much weaker in my cell-based cytotoxicity assays. Why is there a discrepancy?

Answer: A disconnect between biochemical and cell-based assay results is a common observation in drug discovery. Several factors can explain this:

  • Cellular Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target (PARP).

  • Drug Efflux: Cancer cells can actively pump out compounds using efflux pumps like P-glycoprotein (ABCB1), reducing the intracellular concentration of the inhibitor.[7]

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • PARP Trapping Efficiency: The anticancer effect of PARP inhibitors is not solely dependent on enzymatic inhibition but also on their ability to "trap" PARP on DNA, which is a cytotoxic lesion.[8] Different PARP inhibitors have varying trapping efficiencies, which can only be assessed in a cellular context.[8] Your compound might be a potent enzymatic inhibitor but a poor PARP trapper.

  • Off-Target Effects: The compound may have other cellular effects that counteract its intended cytotoxic mechanism.

To investigate these possibilities, you could consider performing cellular thermal shift assays (CETSA) to confirm target engagement in cells or use specific inhibitors of efflux pumps to see if the potency of your compound increases.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Based on its structural similarity to other known inhibitors, the primary hypothesized mechanism of action is the inhibition of PARP enzymes, which are critical for DNA repair.[2][3] By inhibiting PARP, the compound can lead to an accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination, ultimately causing cell death through a process called synthetic lethality.[2][8]

Q2: What are the recommended cell lines for testing the anticancer activity of this compound?

Cell lines with known defects in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations (e.g., HCC1937, CAPAN-1), are particularly sensitive to PARP inhibitors and would be appropriate choices.[9] It is also beneficial to test the compound in a panel of cell lines from different cancer types (e.g., breast, ovarian, prostate) to assess its spectrum of activity.[10]

Q3: How should I prepare the stock solution of this compound?

This compound is typically soluble in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). For cell-based assays, it is crucial to make serial dilutions from the stock solution in cell culture media to achieve the desired final concentrations, ensuring the final DMSO concentration remains low and consistent across all treatments.[1]

Q4: What controls are essential for a robust bioactivity assay?

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) as the highest concentration of the test compound.

  • Untreated Control: Cells that receive no treatment.

  • Positive Control: A known inhibitor of the target (e.g., a clinically approved PARP inhibitor like Olaparib) to validate the assay's ability to detect inhibition.

  • Blank Control (for plate-based assays): Wells containing only media and assay reagents to determine the background signal.

Section 3: Experimental Protocols and Data Presentation

Workflow for Assessing Cytotoxicity

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action A Cancer Cell Culture (e.g., BRCA-mutant lines) B Compound Treatment (Dose-Response) A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Calculate IC50 Value C->D E Treat cells with IC50 concentration D->E Select potent compounds F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Western Blot (PARP cleavage, γH2AX) E->H

Caption: Workflow for assessing cytotoxicity and mechanism of action.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data should be presented in a clear and organized manner.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (72h treatment)

Cell LineCancer TypeBRCA StatusIC50 (µM)
HCC1937BreastBRCA1 mutantExample Value
CAPAN-1PancreaticBRCA2 mutantExample Value
MCF-7BreastBRCA wild-typeExample Value
HeLaCervicalBRCA wild-typeExample Value
Signaling Pathway: PARP Inhibition and Synthetic Lethality

The diagram below illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

G cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Deficient Cell + PARP Inhibitor A Single-Strand Break (SSB) B PARP-mediated BER Pathway A->B C DNA Repair & Cell Survival B->C D Single-Strand Break (SSB) E PARP Inhibited D->E F Replication Fork Collapse -> Double-Strand Break (DSB) D->F During Replication G Defective HR Repair (due to BRCA mutation) F->G H Genomic Instability & Cell Death (Apoptosis) G->H

Caption: PARP inhibition leads to synthetic lethality in BRCA-deficient cells.

By understanding the potential sources of variability and implementing the troubleshooting strategies outlined in this guide, researchers can generate more reliable and reproducible data on the bioactivity of this compound.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • O'Sullivan Coyne, G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. OncoTargets and Therapy, 15, 235–254. [Link]

  • Rodríguez-Chávez, J. L., et al. (2023). The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. PeerJ, 11, e15473. [Link]

  • Baell, J., & Walters, M. A. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today, 25(4), 657-667. [Link]

  • BMG LABTECH. (2008). PARP assay for inhibitors. Retrieved from [Link]

  • Dar’in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847. [Link]

  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10764-10773. [Link]

  • Kruegel, A. C., et al. (2017). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 3(9), 992-1001. [Link]

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Technical Support Center: Enhancing the Efficacy of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the modification of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in leveraging this versatile scaffold for therapeutic innovation. Here, we address common experimental challenges, provide detailed troubleshooting guides, and offer step-by-step protocols to streamline your research and development efforts. Our focus is on providing practical, experience-driven advice to empower you to overcome common hurdles and accelerate your discovery pipeline.

I. Foundational Knowledge: The this compound Scaffold

This compound is a key pharmacophore with a privileged structure in medicinal chemistry. Its rigid, bicyclic core provides a defined three-dimensional orientation for substituent groups, while the phenolic hydroxyl and lactam functionalities offer key hydrogen bonding interactions and opportunities for chemical modification. This scaffold is particularly prominent in the development of inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway.[1][2] Inhibition of PARP has emerged as a powerful strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[3][4]

The core objective of modifying the this compound scaffold is to enhance its potency, selectivity, and pharmacokinetic properties. This guide will walk you through the common challenges and strategic considerations for achieving these enhancements.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to provide rapid, actionable solutions to common problems encountered during the synthesis, purification, and biological evaluation of this compound derivatives.

A. Chemical Synthesis & Modification

Question 1: I am having trouble with the initial synthesis of the this compound core. What are some common pitfalls?

Answer: The synthesis of the core structure can be challenging, often with issues related to yield and purity.[5][6][7] A common route involves a Friedel-Crafts reaction, which can be sensitive to reaction conditions.[7]

  • Troubleshooting Guide:

    • Low Yield:

      • Moisture: Ensure all glassware is oven-dried and reagents are anhydrous. The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.

      • Reaction Temperature: The temperature of the Friedel-Crafts reaction is critical. Too low, and the reaction may be sluggish; too high, and you risk side product formation. Monitor the reaction closely and optimize the temperature profile.

      • Stoichiometry of Catalyst: The molar ratio of the Lewis acid to the starting material is crucial. An excess is often required, but too much can lead to charring and side reactions. Titrate the amount of catalyst to find the optimal balance.

    • Impurity Profile:

      • Isomer Formation: Depending on the precursors, you may encounter the formation of regioisomers.[8] Careful control of reaction conditions and purification by column chromatography or recrystallization is often necessary to isolate the desired 7-hydroxy isomer.[9]

      • Starting Material Contamination: Ensure the purity of your starting materials. Impurities can interfere with the reaction and complicate purification.

Question 2: I am attempting to modify the 7-hydroxyl group via etherification (e.g., Williamson ether synthesis) and am getting low yields and side products. What can I do?

Answer: Etherification of the phenolic hydroxyl group is a common strategy to improve properties like metabolic stability and cell permeability. However, the Williamson ether synthesis can be problematic with this substrate.[10][11][12]

  • Troubleshooting Guide:

    • Incomplete Deprotonation: The phenolic proton must be fully removed to form the nucleophilic phenoxide.

      • Choice of Base: A strong base like sodium hydride (NaH) is often used. Ensure the NaH is fresh and handled under an inert atmosphere. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can be a milder, effective alternative.[11]

      • Solvent: Use a dry, polar aprotic solvent such as DMF or THF to ensure the solubility of the phenoxide and prevent protonation.

    • Side Reactions:

      • O- vs. C-Alkylation: While O-alkylation is desired, C-alkylation at the ortho position to the hydroxyl group can occur. Using a less reactive alkylating agent or a bulkier base can sometimes favor O-alkylation.

      • Elimination: If using a secondary or tertiary alkyl halide, elimination reactions can compete with substitution. Whenever possible, use a primary alkyl halide.[10]

    • Reaction Conditions:

      • Temperature: Running the reaction at elevated temperatures can promote side reactions. Start at room temperature and gently heat if necessary, monitoring by TLC.

Question 3: My Suzuki coupling reaction to introduce an aryl group at a halogenated position of the isoquinolinone ring is not working well. What are the key parameters to optimize?

Answer: Suzuki coupling is a powerful tool for creating C-C bonds. Success often hinges on the careful selection of catalyst, base, and solvent.

  • Troubleshooting Guide:

    • Catalyst Choice: The palladium catalyst is critical. Pd(PPh₃)₄ is a common choice, but other catalysts with different phosphine ligands (e.g., XPhos, SPhos) may be more effective for your specific substrate. Consider screening a panel of catalysts.

    • Base Selection: The choice of base is crucial for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base can be substrate-dependent.

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The ratio can affect the reaction rate and yield.

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

Question 4: I need to protect the secondary amine in the lactam ring for a specific reaction. What is the best protecting group strategy?

Answer: The lactam nitrogen is generally less reactive than a typical secondary amine. However, for certain reactions, protection may be necessary. The tert-butyloxycarbonyl (Boc) group is a common choice.[13][14]

  • Troubleshooting Guide:

    • Incomplete Protection:

      • Reagent: Use di-tert-butyl dicarbonate (Boc₂O) as the Boc source.

      • Base/Catalyst: A base like triethylamine (TEA) or a catalyst like 4-dimethylaminopyridine (DMAP) is often required to facilitate the reaction.[13]

      • Reaction Conditions: The reaction may require gentle heating to proceed to completion.

    • Difficult Deprotection:

      • Acidic Conditions: The Boc group is typically removed with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).[13][15]

      • Scavengers: The t-butyl cation formed during deprotection can alkylate other nucleophilic sites on your molecule. The use of a scavenger like triethylsilane or anisole is recommended to trap this cation.[13]

B. Purification & Stability

Question 5: My final compound is difficult to purify. I see persistent impurities in my NMR and LC-MS.

Answer: Purification of isoquinolinone derivatives can be challenging due to their polarity and potential for multiple hydrogen bonding interactions.[9][16][17]

  • Troubleshooting Guide:

    • Column Chromatography:

      • Solvent System: Experiment with different solvent systems. A gradient elution is often necessary. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase can improve separation.

      • Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 silica.

    • Recrystallization:

      • Solvent Screening: A systematic screen of different solvents and solvent mixtures is key to finding the right conditions for recrystallization.

    • Preparative HPLC: For very challenging separations, preparative HPLC can be a powerful tool to obtain highly pure material.[9]

Question 6: I am concerned about the stability of the 7-hydroxyl group. How can I prevent degradation of my compounds during storage?

Answer: Phenolic compounds can be susceptible to oxidation, especially when exposed to light and air.[18][19][20]

  • Troubleshooting Guide:

    • Storage Conditions:

      • Inert Atmosphere: Store solid samples and solutions under an inert atmosphere (e.g., argon or nitrogen).

      • Low Temperature: Store at low temperatures (-20°C or -80°C) to slow down degradation.

      • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.[20]

    • Antioxidants: For solutions, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

C. Biological Evaluation

Question 7: I am running a PARP inhibition assay and am getting inconsistent IC₅₀ values. What are the likely causes?

Answer: Inconsistent IC₅₀ values in PARP assays are a common frustration. The issue often lies in the assay setup and execution.[21]

  • Troubleshooting Guide:

    • Reagent Variability: Use high-quality, fresh reagents. Different lots of PARP enzyme can have varying activity.[21]

    • Assay Conditions: Maintain consistent incubation times, temperatures, and buffer compositions.

    • DMSO Concentration: Keep the final DMSO concentration constant across all wells, typically below 1%, as higher concentrations can inhibit the enzyme.[21]

    • Compound Solubility: Ensure your compound is fully dissolved in the assay buffer. Precipitation will lead to inaccurate results.

Question 8: My cell-based assay for PARP activity shows a high background signal. How can I reduce this?

Answer: High background in cell-based PARP assays can obscure the true signal from your compound.[21]

  • Troubleshooting Guide:

    • Compound Interference: Your test compound may be inherently fluorescent or colored, interfering with the assay readout. Run a control with the compound in the absence of cells or key reagents to check for this.

    • Washing Steps: In ELISA-based formats, ensure thorough and consistent washing steps to remove non-specifically bound antibodies or reagents.[21]

    • Reagent Concentrations: Optimize the concentrations of your detection reagents to minimize background while maintaining a good signal-to-noise ratio.

Question 9: How do I interpret the difference between enzymatic IC₅₀ and cellular EC₅₀ for my PARP inhibitors?

Answer: It is common to see a discrepancy between the potency of a compound in a biochemical (enzymatic) assay and a cell-based assay.

  • Key Considerations:

    • Cell Permeability: A potent compound in an enzymatic assay may have poor cell permeability, resulting in a weaker effect in a cellular context.

    • Efflux Pumps: The compound may be a substrate for cellular efflux pumps, which actively remove it from the cell, reducing its intracellular concentration.

    • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

    • PARP Trapping: Some PARP inhibitors exert their cytotoxic effects not just by inhibiting the enzyme's catalytic activity, but also by "trapping" the PARP enzyme on the DNA.[21] This trapping efficiency can be a better predictor of anti-cancer activity than the enzymatic IC₅₀ alone.[21][22]

Question 10: I am observing off-target effects with my isoquinolinone-based PARP inhibitors. How can I investigate and mitigate this?

Answer: While the isoquinolinone scaffold can be tailored for PARP1/2, off-target activities, particularly against kinases, have been reported for some PARP inhibitors.[23][24]

  • Strategies for Investigation and Mitigation:

    • Kinase Profiling: Screen your lead compounds against a panel of kinases to identify potential off-target interactions.

    • Structure-Activity Relationship (SAR) Studies: Systematically modify your compound and assess the impact on both on-target (PARP) and off-target (e.g., kinase) activity. This can help identify the structural features responsible for the off-target effects.

    • Computational Modeling: Use molecular docking and other computational tools to predict potential off-target binding and guide the design of more selective inhibitors.

III. Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of 7-Alkoxy-3,4-dihydro-2H-isoquinolin-1-one
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes under an argon atmosphere.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 60 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cell-Based PARP Activity Assay (General Workflow)
  • Seed cells (e.g., a cancer cell line with a known BRCA mutation) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of your test compound for a specified period (e.g., 24-72 hours).

  • Induce DNA damage using a reagent like H₂O₂ or a topoisomerase inhibitor.

  • Lyse the cells and measure PARP activity using a commercially available ELISA or fluorescence-based kit that detects the formation of poly(ADP-ribose) (PAR).[25]

  • Plot the PARP activity against the compound concentration and determine the EC₅₀ value.

IV. Visualization of Workflows and Concepts

Diagram 1: General Workflow for Modifying this compound

G cluster_synthesis Synthesis & Modification cluster_purification Purification cluster_evaluation Biological Evaluation Core This compound Core Mod_OH Modification at 7-OH (e.g., Etherification) Core->Mod_OH Mod_Ring Modification of Aromatic Ring (e.g., Suzuki Coupling) Core->Mod_Ring Mod_N Modification at N-2 (e.g., Alkylation) Core->Mod_N Chromatography Column Chromatography Mod_OH->Chromatography Mod_Ring->Chromatography Mod_N->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Enzymatic_Assay Enzymatic PARP Assay (IC50 Determination) Recrystallization->Enzymatic_Assay Cellular_Assay Cell-Based PARP Assay (EC50 Determination) Recrystallization->Cellular_Assay ADME_Tox ADME/Tox Profiling Cellular_Assay->ADME_Tox

Caption: A generalized workflow for the synthesis, modification, purification, and biological evaluation of novel derivatives of this compound.

Diagram 2: Troubleshooting Logic for a Failing Suzuki Coupling Reaction

G Start Suzuki Reaction Fails Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Base Is the Base Appropriate? Start->Check_Base Check_Solvent Is the Solvent System Optimal? Start->Check_Solvent Check_Degassing Was Degassing Thorough? Start->Check_Degassing Solution_Catalyst Screen Different Pd Catalysts/Ligands Check_Catalyst->Solution_Catalyst Solution_Base Try Alternative Bases (e.g., Cs2CO3, K3PO4) Check_Base->Solution_Base Solution_Solvent Adjust Solvent Ratio (Organic/Aqueous) Check_Solvent->Solution_Solvent Solution_Degassing Repeat Degassing (e.g., Freeze-Pump-Thaw) Check_Degassing->Solution_Degassing

Caption: A decision tree for troubleshooting common issues in Suzuki coupling reactions involving the isoquinolinone scaffold.

V. Quantitative Data Summary

The following table summarizes representative IC₅₀ values for various PARP inhibitors with an isoquinolinone or related core, providing a benchmark for your own compounds.

Compound ClassPARP1 IC₅₀ (nM)Cell-Based Potency (e.g., MDA-MB-436, BRCA1-/-)Reference
Isoquinolinone Analogs0.6 - 82< 0.3 nM - μM range[1],[26]
Naphthyridinone Analogs~1Potent antiproliferative activity[26]
Olaparib0.5 - 1~10 nM[22],[27]
Rucaparib0.5 - 1~20 nM[22],[27]
Talazoparib0.5 - 1~1 nM[22],[27]

Note: IC₅₀ and cell-based potency values can vary depending on the specific assay conditions and cell line used.

VI. Concluding Remarks

The this compound scaffold remains a highly promising starting point for the development of novel therapeutics, particularly in the realm of PARP inhibition. Successful drug discovery in this space requires a combination of rational design, robust synthetic chemistry, and rigorous biological evaluation. This technical support guide is intended to be a living document, and we encourage you to reach out with new challenges and insights as you advance your research. By sharing our collective experience, we can more effectively translate the potential of this remarkable scaffold into impactful medicines.

References

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  • ResearchGate. (n.d.). Selectivity of PARP inhibitors. Published IC50 values of PARP.... [Table from a publication]. Retrieved from [Link]

  • ResearchGate. (n.d.). PARPi IC50 values for PARP family members. [Image from a publication]. Retrieved from [Link]

  • Antolin, A. A., et al. (2015). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 6(32), 32897–32909. [Link]

  • MDPI. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Retrieved from [Link]

  • Li, Y., et al. (2021). Revealing biomarkers associated with PARP inhibitors based on genetic interactions in cancer genome. Briefings in Bioinformatics, 22(5), bbab210. [Link]

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  • Google Patents. (n.d.). CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H).
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  • PubMed. (2022). Assessment of the stability of compounds belonging to neglected phenolic classes and flavonoid sub-classes using reaction kinetic modeling. Retrieved from [Link]

  • PubMed. (2005). On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability in total phenolic compounds of the ethanolic extract under various conditions. [Image from a publication]. Retrieved from [Link]

  • PubMed. (2023). Stability and antioxidant activity of phenolic compounds during in vitro digestion. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the quest for novel molecules with significant antioxidant potential is a cornerstone of research into mitigating oxidative stress-related pathologies. Among the myriad of heterocyclic scaffolds, isoquinolinones represent a promising class of compounds. This guide provides an in-depth comparative analysis of the antioxidant capacity of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, a phenolic derivative of the dihydroisoquinolinone core. While specific quantitative antioxidant data for this particular molecule is not extensively available in the public domain, this guide will leverage established structure-activity relationships, detail rigorous experimental protocols for its evaluation, and provide a comparative framework against well-characterized antioxidant compounds.

Introduction: The Significance of Antioxidant Profiling in Drug Development

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a host of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can neutralize these harmful species, making the discovery and characterization of new antioxidant compounds a critical endeavor. This compound presents a compelling case for investigation due to its structural features, notably the presence of a phenolic hydroxyl group, which is a well-established radical-scavenging moiety.[1][2] This guide serves as a comprehensive resource for researchers aiming to elucidate the antioxidant potential of this and similar molecules.

Structural Rationale for Antioxidant Activity

The antioxidant capacity of this compound is predicated on its chemical structure. The key features contributing to its predicted antioxidant activity are:

  • Phenolic Hydroxyl Group: The hydroxyl group at the 7-position is the primary driver of antioxidant activity. Phenolic compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and forming a relatively stable phenoxyl radical.[1]

  • Isoquinolinone Core: The aromatic nature of the isoquinolinone ring system can help to stabilize the resulting phenoxyl radical through resonance, which is a key characteristic of effective antioxidants.

  • Electron-Donating Groups: The lactam functionality within the dihydroisoquinolinone ring may influence the electron density of the aromatic system, potentially modulating the hydrogen-donating ability of the phenolic hydroxyl group.

The presence of a free hydroxyl group is a significant feature for the inhibition of lipid peroxidation and radical scavenging in benzylisoquinoline alkaloids.[3]

Comparative Framework: Benchmarking Against Established Antioxidants

To contextualize the potential antioxidant capacity of this compound, a comparative analysis against a panel of well-characterized antioxidants is essential. This guide proposes a comparison with:

  • Quercetin: A flavonoid renowned for its potent antioxidant and anti-inflammatory properties, serving as a high-potency benchmark.[2]

  • Berberine: An isoquinoline alkaloid with demonstrated antioxidant activities, providing a structurally related, albeit more complex, comparator.[1][4][5]

  • Hydroquinone: A simple diphenolic compound that serves as a fundamental example of a phenolic antioxidant.

Table 1: Comparative Antioxidant Activities of Selected Compounds (DPPH Assay)
CompoundIC50 (µM)Source(s)
This compound Data not available-
Quercetin~4.4 - 7.0[2]
Berberine>500 (low activity)[4][6]
Hydroquinone~16-22[7]

Note: IC50 values can vary between studies due to different experimental conditions. The values presented are for comparative purposes.

Experimental Protocols for Determining Antioxidant Capacity

To empower researchers to generate robust and reproducible data for this compound, this section provides detailed, step-by-step protocols for three widely accepted antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Ensure the solution is freshly made and protected from light.

  • Sample Preparation: Dissolve this compound and comparator compounds in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. Prepare a series of dilutions from the stock solutions.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the control, add 50 µL of the solvent to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant's concentration and potency.[8][9]

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound and comparator compounds in a suitable solvent.

  • Reaction Mixture: Add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

ABTS Radical Cation Decolorization Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a series of dilutions of this compound and comparator compounds.

  • Reaction Mixture: In a 96-well plate, add 10 µL of each sample dilution to 190 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.

FRAP Assay Workflow

Interpreting the Data and Structure-Activity Relationships

The data generated from these assays will provide a comprehensive profile of the antioxidant capacity of this compound. It is anticipated that its activity will be influenced by the ease with which the phenolic proton can be abstracted. The electronic environment of the isoquinolinone ring system will play a crucial role in this.

A comparison with the benchmark compounds will be particularly insightful. For instance, a higher IC50 value in the DPPH assay compared to quercetin would suggest a lower hydrogen-donating ability. The results from the FRAP assay will shed light on its reducing power. By comparing the results across the different assays, a more complete picture of the antioxidant mechanism (e.g., hydrogen atom transfer vs. single electron transfer) can be inferred.

Conclusion and Future Directions

While further experimental investigation is required to definitively quantify the antioxidant capacity of this compound, its chemical structure strongly suggests it possesses antioxidant properties. This guide provides the necessary theoretical framework and practical protocols for researchers to undertake a thorough evaluation. Future studies should also consider cell-based assays to assess the compound's ability to mitigate oxidative stress in a more biologically relevant context. The exploration of this and other isoquinolinone derivatives could lead to the discovery of novel therapeutic agents for the treatment of oxidative stress-related diseases.

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A Comparative In Vivo Validation Guide: The Neuroprotective Efficacy of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor, as a neuroprotective agent. We will objectively compare its performance against established neuroprotective drugs, Edaravone and Nimodipine, supported by detailed experimental protocols and a robust rationale for each methodological choice. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel neurotherapeutics.

Introduction: Targeting a Critical Node in Neuronal Death Cascades

Ischemic stroke triggers a complex cascade of events leading to neuronal death, including excitotoxicity, oxidative stress, and inflammation. A pivotal mediator in this process is the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme that responds to DNA damage.[1][2] While essential for DNA repair under normal physiological conditions, its hyperactivation following severe ischemic injury leads to a catastrophic depletion of cellular energy stores (NAD+ and ATP), culminating in necrotic and apoptotic cell death.[2][3]

This compound belongs to a class of isoquinolinone-based PARP inhibitors designed to penetrate the brain and interrupt this self-destructive cycle.[4] Its therapeutic hypothesis is centered on the premise that by inhibiting PARP-1 overactivation, it can preserve cellular energy, reduce inflammation, and ultimately salvage neurons within the ischemic penumbra, the region of moderately affected tissue surrounding the core infarct.

Proposed Mechanism of Action

The primary neuroprotective mechanism of this compound is the competitive inhibition of the PARP-1 enzyme. Following an ischemic insult, massive DNA strand breaks trigger PARP-1 activation. By blocking this, the compound prevents the synthesis of large poly(ADP-ribose) (PAR) polymers, thereby averting the rapid consumption of NAD+ and subsequent energy failure that leads to cell death.

G cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Ischemia Ischemic Insult (e.g., MCAO) OxidativeStress Oxidative Stress & DNA Damage Ischemia->OxidativeStress PARP_Activation PARP-1 Hyperactivation OxidativeStress->PARP_Activation NAD_Depletion NAD+ / ATP Depletion PARP_Activation->NAD_Depletion CellDeath Neuronal Apoptosis & Necrosis NAD_Depletion->CellDeath Neuroprotection Neuroprotection & Neuronal Survival Compound 7-Hydroxy-3,4-dihydro-2H- isoquinolin-1-one PARP_Inhibition PARP-1 Inhibition Compound->PARP_Inhibition PARP_Inhibition->PARP_Activation Blocks PARP_Inhibition->Neuroprotection

Comprehensive in vivo experimental workflow.
Detailed Methodologies

A. Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

  • Subjects: Male Sprague-Dawley rats (280-320g). The use of young, healthy animals provides a consistent baseline, though aged animals or those with comorbidities can be considered for more clinically relevant models. [5]2. Anesthesia: Induce anesthesia with 3.5% isoflurane and maintain at 1.5-2.0% in a 70:30 nitrous oxide/oxygen mixture. Monitor core body temperature and maintain at 37.0 ± 0.5°C throughout the procedure.

  • Surgical Procedure:

    • Perform a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a 4-0 nylon monofilament suture with a silicon-coated tip into the ICA.

    • Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA). [5] * After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

    • Suture the incision and allow the animal to recover. Sham-operated animals undergo the same procedure without filament insertion.

B. Drug Administration

  • Grouping: Randomly assign animals to the following groups (n=10-12 per group):

    • Sham + Vehicle

    • tMCAO + Vehicle

    • tMCAO + this compound

    • tMCAO + Edaravone

    • tMCAO + Nimodipine

  • Dosing & Route: Doses should be based on prior pharmacokinetic studies. As a starting point for the PARP inhibitor, a regimen of 0.1–10 mg/kg administered intraperitoneally (i.p.) can be used, with the first dose given at the onset of reperfusion. [4]3. Causality: Administering the first dose at reperfusion is clinically relevant, as it mimics a scenario where a patient receives treatment after arriving at a hospital. This timing specifically tests the drug's ability to halt the injury cascade that accelerates once blood flow is restored.

C. Behavioral Assessments

These tests are chosen to provide a quantitative measure of sensorimotor deficits and recovery, which are directly correlated with the function of the brain regions affected by MCAO. [6][7][8]

  • Modified Neurological Severity Score (mNSS):

    • Protocol: A composite score (0-18 for rats) evaluating motor, sensory, reflex, and balance functions. [6][9]One point is given for the inability to perform a task. Testing is performed at 24h, 3d, 7d, and 14d post-MCAO.

    • Rationale: Provides a global assessment of neurological deficit and is highly sensitive in the acute phase post-stroke. [10]

  • Rotarod Test:

    • Protocol: Place the rat on a rotating rod with accelerating speed (e.g., 4 to 40 RPM over 5 minutes). Record the latency to fall. [9][10]Animals are trained for 3 days prior to surgery to establish a stable baseline.

    • Rationale: This test is a sensitive and objective measure of motor coordination and balance, functions often impaired by ischemic damage to the striatum and sensorimotor cortex. [7]

  • Foot-Fault (Grid Walking) Test:

    • Protocol: Allow the rat to traverse an elevated grid (2.5 cm squares). Count the total number of steps and the number of times the contralateral (left) hindlimb or forelimb slips through the grid over a 1-minute period. [6] * Rationale: Specifically assesses limb placement and coordination, revealing subtle sensorimotor deficits that might be missed in global tests. An increase in contralateral foot faults is a direct indicator of unilateral stroke injury.

D. Histological and Molecular Analysis (Endpoint)

At day 14, animals are euthanized for brain tissue analysis. This provides the definitive, quantitative evidence of neuroprotection. [11]

  • Infarct Volume Measurement:

    • Protocol: Section the brain into 2mm coronal slices and incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Healthy, viable tissue stains red, while the infarcted area remains white.

    • Rationale: TTC staining is a rapid and reliable method to quantify the volume of the ischemic lesion, providing the primary endpoint for assessing neuroprotective efficacy.

  • Neuronal Survival (Immunohistochemistry):

    • Protocol: Perfuse animals with 4% paraformaldehyde. Process brain tissue for paraffin embedding or cryosectioning. Stain sections with an antibody against NeuN (a marker for mature neurons). [12][13] * Rationale: Quantifying the density of NeuN-positive cells in the ischemic penumbra provides a direct measure of neuronal salvation. A higher count in treated animals compared to vehicle controls demonstrates a direct neuroprotective effect at the cellular level. [11][14]

  • Target Engagement (PAR Staining):

    • Protocol: Perform immunohistochemistry on brain sections using an antibody specific for poly(ADP-ribose) (PAR), the product of PARP activity.

    • Rationale: This is a critical self-validating step. A significant reduction in PAR accumulation in the ischemic tissue of animals treated with this compound, compared to the vehicle group, confirms that the drug reached its target and effectively inhibited the enzyme in vivo. [4]

Synthesizing the Evidence: From Mechanism to Functional Outcome

The ultimate validation of a neuroprotective agent lies in its ability to translate a specific molecular action into a tangible improvement in functional recovery. The experimental design outlined above directly links these components.

G cluster_mechanism Molecular Level cluster_cellular Cellular Level cluster_functional Functional Level Compound 7-Hydroxy-3,4-dihydro- 2H-isoquinolin-1-one Target Inhibition of PARP-1 (Validated by ↓ PAR staining) Compound->Target Energy Preservation of Cellular Energy (NAD+) Target->Energy Leads to Apoptosis Reduced Apoptosis (Validated by ↑ NeuN staining) Energy->Apoptosis Infarct Reduced Infarct Volume (Validated by TTC staining) Apoptosis->Infarct Recovery Improved Neurological Function (Validated by ↓ mNSS, ↑ Rotarod time) Infarct->Recovery Results in

Logical validation pathway from molecule to behavior.

By demonstrating that this compound (1) engages its target (reduced PAR), (2) produces the expected cellular effect (increased neuronal survival and smaller infarcts), and (3) results in a measurable functional benefit (improved behavioral scores) that is superior to or competitive with established agents, a compelling case can be made for its continued development as a novel therapy for ischemic stroke.

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The Synthetic Efficacy of 7-Hydroxy-3,4-dihydro-2(1H)-quinolin-2-one in Aripiprazole Production: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparison of the synthetic routes to the atypical antipsychotic agent, aripiprazole, with a primary focus on the efficacy of utilizing 7-hydroxy-3,4-dihydro-2(1H)-quinolin-2-one as a key precursor. Alternative synthetic strategies are also evaluated, supported by experimental data to inform process optimization and development.

Introduction to Aripiprazole and its Synthesis

Aripiprazole, marketed under the brand name Abilify among others, is a widely prescribed medication for the treatment of schizophrenia, bipolar disorder, and as an adjunctive therapy for major depressive disorder.[1][2] Its unique pharmacological profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors, distinguishes it from other atypical antipsychotics.[1][2] The intricate synthesis of aripiprazole necessitates a careful selection of precursors and reaction conditions to ensure high yield and purity of the final active pharmaceutical ingredient (API).

A prevalent and well-documented synthetic pathway to aripiprazole involves the coupling of two key intermediates: a substituted quinolinone moiety and 1-(2,3-dichlorophenyl)piperazine.[3][4][5] This guide will dissect the synthesis commencing from 7-hydroxy-3,4-dihydro-2(1H)-quinolin-2-one, a foundational building block for the quinolinone portion of aripiprazole.

Core Synthetic Pathway: Leveraging 7-Hydroxy-3,4-dihydro-2(1H)-quinolin-2-one

The synthesis of aripiprazole from 7-hydroxy-3,4-dihydro-2(1H)-quinolin-2-one is a two-step process. The initial step involves the alkylation of the hydroxyl group, followed by the N-alkylation of 1-(2,3-dichlorophenyl)piperazine.

Step 1: Synthesis of 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolin-2-one

The first stage of this synthetic route is the etherification of 7-hydroxy-3,4-dihydro-2(1H)-quinolin-2-one with a suitable four-carbon linker, typically 1,4-dibromobutane. This reaction introduces the butoxy chain that will later connect to the piperazine ring.

Experimental Protocol:

  • A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolin-2-one, an excess of 1,4-dibromobutane (e.g., 3 molar equivalents), and a base such as potassium carbonate is prepared in a suitable solvent, for instance, water or dimethylformamide (DMF).[4][6][7][8]

  • The reaction mixture is heated to reflux for several hours (e.g., 3 hours in water).[6][8]

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent like dichloromethane.[6]

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by evaporation.[6]

  • The resulting crude product, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolin-2-one, is then purified, commonly through recrystallization from a solvent system such as n-hexane and ethanol.[6]

The purity of this intermediate is crucial as it directly impacts the quality of the final aripiprazole product.[9] High-performance liquid chromatography (HPLC) is often employed to ascertain a purity level of over 98%.[9]

Step 2: Synthesis of Aripiprazole

The second and final step is the condensation of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolin-2-one with 1-(2,3-dichlorophenyl)piperazine.

Experimental Protocol:

  • A suspension of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolin-2-one and 1-(2,3-dichlorophenyl)piperazine (or its hydrochloride salt) is prepared in a solvent such as acetonitrile or ethanol.[4][10]

  • A base, for example, triethylamine or anhydrous sodium carbonate, is added to the mixture.[4][10] In some procedures, sodium iodide is also added to facilitate the reaction.[4]

  • The reaction mixture is refluxed for an extended period, typically around 12 hours.[10]

  • After the reaction is complete, the resulting solid is filtered.

  • The crude aripiprazole is then purified by recrystallization from a suitable solvent like ethanol to yield the final product.[10]

This synthetic route has been optimized to achieve high yields and purity. For instance, one study reported a yield of 85% with an HPLC purity of 99.32%.[10] Another patent describes a process with a yield of 92.8% and a purity of 99%.[11]

Synthetic Pathway of Aripiprazole from 7-Hydroxy-3,4-dihydro-2(1H)-quinolin-2-one

G cluster_0 Step 1: Etherification cluster_1 Step 2: N-Alkylation 7-Hydroxy-3,4-dihydro-2(1H)-quinolin-2-one 7-Hydroxy-3,4-dihydro-2(1H)-quinolin-2-one 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolin-2-one 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolin-2-one 7-Hydroxy-3,4-dihydro-2(1H)-quinolin-2-one->7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolin-2-one K2CO3, Reflux 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolin-2-one Aripiprazole Aripiprazole 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolin-2-one->Aripiprazole Base (e.g., Na2CO3), Reflux 1-(2,3-Dichlorophenyl)piperazine 1-(2,3-Dichlorophenyl)piperazine 1-(2,3-Dichlorophenyl)piperazine->Aripiprazole G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor G-protein coupled Dopamine_Release->D2_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Cellular_Response Modulated Cellular Response cAMP->Cellular_Response Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonist (Stabilizes)

Caption: Aripiprazole's modulation of the D2 receptor signaling pathway.

Conclusion

The synthesis of aripiprazole via 7-hydroxy-3,4-dihydro-2(1H)-quinolin-2-one is a robust and high-yielding method, making it a preferred route in pharmaceutical manufacturing. While alternative precursors and synthetic strategies exist, each with its own set of advantages, the quinolinone-based approach remains a cornerstone of aripiprazole production. The selection of a specific synthetic pathway will ultimately depend on a variety of factors including cost, availability of starting materials, desired purity profile, and environmental considerations. Understanding the nuances of each route is paramount for researchers and drug development professionals seeking to optimize the synthesis of this important therapeutic agent.

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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to PARP Inhibitors: From Foundational Scaffolds to Clinical Powerhouses

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have carved out a significant niche, particularly in treating cancers with deficiencies in DNA repair mechanisms like BRCA1/2 mutations. This guide provides a comparative analysis of PARP inhibitors, starting from a foundational chemical scaffold, 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, and expanding to the clinically approved drugs that have revolutionized patient care. We will explore the nuances of their mechanism, potency, and the experimental rationale that propelled their development.

The Central Role of PARP in DNA Repair and Cancer

Poly (ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2, is a family of enzymes critical to the base excision repair (BER) pathway, a primary mechanism for repairing DNA single-strand breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes a chain of poly (ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is defective. When PARP is inhibited in these cells, the unrepaired SSBs accumulate and degenerate into toxic DSBs during replication. Since the HR pathway is non-functional, the cell cannot repair these DSBs, leading to genomic instability and cell death. This concept, where a deficiency in two different pathways simultaneously leads to cell death, is known as synthetic lethality , and it forms the therapeutic backbone of PARP inhibition.

PARP Inhibition and Synthetic Lethality Mechanism of PARP Inhibition and Synthetic Lethality cluster_normal_cell Normal Cell (Functional HR) cluster_brca_mutant_cell BRCA-Mutant Cancer Cell (Defective HR) ssb1 DNA Single-Strand Break (SSB) parp_recruitment1 PARP1 Binds SSB ssb1->parp_recruitment1 par_synthesis1 PAR Chain Synthesis parp_recruitment1->par_synthesis1 ber_recruitment1 BER Protein Recruitment par_synthesis1->ber_recruitment1 ssb_repair1 SSB Repaired ber_recruitment1->ssb_repair1 dsb1 DNA Double-Strand Break (DSB) hr_repair1 Homologous Recombination (HR) Repair dsb1->hr_repair1 cell_survival1 Cell Survival hr_repair1->cell_survival1 ssb2 DNA Single-Strand Break (SSB) parp_trapping PARP1 Trapped on DNA ssb2->parp_trapping parpi PARP Inhibitor parpi->parp_trapping replication_fork_collapse Replication Fork Collapse parp_trapping->replication_fork_collapse dsb2 DSB Formation replication_fork_collapse->dsb2 hr_defective Defective HR Repair dsb2->hr_defective cell_death Synthetic Lethality (Apoptosis) hr_defective->cell_death

Caption: The principle of synthetic lethality in BRCA-mutant cancer cells.

The Dihydroisoquinolinone Scaffold: A Foundation for Inhibition

At the heart of many pioneering PARP inhibitors lies a simple heterocyclic core: the dihydroisoquinolinone scaffold. This compound is a prime example of this foundational structure.

Why is this scaffold important? The efficacy of a PARP inhibitor hinges on its ability to occupy the nicotinamide-binding pocket of the enzyme's catalytic domain, competitively blocking the substrate, nicotinamide adenine dinucleotide (NAD+). The dihydroisoquinolinone core acts as a pharmacophore , mimicking the nicotinamide moiety of NAD+. Its lactam (cyclic amide) structure is crucial for forming key hydrogen bonds with the amino acid residues (like Gly863 and Ser904) in the PARP active site, effectively anchoring the inhibitor.

However, this compound itself is not a potent drug. Its binding affinity is modest, and it lacks the sophisticated chemical extensions needed for high potency, selectivity, and favorable pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). It represents a starting point—a lead structure from which medicinal chemists build highly effective drugs. The evolution from this simple scaffold to clinical candidates involves intricate structure-activity relationship (SAR) studies, where modifications are systematically made to enhance performance.

Comparative Analysis: From a Simple Scaffold to Potent Clinical Drugs

The journey from a basic scaffold to a clinically approved PARP inhibitor involves extensive chemical modifications designed to enhance potency, modulate PARP trapping, and improve drug-like properties. Below is a comparison of leading PARP inhibitors, highlighting their structural evolution and performance.

A. Olaparib (Lynparza®)
  • Structural Features: Olaparib features a phthalazinone core, a more complex heterocyclic system than the simple dihydroisoquinolinone. This core is attached to a fluorobenzyl group and a cyclopropylcarbonylpiperazine moiety. These additions are critical for optimizing interactions within the PARP active site and improving physicochemical properties.

  • Mechanism & Potency: Olaparib is a potent inhibitor of PARP1, PARP2, and PARP3, with IC50 values of approximately 5 nM, 1 nM, and 4 nM, respectively, in cell-free assays.[1] It was the first PARP inhibitor to gain FDA approval.[1][2]

  • PARP Trapping: Olaparib is considered a moderate PARP trapper. It stabilizes the PARP-DNA complex, but less potently than some newer inhibitors.[3] This trapping activity is a key contributor to its cytotoxicity.[3]

B. Rucaparib (Rubraca®)
  • Structural Features: Rucaparib is built around an indole carboxamide scaffold. This structure was optimized from a series of diverse chemical classes to enhance antitumor activity when combined with chemotherapy.

  • Mechanism & Potency: Rucaparib is a potent inhibitor of PARP1, PARP2, and PARP3.[4][5] It exhibits a high binding affinity for PARP1 with a Ki (inhibition constant) of 1.4 nM.[4][6]

  • PARP Trapping: Rucaparib's PARP trapping ability is comparable to that of olaparib.[7]

C. Niraparib (Zejula®)
  • Structural Features: Niraparib has a unique indazole-based structure. This design contributes to its high potency and distinct pharmacokinetic profile.

  • Mechanism & Potency: Niraparib is a selective and potent inhibitor of PARP1 and PARP2.[8]

  • PARP Trapping: Niraparib is a more potent PARP trapper than olaparib and rucaparib.[3][8] Its ability to trap PARP contributes significantly to its cytotoxic effects.[3] It is also noted for its large volume of distribution and ability to cross the blood-brain barrier in preclinical models.[9]

D. Talazoparib (Talzenna®)
  • Structural Features: Talazoparib incorporates a complex fused ring system (a fluoro-dihydroisoquinolinone derivative), which distinguishes it from other inhibitors.

  • Mechanism & Potency: While its catalytic inhibition potency is similar to other PARP inhibitors, its primary distinction is its exceptional PARP trapping ability.[10]

  • PARP Trapping: Talazoparib is by far the most potent PARP trapper among the approved inhibitors, estimated to be up to 100-fold more effective at trapping PARP-DNA complexes than olaparib or niraparib.[8][11][12] This potent trapping is believed to be a major driver of its high cytotoxicity, even at low concentrations.[12]

Quantitative Data Summary

The table below summarizes the key quantitative parameters for the leading PARP inhibitors, providing a clear basis for comparison.

InhibitorTargetIC50 (nM) / Ki (nM)PARP Trapping Potency RankKey Approved Indications (as of early 2026)
Olaparib PARP1/2IC50: ~5 (PARP1), ~1 (PARP2)ModerateOvarian, Breast, Pancreatic, Prostate Cancer
Rucaparib PARP1/2Ki: 1.4 (PARP1)ModerateOvarian, Prostate Cancer
Niraparib PARP1/2IC50: 3.8 (PARP1), 2.1 (PARP2)HighOvarian Cancer
Talazoparib PARP1/2IC50: ~1.2 (PARP1), ~0.9 (PARP2)Very HighBreast Cancer

Note: IC50/Ki values can vary between different assays and experimental conditions. The values presented are representative figures from published literature.

Experimental Protocols for Evaluating PARP Inhibitors

To ensure trustworthiness and reproducibility, the evaluation of novel PARP inhibitors relies on standardized, self-validating experimental systems. Below are protocols for two fundamental assays.

Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Colorimetric)

This protocol describes a method to quantify the catalytic inhibition of PARP1. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected colorimetrically.

Principle: Active PARP1 uses NAD+ to PARylate histone proteins coated on a 96-well plate. The inhibitor competes with NAD+. The resulting PAR chains are detected with a streptavidin-HRP conjugate, which binds to the biotinylated ribose. The signal is inversely proportional to the inhibitor's potency.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well strip plate with histone proteins. Wash 3 times with 1x PBS and pat dry.

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor (e.g., this compound or a novel compound) and a reference inhibitor (e.g., Olaparib) in assay buffer.

    • Prepare a PARP1 enzyme solution and a reaction cocktail containing biotinylated NAD+.

  • Reaction Setup:

    • Add 50 µL of the PARP1 enzyme solution to each well.

    • Add 25 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow inhibitor binding.

  • Initiate PARylation: Add 25 µL of the reaction cocktail (containing biotinylated NAD+) to all wells to start the reaction. Incubate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate 4 times with PBS-T (PBS + 0.05% Tween-20).

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 60 minutes.

    • Wash the plate 4 times with PBS-T.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes until a blue color develops.

  • Data Analysis: Stop the reaction by adding 100 µL of stop solution (e.g., 0.5 M H₂SO₄). Read absorbance at 450 nm. Plot the absorbance against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

PARP_Inhibitor_Workflow Workflow for Novel PARP Inhibitor Evaluation cluster_invitro In Vitro & Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models a1 Synthesize Novel Inhibitor a2 PARP Enzymatic Assay (Determine IC50) a1->a2 a3 PARP Trapping Assay a2->a3 a4 Selectivity Panel (vs. other PARP family members) a3->a4 b1 Cell Viability Assay (BRCA-mut vs. BRCA-wt cells) a4->b1 Lead Compound Selection b2 Immunofluorescence for γH2AX (DNA Damage Marker) b1->b2 b3 Western Blot for PAR levels b1->b3 c1 Xenograft Model (BRCA-mutant tumors) b3->c1 Promising Candidate c2 Pharmacokinetics (PK) & Pharmacodynamics (PD) c1->c2 c3 Toxicity Studies c2->c3

Caption: A typical discovery and validation workflow for a novel PARP inhibitor.

Protocol 2: Cell-Based Synthetic Lethality Assay (CellTiter-Glo®)

This protocol assesses the selective cytotoxicity of a PARP inhibitor in cancer cells with and without functional BRCA proteins.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity. By comparing the effect of the inhibitor on a BRCA-deficient cell line (e.g., CAPAN-1) versus a BRCA-proficient cell line (e.g., BxPC-3), synthetic lethality can be quantified.

Step-by-Step Methodology:

  • Cell Seeding: Seed both BRCA-deficient and BRCA-proficient cells into separate 96-well opaque-walled plates at an optimized density (e.g., 5,000 cells/well). Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor. Add the diluted compounds to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72-96 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Signal Development & Measurement:

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control. Plot cell viability against inhibitor concentration for each cell line. A significantly lower IC50 in the BRCA-deficient line compared to the BRCA-proficient line demonstrates synthetic lethality.

Conclusion and Future Outlook

The evolution from the simple this compound scaffold to potent, clinically approved drugs like Talazoparib illustrates a triumph of modern medicinal chemistry. While all PARP inhibitors share a core mechanism of competing with NAD+, they are not interchangeable. Key differentiators include their potency in catalytic inhibition and, perhaps more importantly, their ability to trap the PARP enzyme on DNA. Talazoparib's superior trapping efficiency highlights this as a critical parameter for cytotoxicity.

Future research will likely focus on developing next-generation inhibitors with improved selectivity for PARP1 over PARP2 to potentially mitigate hematological toxicities, as well as novel inhibitors that can overcome emerging resistance mechanisms. Understanding the nuanced differences between these powerful molecules is essential for researchers aiming to refine their application and develop the next wave of targeted cancer therapies.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]

  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]

  • DiMascio, M., et al. (2019). Differences in PARP inhibitors for the treatment of ovarian cancer: mechanisms of action, pharmacology, safety, and efficacy. Cancers, 11(4), 493. [Link]

  • Hopkins, T. A., et al. (2019). PARP1 trapping by PARP inhibitors drives cytotoxicity in both cancer cells and healthy bone marrow. Molecular Cancer Research, 17(2), 409-419. [Link]

  • National Cancer Institute. (n.d.). PARP Inhibitors. [Link]

  • Weaver, A. N., & Yang, E. S. (2013). Beyond DNA repair: the role of PARP-1 in cancer biology. Cancers, 5(3), 879-904. [Link]

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A Technical Guide to the Structure-Activity Relationship of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique structural features, including a phenolic hydroxyl group and a lactam ring, make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative overview of their performance as inhibitors of various enzymes and as modulators of key signaling pathways. Experimental data is presented to support these relationships, and detailed protocols are provided to enable researchers to synthesize and evaluate these promising compounds.

The Versatile Scaffold: this compound

The this compound core, with its key hydrogen bond donor and acceptor groups, provides a robust framework for interaction with various biological targets. The phenolic hydroxyl group at the 7-position is a critical feature, often involved in key interactions with target proteins and contributing to the antioxidant properties of these compounds.[1] Modifications at various positions of the isoquinolinone ring system have led to the discovery of potent and selective inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), as well as compounds with significant anti-inflammatory, antioxidant, and anticancer activities.

Below is a depiction of the core structure and the key sites for modification that will be discussed in this guide.

Caption: Key modification sites on the this compound scaffold.

Comparative Analysis of Biological Activities

The following sections detail the structure-activity relationships of this compound derivatives in various therapeutic areas. The data is summarized in tables for easy comparison, highlighting the impact of different substituents on biological activity.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Derivatives of 3,4-dihydroisoquinolin-1-one have emerged as potent inhibitors of PARP enzymes, which are critical for DNA repair and a key target in cancer therapy. The lactam portion of the scaffold mimics the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of PARP.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Aromatic Ring)PARP-1 IC50 (nM)Reference
1a HHH>10,000[Fictional Data for Illustration]
1b HH5-F~5,000[Fictional Data for Illustration]
1c H-C(=O)NH-c-HexH250[Fictional Data for Illustration]
1d H-C(=O)NH-(4-piperidinyl)5-F15[Fictional Data for Illustration]
1e 4-MethylbenzylHH800[Fictional Data for Illustration]

SAR Insights for PARP Inhibition:

  • Position 4: Introduction of a carboxamide group at the 4-position significantly enhances PARP-1 inhibitory activity. The nature of the amide substituent is crucial, with bulky and basic groups like piperidinyl leading to a substantial increase in potency.

  • Aromatic Ring (R3): Substitution on the aromatic ring, such as a fluorine atom at the 5-position, can further improve activity, likely through enhanced binding interactions within the active site.

  • Position 2: While substitution at the N2 position is tolerated, large aromatic groups can sometimes lead to a decrease in activity compared to strategic modifications at position 4.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Derivatives of the 7-hydroxyisoquinolinone scaffold have shown promising anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and modulation of key signaling pathways like NF-κB.

Compound IDR1 (Position 2)R2 (Position 3)R3 (Aromatic Ring)NO Production IC50 (µM)Reference
2a PyrazolylHH47.76[2]
2b 4-Chlorophenyl-pyrazolylHH33.8[2]
2c 4-Fluorophenyl-pyrazolylHH20.76[2]
2d 4-Nitrophenyl-pyrazolylHH26.74[2]

SAR Insights for Anti-inflammatory Activity:

  • Position 2: The introduction of a pyrazolyl moiety at the N2 position confers significant anti-inflammatory activity.

  • Pyrazolyl Substituents: Substitution on the pyrazolyl ring with electron-withdrawing groups, such as fluoro or nitro at the para position, enhances the inhibitory effect on nitric oxide (NO) production in LPS-stimulated macrophages. This suggests that electronic properties of the substituent play a key role in modulating activity.

Antioxidant Activity

The phenolic hydroxyl group at the 7-position is a key contributor to the antioxidant properties of these compounds, enabling them to scavenge free radicals. Modifications to the core structure can further enhance this activity. The data below is from a closely related 4-arylidene-isoquinolinone scaffold, providing valuable insights.

Compound IDR1 (Position 2)Arylidene Substituent (Position 4)DPPH Scavenging IC50 (µM)Reference
3a 4-Hydroxyphenyl4-Hydroxy-3-methoxyphenyl45.3[1]
3b 4-Hydroxyphenyl3,4-Dihydroxyphenyl31.8[1]
3c 4-Hydroxyphenyl3,4,5-Trihydroxyphenyl21.2[1]
3d 3,4-Dihydroxyphenyl3,4,5-Trihydroxyphenyl15.7[1]

SAR Insights for Antioxidant Activity:

  • Phenolic Hydroxyl Groups: The antioxidant activity, as measured by DPPH radical scavenging, is directly correlated with the number of phenolic hydroxyl groups on both the N2-substituent and the 4-arylidene moiety.

  • Substitution Pattern: Compounds with multiple hydroxyl groups, particularly those with a catechol or pyrogallol arrangement, exhibit the most potent antioxidant effects. This is attributed to their enhanced ability to donate hydrogen atoms and stabilize the resulting radical.

Mechanism of Action: Targeting Key Signaling Pathways

The biological effects of this compound derivatives are often mediated by their interaction with critical intracellular signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Certain dihydroxy-isoquinoline derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory and anti-cancer properties.

NF-kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Release NFkB_nucleus p50/p65 NFkB_active->NFkB_nucleus Translocation Inhibitor 6,7-Dihydroxy- 3,4-dihydroisoquinoline Inhibitor->IKK Inhibits DNA DNA NFkB_nucleus->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Inhibition of the canonical NF-κB signaling pathway by dihydroxy-isoquinoline derivatives.

These compounds can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This keeps NF-κB sequestered in the cytoplasm in its inactive state, thereby downregulating the expression of pro-inflammatory genes.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, enabling researchers to replicate and build upon the findings presented in this guide.

General Synthesis of Substituted 3,4-dihydroisoquinolin-1-ones

A common and effective method for the synthesis of this scaffold is the Castagnoli–Cushman reaction.[4]

Synthesis_Workflow Start Homophthalic Anhydride + Aldehyde/Imine Reaction Castagnoli-Cushman Reaction (Solvent, Heat) Start->Reaction Intermediate Tetrahydroisoquinoline-4-carboxylic acid Reaction->Intermediate Purification Crystallization or Chromatography Intermediate->Purification Product Substituted 3,4-dihydroisoquinolin-1-one Purification->Product

Caption: General workflow for the synthesis of 3,4-dihydroisoquinolin-1-one derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the appropriate homophthalic anhydride (1.0 eq) in a suitable solvent (e.g., toluene, xylenes), add the desired aldehyde or pre-formed imine (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux for the specified time (typically 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3,4-dihydroisoquinolin-1-one derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

PARP-1 Inhibition Assay (ELISA-based)

This protocol describes a common method for evaluating the inhibitory activity of compounds against PARP-1.

  • Plate Coating: Coat a 96-well plate with histone H1 and incubate overnight at 4°C.

  • Washing: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histone.

  • Inhibitor Addition: Add various concentrations of the test compounds (dissolved in DMSO and diluted in assay buffer) to the wells.

  • Enzyme Reaction: Add recombinant human PARP-1 enzyme and a mixture of NAD+ and biotinylated NAD+ to each well. Incubate at room temperature to allow the PARPylation reaction to proceed.

  • Detection: Wash the plate and add streptavidin-HRP conjugate. After incubation, wash the plate again and add a chemiluminescent or colorimetric HRP substrate.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard method for assessing the free radical scavenging capacity of compounds.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to test a range of concentrations.

  • Assay: In a 96-well plate, add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each well. Then, add the test compound solutions. A control containing only the solvent and DPPH is also included.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that strategic modifications at key positions of the isoquinolinone ring can lead to potent and selective compounds with diverse biological activities, including PARP inhibition, anti-inflammatory effects, and antioxidant properties. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new derivatives.

Future research in this area should focus on exploring a wider range of substitutions on the aromatic ring and at the N2-position to further optimize potency and selectivity for specific targets. The development of derivatives with dual or multiple biological activities, such as combined PARP inhibitory and anti-inflammatory properties, could lead to novel therapies for complex diseases like cancer. Furthermore, in-depth studies into the mechanisms of action, including the elucidation of interactions with other signaling pathways, will be crucial for the rational design of the next generation of this compound-based drugs.

References

  • Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Scientific Reports. [Link]

  • Discovery of dual-action phenolic 4-arylidene-isoquinolinones with antioxidant and α-glucosidase inhibition activities. RSC Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules. [Link]

  • 6,7-dihydroxy-3,4-dihydroisoquinoline: a novel inhibitor of nuclear factor-kappaB and in vitro invasion in murine mammary cancer cells. Chemotherapy. [Link]

  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules. [Link]

  • The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. BMC Complementary Medicine and Therapies. [Link]

  • A Simple, Sensitive, and Generalizable Plate Assay for Screening PARP Inhibitors. Methods in Molecular Biology. [Link]

  • PARP assay for inhibitors. BMG LABTECH. [Link]

  • PARP Assays. BPS Bioscience. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ChemistrySelect. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one and its Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the methodologies used to evaluate the in vitro and in vivo efficacy of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, a compound belonging to a promising class of Poly(ADP-ribose) polymerase (PARP) inhibitors. As direct experimental data for this specific molecule is limited in published literature, this document will serve as a technical framework for researchers, scientists, and drug development professionals. We will detail the established protocols and rationale for testing compounds based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold, comparing their potential efficacy against established PARP inhibitors like Olaparib.

Introduction: The Rationale for Targeting PARP with Isoquinolinone Scaffolds

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) system. They are responsible for detecting and signaling single-strand DNA breaks (SSBs), facilitating their repair through the base excision repair (BER) pathway.[1][2] The inhibition of PARP has emerged as a powerful strategy in cancer therapy, exploiting the concept of "synthetic lethality." In tumors with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[1][3] Since these cancer cells cannot efficiently repair DSBs through homologous recombination (HR), the accumulation of genomic damage triggers cell death.[2]

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry and has been identified as a potent pharmacophore for PARP inhibition.[4][5] Its rigid structure allows for favorable interactions within the nicotinamide binding pocket of the PARP catalytic domain. The exploration of various substitutions on this scaffold aims to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses on the 7-hydroxy derivative, outlining the necessary experimental framework to validate its therapeutic potential.

PART 1: In Vitro Efficacy Assessment

The initial evaluation of a potential PARP inhibitor involves a tiered approach, starting with its direct effect on the enzyme, followed by its activity in a cellular context.

Biochemical Assays: Quantifying Direct Enzyme Inhibition

The first crucial step is to determine the compound's ability to inhibit the catalytic activity of PARP1 directly. Several assay formats are available, each with distinct advantages.

Commonly Used In Vitro PARP Assays:

  • Chemiluminescent or Colorimetric ELISA-based Assays: These assays measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a microplate.[6] A streptavidin-HRP conjugate and a chemiluminescent substrate are used for detection. The signal intensity is proportional to PARP activity, and a decrease in signal in the presence of an inhibitor allows for the calculation of an IC50 value.

  • AlphaLISA® Assays: This homogeneous assay involves a PARP enzyme, a biotinylated histone substrate, and NAD+.[1] The product, a poly(ADP-ribosyl)ated histone, is detected using streptavidin-donor beads and acceptor beads that bind to the ADP-ribose chains. Inhibition of PARP activity leads to a decrease in the AlphaLISA® signal.[1]

  • Fluorescence Polarization (FP) "PARP Trapping" Assays: This method measures the ability of an inhibitor to "trap" the PARP enzyme on DNA.[1][7] The assay uses a fluorescently labeled DNA probe. When PARP binds to this probe, the polarization of the emitted light increases. Potent PARP inhibitors stabilize this PARP-DNA complex, further increasing the fluorescence polarization signal in a dose-dependent manner.[1] This is mechanistically important as the trapping potency of PARP inhibitors has been shown to correlate with their cytotoxicity.[7]

Experimental Protocol: Universal Chemiluminescent PARP Assay

This protocol is adapted from standard commercially available kits and provides a reliable method for determining the IC50 of novel inhibitors.

  • Plate Preparation: Coat a 96-well strip plate with histone proteins. Wash and block the wells to prevent non-specific binding.

  • Reaction Setup: To each well, add the following in order:

    • 25 µL of 1X PARP Assay Buffer.

    • 10 µL of the test compound (e.g., this compound) at various concentrations. Include a known inhibitor (e.g., Olaparib) as a positive control and a vehicle (e.g., DMSO) as a negative control.

    • 10 µL of 1X PARP1 Enzyme.

  • Initiation of Reaction: Add 10 µL of a 1X PARP Cocktail (containing biotinylated NAD+) to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate four times with 1X Wash Buffer.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.

    • Wash the plate again as described above.

    • Add 50 µL of chemiluminescent substrate to each well.

  • Data Acquisition: Immediately read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Assessing Cellular Potency and Cytotoxicity

Demonstrating enzymatic inhibition is not sufficient; the compound must be able to penetrate cells, engage its target, and exert a biological effect.

Workflow for Cellular Characterization:

Caption: Workflow for assessing the cellular efficacy of a PARP inhibitor.

A. Cellular PARP Inhibition: This assay confirms that the compound can inhibit PARP activity within intact cells. Cells are treated with the compound and then briefly exposed to a DNA-damaging agent (e.g., H₂O₂) to activate PARP. The level of poly(ADP-ribosyl)ation (PAR) is then measured, typically by Western blot or an ELISA-based method. A potent inhibitor will prevent the accumulation of PAR.

B. Cytotoxicity and Synthetic Lethality: The hallmark of an effective PARP inhibitor is its ability to selectively kill cancer cells with homologous recombination deficiencies (HRD).

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed BRCA-deficient (e.g., DLD1 BRCA2-/-) and BRCA-proficient (e.g., DLD1) cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a reference compound (e.g., Olaparib) for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC50 values as described for the biochemical assay. A significantly lower IC50 in the BRCA-deficient cell line compared to the proficient one indicates synthetic lethality.

Comparative In Vitro Data (Hypothetical)

CompoundPARP1 Enzymatic IC50 (nM)Cellular PARP Inhibition IC50 (nM)Cytotoxicity IC50 (nM) (BRCA2-/-)Cytotoxicity IC50 (nM) (BRCA WT)Selectivity Index (WT/mutant)
Olaparib (Reference) 1.5510>1000>100
This compound 2.1815>1500>100
3,4-dihydro-2H-isoquinolin-1-one (Unsubstituted) 50150>2000>2000~1

PART 2: In Vivo Efficacy Assessment

Promising in vitro results must be validated in a living organism to assess a compound's true therapeutic potential, taking into account its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic (PK) Studies

Before efficacy studies, it is essential to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compound. PK studies in rodents (e.g., rats or mice) determine key parameters like bioavailability, half-life (T½), and maximum plasma concentration (Cmax).[8][9] For example, studies on related flavone compounds have shown that hydroxylation at the 7-position can lead to rapid metabolism into sulfate and glucuronide conjugates, which may impact bioavailability and efficacy.[10] A good oral bioavailability and sufficient drug exposure at the tumor site are critical for in vivo success.[11]

Xenograft Models: Testing Antitumor Activity

The most common preclinical models for evaluating PARP inhibitors involve implanting human cancer cells into immunodeficient mice.

  • Cell-Line-Derived Xenografts (CDX): These models use established cancer cell lines (e.g., those used in the in vitro cytotoxicity assays) to grow tumors. They are reproducible and cost-effective for initial efficacy screening.

  • Patient-Derived Xenografts (PDX): These models are generated by implanting tumor fragments directly from a patient into a mouse.[12] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and complexity of human tumors.[12]

Experimental Protocol: In Vivo Efficacy in a BRCA1-mutant PDX Mouse Model

  • Model Establishment: Implant tumor fragments from a BRCA1-mutant triple-negative breast cancer patient subcutaneously into the flank of female immunodeficient mice (e.g., NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).

    • Group 1: Vehicle (e.g., 0.5% HPMC, orally, once daily)

    • Group 2: this compound (e.g., 50 mg/kg, orally, once daily)

    • Group 3: Olaparib (e.g., 50 mg/kg, orally, once daily)

  • Treatment and Monitoring: Administer the treatments for a defined period (e.g., 21-28 days). Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint Analysis: The study endpoint may be a fixed duration or when tumors in the control group reach a predetermined size. Efficacy is typically measured as Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - ΔT/ΔC) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

  • Pharmacodynamic (PD) Assessment: At the end of the study, tumor tissues can be collected to measure target engagement (e.g., PAR levels) and downstream effects like DNA damage (γH2AX staining) and apoptosis (cleaved caspase-3 staining).

In Vivo Efficacy Workflow

Caption: Workflow for a preclinical in vivo efficacy study.

Comparative In Vivo Data (Hypothetical)

Treatment Group (50 mg/kg, PO, QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle 1250-+2%
Olaparib (Reference) 45065%-3%
This compound 42068%-4%

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for evaluating the in vitro and in vivo efficacy of this compound as a potential PARP inhibitor. The core of the evaluation rests on demonstrating potent and selective activity against cancer cells with homologous recombination deficiencies, a hallmark of successful PARP inhibition. The journey from a promising biochemical profile to a validated in vivo effect requires careful experimental design, focusing on cellular target engagement, synthetic lethality, and robust preclinical tumor models.

While direct data on this specific 7-hydroxy analog is sparse, the 3,4-dihydroisoquinolin-1(2H)-one scaffold has proven to be a valuable starting point for potent PARP inhibitors.[4] The protocols and frameworks described herein provide the necessary tools for researchers to thoroughly investigate this compound and its analogs, potentially leading to the development of novel, effective therapeutics for cancers reliant on the PARP-mediated DNA damage response.

References

  • Title: PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer Source: MD Anderson Cancer Center URL: [Link]

  • Title: PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury Source: National Institutes of Health (NIH) URL: [Link]

  • Title: PARP Assays Source: BPS Bioscience URL: [Link]

  • Title: PASTA: PARP activity screening and inhibitor testing assay Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models Source: ResearchGate URL: [Link]

  • Title: PARP assay for inhibitors Source: BMG LABTECH URL: [Link]

  • Title: Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer Source: Annual Reviews URL: [Link]

  • Title: PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components Source: National Institutes of Health (NIH) URL: [Link]

  • Title: PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow Source: AACR Journals URL: [Link]

  • Title: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Oral pharmacokinetics in beagle dogs of the mitragynine metabolite, 7-hydroxymitragynine Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats Source: Springer Medicine URL: [Link]

  • Title: PARP10 3,4-dihydroisoquinolin-1(2H)-one (dq)-based inhibitors... Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans Source: RSC Publishing URL: [Link]

  • Title: Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats Source: PubMed Central URL: [Link]

  • Title: The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis Source: PubMed URL: [Link]

  • Title: Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis Source: PeerJ URL: [Link]

  • Title: Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 7-Hydroxymitragynine Source: Wikipedia URL: [Link]

  • Title: 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects Source: PubMed Central URL: [Link]

  • Title: Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder Source: PubMed URL: [Link]

  • Title: Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites Source: PubMed URL: [Link]

  • Title: New treatment option for ovarian cancer: PARP inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1,2,3,4-Tetrahydroisoquinoline/2H-chromen-2-one conjugates as nanomolar P-glycoprotein inhibitors: Molecular determinants for affinity and selectivity over multidrug resistance associated protein 1 Source: PubMed URL: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the reliability of analytical data is paramount. For novel compounds such as 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, a molecule with potential applications in medicinal chemistry, establishing robust and reliable quantitative methods is a foundational step.[1] This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for this compound: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

The objective of this guide is not merely to present protocols but to delve into the scientific rationale behind the experimental design, thereby empowering researchers to not only execute these methods but also to adapt and troubleshoot them effectively. The principles outlined herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the generated data meets the highest standards of scientific integrity and regulatory scrutiny.[2][3][4][5]

The Imperative of Cross-Validation

Cross-validation is the systematic comparison of two or more analytical methods to demonstrate their equivalence or to understand any inherent biases.[5] This process is critical when transferring a method between laboratories, changing analytical techniques, or, as in this guide, establishing confidence in a newly developed method by comparing it against an orthogonal technique. By comparing a workhorse method like HPLC-UV with a gold-standard method like LC-MS/MS, we can gain a deeper understanding of the method's performance, limitations, and overall fitness for its intended purpose.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the cornerstone of method development. For this compound, the following information is critical:

PropertyValueSource
Molecular Formula C₉H₉NO₂[1][6][7]
Molecular Weight 163.18 g/mol [1][6]
Appearance Off-white crystalline powder[1]
CAS Number 22246-05-5[1][6][7]

The presence of a hydroxyl group and a lactam structure suggests that the compound will have moderate polarity and a UV chromophore, making it suitable for both reversed-phase HPLC-UV and LC-MS/MS analysis.

Proposed Analytical Methods for Comparison

This guide proposes the development and subsequent cross-validation of two complementary analytical methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique, making it an excellent choice for routine analysis and quality control.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm (based on typical absorbance for similar structures)

  • Injection Volume: 10 µL

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, which is crucial for bioanalytical applications or trace-level impurity analysis.

Chromatographic Conditions (UPLC-MS/MS for faster analysis):

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor Ion (m/z 164.07) → Product Ion (To be determined experimentally, e.g., m/z 136.06)

    • Internal Standard (IS): (A suitable stable isotope-labeled standard or a structurally similar compound should be used)

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage, Source Temperature, Gas Flows)

Cross-Validation Experimental Design

The cross-validation study will be conducted by performing a full validation of both the HPLC-UV and LC-MS/MS methods in parallel, adhering to the principles outlined in the ICH Q2(R1) guideline.[2][8]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and the generally accepted criteria for each.

Validation ParameterPurposeAcceptance Criteria
Specificity / Selectivity To demonstrate that the signal is unequivocally from the analyte of interest.No interfering peaks at the retention time of the analyte in blank and placebo samples. For LC-MS/MS, the ion ratio should be consistent.
Linearity and Range To establish the relationship between concentration and response and the concentration range over which the method is accurate and precise.Correlation coefficient (r²) ≥ 0.99. The calibration curve should be visually inspected for a good fit.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 80-120% for low concentrations and 90-110% for mid and high concentrations.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15% for low concentrations and ≤ 10% for mid and high concentrations.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-Noise ratio of ≥ 10. Accuracy and precision should meet the acceptance criteria.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. RSD of results should be within acceptable limits.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., Methanol or DMSO).

  • Working Stock Solutions: Prepare a series of dilutions from the primary stock solution to create working stock solutions for calibration standards and quality control samples.

  • Calibration Standards: Spike a suitable matrix (e.g., blank solvent for drug substance analysis, or blank plasma for bioanalysis) with the working stock solutions to prepare a series of at least six non-zero calibration standards covering the expected concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the reference standard to ensure an unbiased assessment of accuracy.

Validation Experiments: A Step-by-Step Approach

1. Specificity/Selectivity:

  • Analyze blank matrix, a sample spiked with the analyte, and a sample containing potentially interfering compounds.

  • For HPLC-UV: Examine the chromatograms for any co-eluting peaks at the retention time of the analyte.

  • For LC-MS/MS: Monitor for any interfering signals in the MRM channels of the analyte and internal standard.

2. Linearity and Range:

  • Analyze the calibration standards in triplicate.

  • Plot the peak area (or peak area ratio for LC-MS/MS with an IS) against the nominal concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

3. Accuracy and Precision:

  • Analyze six replicates of the QC samples at each concentration level on the same day (repeatability).

  • Repeat the analysis on at least two different days with different analysts and/or equipment (intermediate precision).

  • Calculate the mean, standard deviation, and RSD for each set of replicates.

  • Calculate the accuracy as the percentage of the measured concentration to the nominal concentration.

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • These can be estimated based on the signal-to-noise ratio of the lowest detected concentration.

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

5. Robustness:

  • Introduce small, deliberate changes to the method parameters one at a time (e.g., ±10% change in flow rate, ±2°C change in column temperature, ±0.1 unit change in mobile phase pH).

  • Analyze a mid-level QC sample under each of the modified conditions.

  • Evaluate the impact of these changes on the results.

Data Presentation and Visualization

The results of the cross-validation study should be presented in clear and concise tables for easy comparison.

Table 1: Comparison of Linearity and Range

ParameterHPLC-UV MethodLC-MS/MS Method
Range (µg/mL) e.g., 1 - 100e.g., 0.01 - 10
Correlation Coefficient (r²) ≥ 0.995≥ 0.998
Regression Equation y = mx + cy = mx + c

Table 2: Comparison of Accuracy and Precision

QC LevelHPLC-UV Accuracy (%)HPLC-UV Precision (RSD%)LC-MS/MS Accuracy (%)LC-MS/MS Precision (RSD%)
Low QC 95.54.298.73.5
Mid QC 101.22.8100.52.1
High QC 99.81.9101.81.5

Table 3: Comparison of Sensitivity

ParameterHPLC-UV MethodLC-MS/MS Method
LOD (µg/mL) e.g., 0.3e.g., 0.003
LOQ (µg/mL) e.g., 1.0e.g., 0.01

Visualizing the Workflow

A clear visual representation of the cross-validation process can aid in understanding the overall workflow.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_lcms Method 2: LC-MS/MS Analysis cluster_comp Data Analysis & Comparison stock Stock Solution (1 mg/mL) cal Calibration Standards stock->cal qc Quality Control Samples (Low, Mid, High) stock->qc hplc_val Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) cal->hplc_val lcms_val Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) cal->lcms_val qc->hplc_val qc->lcms_val data_analysis Data Processing & Statistical Analysis hplc_val->data_analysis lcms_val->data_analysis comparison Cross-Validation Report: Comparison of Method Performance data_analysis->comparison

Sources

A Comparative Guide to the Synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: Efficiency and Strategy

Author: BenchChem Technical Support Team. Date: January 2026

The dihydroisoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a key intermediate in the synthesis of various pharmaceutical agents, valued for its potential in the development of treatments for neurological disorders and its antioxidant properties.[1] The efficiency of its synthesis is therefore of critical importance to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of established and modern synthetic routes to this valuable compound, offering insights into the causality behind experimental choices and providing actionable protocols.

This analysis will dissect three distinct synthetic strategies:

  • Classical Bischler-Napieralski Reaction followed by Demethylation: A robust and time-honored approach.

  • Modified Pictet-Spengler Reaction with Subsequent Oxidation: An alternative route leveraging a different cyclization strategy.

  • Modern Rh(III)-Catalyzed C-H Activation: A contemporary approach highlighting advances in catalytic methods.

Method 1: The Bischler-Napieralski Approach: A Two-Step Synthesis via a Methoxy Intermediate

This traditional and widely employed method involves the cyclization of a β-arylethylamide, followed by the deprotection of a methoxy group to unveil the desired hydroxyl functionality.[2][3][4] The methoxy group serves as a robust protecting group for the phenol, which might not be compatible with the acidic conditions of the cyclization.

Reaction Mechanism

The synthesis commences with the acylation of 3-methoxyphenethylamine, followed by the core Bischler-Napieralski cyclization. This reaction proceeds via an intramolecular electrophilic aromatic substitution.[4] The amide carbonyl is activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃), forming a nitrilium ion intermediate.[2][3] The electron-donating methoxy group on the aromatic ring facilitates the subsequent intramolecular cyclization to form the dihydroisoquinoline ring. The final step involves the demethylation of the methoxy group, typically with a strong Lewis acid like boron tribromide (BBr₃), to yield the target this compound.[5][6]

Bischler-Napieralski_Demethylation_Workflow Start 3-Methoxyphenethylamine Acetylation N-Acetylation (Acetic Anhydride) Start->Acetylation Step 1 Amide N-(2-(3-methoxyphenyl)ethyl)acetamide Acetylation->Amide Cyclization Bischler-Napieralski (POCl₃, Reflux) Amide->Cyclization Step 2 Methoxy_Intermediate 7-Methoxy-3,4-dihydro-2H- isoquinolin-1-one Cyclization->Methoxy_Intermediate Demethylation Demethylation (BBr₃, DCM) Methoxy_Intermediate->Demethylation Step 3 Final_Product 7-Hydroxy-3,4-dihydro-2H- isoquinolin-1-one Demethylation->Final_Product Pictet-Spengler_Oxidation_Workflow Start 3-Hydroxyphenethylamine Cyclization Pictet-Spengler (Formaldehyde, H+) Start->Cyclization Step 1 Tetrahydroisoquinoline 7-Hydroxy-1,2,3,4- tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline Oxidation Oxidation (e.g., MnO₂) Tetrahydroisoquinoline->Oxidation Step 2 Final_Product 7-Hydroxy-3,4-dihydro-2H- isoquinolin-1-one Oxidation->Final_Product Rhodium_Catalyzed_Workflow Benzamide 3-Hydroxybenzamide (Protected) Reaction Rh(III)-Catalyzed C-H Activation/Annulation Benzamide->Reaction Alkyne Internal Alkyne (e.g., 3-Hexyne) Alkyne->Reaction Protected_Product Protected 7-Hydroxy- 3,4-diethyl-2H-isoquinolin-1-one Reaction->Protected_Product Step 1 Deprotection Deprotection Protected_Product->Deprotection Step 2 Final_Product 7-Hydroxy-3,4-diethyl-2H- isoquinolin-1-one Deprotection->Final_Product

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS No. 22246-18-0), ensuring the protection of personnel and the environment.

The procedural choices outlined below are grounded in established safety protocols and an understanding of the compound's specific characteristics. By adhering to these guidelines, you contribute to a culture of safety and ensure the integrity of your laboratory operations.

Hazard Assessment and Waste Characterization

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a combustible solid with the following key hazard classifications:

Hazard ClassificationCategoryGHS StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1][2][3]
Combustible SolidsClass 11-[2]

Ecological toxicity data for this compound is largely unavailable.[1] This lack of data necessitates a conservative approach, treating the substance as potentially harmful to the environment and preventing its release into sewer systems or general waste streams.

This hazard profile dictates that 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone must be managed as hazardous chemical waste .

The Disposal Workflow: A Decision-Making Framework

The following diagram illustrates the logical flow for the proper management and disposal of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone waste, from the point of generation to final removal.

DisposalWorkflow Disposal Decision Workflow for 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone A Waste Generation (Solid, Contaminated PPE, Solutions) B Characterize Waste: - Solid (Neat Compound) - Liquid (in Solution) - Debris (Contaminated PPE, etc.) A->B C Segregate Waste Streams B->C D Solid Waste Container (HDPE or Glass) C->D Solid E Liquid Waste Container (Compatible with Solvent) C->E Liquid F Debris Waste Container (Double-bagged in Polyethylene) C->F Debris G Properly Label Container - 'Hazardous Waste' - Chemical Name & Conc. - Hazard Pictograms - Accumulation Start Date D->G E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Is Container Full or Accumulation Time Limit Reached? H->I I->H No J Contact Environmental Health & Safety (EHS) for Pickup I->J Yes K EHS Transports for Final Disposal J->K

Caption: Disposal Workflow for 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

Step-by-Step Disposal Protocol

This protocol provides the necessary steps for the safe handling and disposal of waste containing 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

Before handling the compound or its waste, ensure you are wearing appropriate PPE.[4]

  • Eye/Face Protection: Wear safety goggles with side-shields or a face shield.[1]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[1][2] For larger quantities, consider fire/flame resistant clothing.[1]

  • Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, use a NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded.[1][2]

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[5][6]

  • Solid Waste: Collect unadulterated 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone powder and residues in a dedicated solid waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a liquid waste container compatible with the solvent used. For instance, halogenated and non-halogenated solvent wastes should be collected separately.[7]

  • Contaminated Debris: Items such as gloves, weigh boats, and paper towels contaminated with the compound should be collected separately.

Choosing the correct container is essential for safe storage and transport.

  • Compatibility: Use containers made of materials compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable for solids and many solutions.[8] Avoid using metal containers for acidic solutions.[5]

  • Integrity: Ensure containers are leak-proof, in good condition, and have a tightly sealing lid.[4][5] Keep containers closed except when adding waste.[7][8]

  • Contaminated Debris: Place contaminated disposable items in a heavy-duty, clear polyethylene bag. This bag should then be sealed and placed inside a second bag to prevent punctures and leaks.

Accurate labeling is a regulatory requirement and vital for safety.[8][9] Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "7-Hydroxy-3,4-dihydro-2(1H)-quinolinone" and the name of any solvents or other chemicals present.

  • The approximate concentration of each component.

  • The appropriate hazard pictograms (e.g., exclamation mark for irritant/sensitizer and health hazard).[2]

  • The accumulation start date (the date the first waste was added to the container).

Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Segregation: Store incompatible waste types separately within the SAA to prevent accidental mixing. For example, keep acids and bases in separate secondary containment trays.[6]

  • Volume Limits: Do not exceed the SAA volume limits, which are typically 55 gallons for total hazardous waste.[8]

Once a waste container is full or has been in the SAA for the maximum allowed time (often one year, but check institutional policies), arrange for its removal.[6]

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Do Not Dispose Down the Drain: Due to its potential for skin sensitization and unknown ecological effects, this chemical should not be disposed of down the drain.[10]

  • Do Not Dispose in Regular Trash: As a hazardous chemical, it cannot be disposed of in the regular trash.[10]

By diligently following these procedures, you uphold the highest standards of laboratory safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • U.S. Chemical Safety Board. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Sentry. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • JJ Safety. (2025, November 7). Hazardous Material Disposal - EPA Specific. Retrieved from [Link]

  • Paint & Coatings Resource Center. (n.d.). Disposal of toxic and hazardous substance. Retrieved from [Link]

  • Muby Chemicals. (n.d.). 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Manufacturers, with SDS. Retrieved from [Link]

  • CountyOffice.org. (2024, November 23). The Federal EPA Hazardous Waste Regulations Are Found Where? Retrieved from [Link]

Sources

A Researcher's Guide to Handling 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the safe handling of chemical reagents is paramount. This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE) when working with 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS No. 22246-05-5). Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with the following hazards:

  • Acute Toxicity (Oral), Category 4: This indicates that the substance may be harmful if swallowed.[1][2]

  • Skin Sensitization, Category 1: This is a key concern, as repeated exposure may cause an allergic skin reaction.[1][2]

The GHS07 pictogram, a warning symbol, is associated with this compound, highlighting these potential health risks.[2] While comprehensive toxicological data is not available, the chemical structure, featuring a phenol and a lactam moiety, suggests that caution is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Protects against accidental splashes of solutions or airborne particles of the solid compound. A face shield offers broader protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[1][3]
Skin (Hands) Disposable nitrile or neoprene gloves.Nitrile gloves offer good resistance to a range of chemicals and are a standard choice for laboratory work.[3][4] For prolonged contact or when handling solutions, neoprene gloves may offer enhanced protection. Always inspect gloves for any signs of degradation or perforation before use.[4]
Skin (Body) A flame-resistant lab coat, fully buttoned.Provides a removable barrier to protect skin and personal clothing from spills and contamination.[1]
Respiratory A NIOSH-approved N95 dust mask or a full-face respirator.Recommended when handling the solid compound to prevent inhalation of fine particles.[2] A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1]

Step-by-Step Guide to PPE Usage

Adherence to a strict protocol for donning and doffing PPE is as critical as the selection of the equipment itself.

Donning PPE: A Sequential Approach

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage LabCoat 1. Don Lab Coat Inspect->LabCoat Proceed if intact Respirator 2. Don Respirator/Mask LabCoat->Respirator Goggles 3. Don Eye/Face Protection Respirator->Goggles Gloves 4. Don Gloves Goggles->Gloves

Caption: Sequential process for correctly donning PPE.

Doffing PPE: Minimizing Contamination

The removal of PPE is a critical step to prevent self-contamination.

Doffing_PPE cluster_doffing Doffing Sequence cluster_hygiene Final Step Gloves 1. Remove Gloves Goggles 2. Remove Eye/Face Protection Gloves->Goggles LabCoat 3. Remove Lab Coat Goggles->LabCoat Respirator 4. Remove Respirator/Mask LabCoat->Respirator WashHands Wash Hands Thoroughly Respirator->WashHands

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
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7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.